2-(3,4-Dichlorophenyl)pyrrolidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTITXVXGJJQFJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392553 | |
| Record name | 2-(3,4-dichlorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298690-82-1 | |
| Record name | 2-(3,4-dichlorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-dichlorophenyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(3,4-Dichlorophenyl)pyrrolidine CAS number
An In-depth Technical Guide to 2-(3,4-Dichlorophenyl)pyrrolidine
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in modern drug discovery and organic synthesis. The document elucidates its core physicochemical properties, outlines common synthetic pathways, and details its significant application as a molecular scaffold, particularly in the development of selective kappa-opioid receptor agonists. Furthermore, this guide presents a robust framework for its analytical characterization using standard chromatographic techniques and summarizes essential safety and handling protocols. This paper is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for laboratory and developmental applications.
Core Compound Identification
This compound is a substituted heterocyclic compound featuring a pyrrolidine ring attached to a 3,4-dichlorinated phenyl group. Its rigid structure and the specific electronic properties imparted by the chlorine atoms make it a valuable building block in medicinal chemistry.
| Property | Value | Source(s) |
| CAS Number | 298690-82-1 | [1][2][3] |
| Molecular Formula | C₁₀H₁₁Cl₂N | [1][2] |
| Molecular Weight | 216.11 g/mol | [1][4] |
| Appearance | Varies; often a liquid or solid | [4] |
| Storage Temp. | Recommended at 0-8 °C | [4] |
Synthesis & Molecular Architecture
The synthesis of substituted pyrrolidines is a well-established area of organic chemistry, driven by the prevalence of the pyrrolidine motif in numerous FDA-approved drugs.[5] For this compound and its analogs, synthetic strategies are chosen to control stereochemistry and allow for diversification.
A prevalent strategy involves a [3+2] cycloaddition reaction between an azomethine ylide and an electron-deficient alkene, which efficiently constructs the five-membered pyrrolidine ring.[5] Another robust industrial approach involves a Michael addition of a nitrogen-containing nucleophile to an α,β-unsaturated ketone, followed by an intramolecular cyclization and reduction to form the saturated pyrrolidine ring.[6] This latter pathway is particularly adaptable for large-scale synthesis.
Caption: Generalized workflow for pyrrolidine ring synthesis.
Application in Drug Discovery: A Scaffold for Opioid Agonists
The primary and most well-documented application of the this compound core is in the field of neuropharmacology, specifically in the rational design of potent and selective kappa-opioid receptor (KOR) agonists.[7][8] The KOR system is a target for developing novel analgesics with a reduced side-effect profile compared to traditional mu-opioid agonists.
In this context, the this compound moiety serves as a foundational scaffold. Its key features are:
-
Structural Rigidity: The cyclic nature of the pyrrolidine ring limits conformational flexibility, which is crucial for achieving high-affinity binding to the receptor's active site.
-
Dichlorophenyl Group: This specific substitution pattern is critical for receptor interaction and potency. Structure-activity relationship (SAR) studies have shown that modifications to this part of the molecule drastically alter biological activity.[8]
Researchers utilize this core structure as a starting point, systematically adding different functional groups to other positions (e.g., the pyrrolidine nitrogen or a side chain) to explore the chemical space and optimize for potency, selectivity, and pharmacokinetic properties. This approach led to the discovery of compounds with significantly higher in-vitro activity than reference KOR agonists like U-50488.[7]
References
- 1. scbt.com [scbt.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | 298690-82-1 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. enamine.net [enamine.net]
- 6. WO2013160273A1 - (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes - Google Patents [patents.google.com]
- 7. 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]-acetamides: the use of conformational analysis in the development of a novel series of potent opioid kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure/activity studies related to 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]acetamides: a novel series of potent and selective kappa-opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Enigmatic Mechanism: A Technical Guide to 2-(3,4-Dichlorophenyl)pyrrolidine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
The 2-(3,4-Dichlorophenyl)pyrrolidine moiety represents a significant "privileged scaffold" in medicinal chemistry. This structural motif is the cornerstone of a class of synthetic compounds that exhibit high affinity and selectivity for specific targets within the central nervous system. While the parent compound itself is not extensively characterized, its derivatives have been the subject of intensive research, revealing a primary mechanism of action centered on the kappa-opioid receptor (KOR) . This guide will provide an in-depth exploration of this mechanism, offering insights for researchers and drug development professionals working with this chemical series.
The significance of the 2-(3,4-dichlorophenyl) group lies in its electronic and steric properties, which contribute to the high-affinity binding of these ligands to their biological targets. The pyrrolidine ring, a common feature in many neuroactive compounds, provides a basic nitrogen atom crucial for receptor interaction and influences the overall conformational flexibility of the molecule.[1][2]
This guide will deconstruct the molecular interactions, signaling pathways, and functional outcomes associated with the engagement of kappa-opioid receptors by compounds bearing the this compound scaffold. We will also delve into the established experimental methodologies for characterizing these interactions, providing a robust framework for future research and development.
The Primary Target: The Kappa-Opioid Receptor (KOR)
The principal molecular target for the pharmacological effects of many this compound derivatives is the kappa-opioid receptor (KOR), a member of the G-protein coupled receptor (GPCR) superfamily.[3][4][5] KORs are expressed throughout the central and peripheral nervous systems and are involved in the modulation of pain, mood, reward, and neuroendocrine function.
Activation of KOR by endogenous ligands, such as dynorphins, or exogenous agonists, including the compounds of interest, initiates a cascade of intracellular signaling events. This signaling is primarily mediated through the Gi/o family of G-proteins.
Molecular Interactions and Binding Profile
Derivatives of this compound have been synthesized and shown to be highly potent and selective KOR agonists.[3][4] For instance, compounds such as 2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl] acetamide have demonstrated significantly greater in vitro activity compared to reference KOR agonists.[4] Another potent and selective KOR agonist containing this scaffold is GR89696.[5]
The binding affinity of these compounds for the KOR is typically in the low nanomolar or even subnanomolar range, indicating a strong and specific interaction.[5] This high affinity is a critical factor in their potent biological activity.
Signaling Pathways and Downstream Effects
Upon agonist binding, the KOR undergoes a conformational change that facilitates the activation of heterotrimeric Gi/o proteins. This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, both of which proceed to modulate the activity of various downstream effector proteins.
The canonical signaling pathway for KOR activation involves:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels:
-
The Gβγ dimer directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuronal membrane. This hyperpolarization reduces neuronal excitability.
-
The Gβγ dimer also inhibits N-type voltage-gated calcium channels, reducing calcium influx and subsequently decreasing neurotransmitter release from presynaptic terminals.
-
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: KOR activation can also lead to the phosphorylation and activation of members of the MAPK family, such as ERK1/2, through β-arrestin-dependent pathways. This can influence gene expression and long-term cellular changes.
The following diagram illustrates the primary signaling cascade initiated by KOR activation:
Caption: Kappa-Opioid Receptor Signaling Pathway.
The net effect of these signaling events is a reduction in neuronal activity and neurotransmitter release, which underlies the physiological effects of KOR agonists, including analgesia, sedation, and dysphoria.
Experimental Validation and Characterization
The mechanism of action of this compound derivatives is elucidated through a combination of in vitro and in vivo assays. These experimental approaches are crucial for determining binding affinity, functional activity, and physiological effects.
In Vitro Assays
1. Radioligand Binding Assays:
These assays are fundamental for determining the affinity (Ki) of a compound for its target receptor.
-
Objective: To quantify the binding affinity of the test compound for the kappa-opioid receptor.
-
Principle: Competition between the unlabeled test compound and a radiolabeled ligand (e.g., [³H]-U69,593, a selective KOR agonist) for binding to membranes prepared from cells or tissues expressing the KOR.
-
Protocol Outline:
-
Prepare cell membranes from a source rich in KOR (e.g., guinea pig brain or cells recombinantly expressing the human KOR).
-
Incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Separate the bound from the unbound radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibition constant (Ki).
-
2. Functional Assays:
Functional assays measure the biological response elicited by the binding of the compound to the receptor, thus determining its efficacy (agonist, antagonist, or inverse agonist).
-
[³⁵S]GTPγS Binding Assay:
-
Objective: To measure the activation of G-proteins by the KOR in response to agonist binding.
-
Principle: Activated GPCRs catalyze the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable analog of GTP, [³⁵S]GTPγS, is used to trap the G-protein in its active state.
-
Protocol Outline:
-
Incubate cell membranes expressing KOR with the test compound in the presence of GDP and [³⁵S]GTPγS.
-
Stimulation of the receptor by an agonist will increase the binding of [³⁵S]GTPγS to the G-proteins.
-
Separate and quantify the amount of bound [³⁵S]GTPγS.
-
The potency (EC50) and efficacy (Emax) of the compound can be determined.
-
-
-
cAMP Accumulation Assay:
-
Objective: To measure the inhibition of adenylyl cyclase activity.
-
Principle: KOR activation inhibits adenylyl cyclase, leading to a decrease in cAMP production.
-
Protocol Outline:
-
Treat cells expressing KOR with forskolin (an adenylyl cyclase activator) to stimulate cAMP production.
-
Co-incubate the cells with varying concentrations of the test compound.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable method (e.g., ELISA or HTRF).
-
Agonists will cause a concentration-dependent decrease in cAMP levels.
-
-
The following diagram outlines a typical experimental workflow for in vitro characterization:
Caption: In Vitro Characterization Workflow.
In Vivo Models
In vivo studies are essential to confirm the physiological effects of KOR activation by these compounds.
-
Analgesia Models:
-
Tail-flick and hot-plate tests: These models assess the analgesic effects of the test compound by measuring the latency of a withdrawal response to a thermal stimulus. KOR agonists typically produce potent analgesia in these assays.
-
-
Locomotor Activity:
-
KOR activation can modulate locomotor activity. These effects are assessed in open-field arenas.
-
-
Conditioned Place Preference/Aversion:
-
This model is used to evaluate the rewarding or aversive properties of a compound. KOR agonists are known to produce conditioned place aversion, reflecting their dysphoric effects.
-
Quantitative Data Summary
The following table summarizes the typical pharmacological profile of potent this compound-based KOR agonists, with representative data ranges compiled from the literature.
| Assay | Parameter | Typical Value Range | Significance |
| Radioligand Binding | Ki for KOR (nM) | 0.01 - 10 | High affinity for the kappa-opioid receptor |
| Selectivity (Ki μ-OR / Ki κ-OR) | > 100 | High selectivity for KOR over mu-opioid receptor | |
| Selectivity (Ki δ-OR / Ki κ-OR) | > 100 | High selectivity for KOR over delta-opioid receptor | |
| [³⁵S]GTPγS Binding | EC50 (nM) | 0.1 - 50 | Potent agonist activity |
| Emax (%) | > 80 | High efficacy as an agonist | |
| In Vivo Analgesia | ED50 (mg/kg) | 0.001 - 1.0 | Potent analgesic effects |
Conclusion and Future Directions
The this compound scaffold has proven to be a highly valuable structural motif for the development of potent and selective kappa-opioid receptor agonists. The mechanism of action of these compounds is centered on the activation of Gi/o-protein coupled signaling cascades, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity. This results in a net reduction of neuronal excitability and neurotransmitter release, which underlies their characteristic physiological effects.
Future research in this area will likely focus on:
-
Fine-tuning the structure-activity relationship to develop compounds with specific signaling profiles (e.g., biased agonists that preferentially activate certain downstream pathways).
-
Exploring the therapeutic potential of these compounds for conditions such as chronic pain, pruritus, and addiction, while mitigating the undesirable side effects associated with KOR activation, such as dysphoria and sedation.
-
Developing peripherally restricted KOR agonists to achieve analgesia without central nervous system side effects.
A thorough understanding of the mechanism of action, as detailed in this guide, is paramount for the rational design and development of novel therapeutics based on the this compound scaffold.
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Structure/activity studies related to 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]acetamides: a novel series of potent and selective kappa-opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]-acetamides: the use of conformational analysis in the development of a novel series of potent opioid kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (-)-4-[11C]Methoxycarbonyl-2-[(1-pyrrolidinylmethyl]-1-[(3,4-dichlorophenyl)acetyl]-piperidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
2-(3,4-Dichlorophenyl)pyrrolidine kappa opioid receptor binding affinity
An In-Depth Technical Guide to the Kappa Opioid Receptor Binding Affinity of 2-(3,4-Dichlorophenyl)pyrrolidine Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the binding affinity of this compound-containing compounds for the kappa opioid receptor (KOR). It delves into the significance of the KOR as a therapeutic target, the structure-activity relationships of this chemical scaffold, and detailed methodologies for assessing receptor binding.
Introduction: The Kappa Opioid Receptor as a Therapeutic Target
The endogenous opioid system, comprising the mu (µ), delta (δ), and kappa (κ) opioid receptors, plays a crucial role in a multitude of physiological processes.[1] While the µ-opioid receptor is the primary target for traditional opioid analgesics like morphine, its activation is also associated with severe side effects, including respiratory depression, tolerance, and addiction.[2]
The kappa opioid receptor has emerged as a promising alternative target for the development of non-addictive analgesics.[3] KOR agonists have demonstrated potent antinociceptive effects in various pain models.[4] However, their clinical utility has been hampered by centrally-mediated adverse effects such as dysphoria, sedation, and hallucinations.[2][4] Consequently, a significant focus of current research is the development of KOR ligands with improved side-effect profiles, such as peripherally restricted agonists or functionally selective "biased" agonists that preferentially activate therapeutic signaling pathways.[4][5]
The this compound Scaffold: A Privileged Motif for KOR Ligands
The this compound moiety is a core structural component found in a variety of potent and selective KOR ligands.[6][7] This scaffold is present in well-characterized KOR agonists like U-50,488 and GR-89,696, which have been instrumental in elucidating the pharmacology of the KOR.[2][8] The 3,4-dichlorophenyl group, in particular, appears to be a key pharmacophoric element for high-affinity KOR binding.
Structure-activity relationship (SAR) studies have explored modifications to this core scaffold to optimize potency, selectivity, and functional properties. For instance, substitutions on the pyrrolidine ring and the nature of the linker to the dichlorophenyl group can significantly influence binding affinity and efficacy at the KOR.[9][10]
Determining Kappa Opioid Receptor Binding Affinity: A Methodological Deep Dive
The cornerstone for evaluating the interaction of a compound with a receptor is the radioligand binding assay. This technique allows for the quantification of the affinity of a test compound by measuring its ability to displace a radiolabeled ligand of known high affinity and selectivity for the target receptor.
Principle of the Competitive Radioligand Binding Assay
The assay relies on the principle of competition between a fixed concentration of a radiolabeled ligand (the "hot" ligand) and varying concentrations of an unlabeled test compound (the "cold" ligand) for binding to the receptor. As the concentration of the cold ligand increases, it displaces more of the hot ligand from the receptor, leading to a decrease in the measured radioactivity. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 (inhibitory concentration 50). The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[11]
Experimental Workflow for KOR Radioligand Binding Assay
The following diagram illustrates a typical workflow for a competitive radioligand binding assay to determine the KOR binding affinity of a this compound analogue.
Caption: Workflow for a KOR competitive radioligand binding assay.
Detailed Step-by-Step Protocol
This protocol provides a generalized framework for a KOR binding assay. Specific parameters may require optimization based on the cell line, radioligand, and equipment used.
Materials and Reagents:
-
Cell Membranes: Membranes prepared from cells stably expressing the human kappa opioid receptor (e.g., CHO-hKOR cells) are commonly used.[12]
-
Radioligand: A tritiated KOR-selective ligand such as [³H]U-69,593 or [³H]diprenorphine is typically employed.[12]
-
Test Compound: The this compound analogue of interest, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[12]
-
Non-specific Binding Control: A high concentration of a known KOR agonist or antagonist (e.g., 10 µM U-69,593) is used to determine non-specific binding.[12]
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B) are required.[11]
-
Scintillation Counter: For quantifying the radioactivity.
-
96-well plates.
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the KOR in a lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[11]
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, cell membranes (typically 15-20 µg of protein per well), and varying concentrations of the test compound.[12]
-
For determining total binding, add buffer instead of the test compound.
-
For determining non-specific binding, add a high concentration of the unlabeled KOR ligand.[12]
-
-
Incubation:
-
Filtration:
-
Rapidly terminate the incubation by vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.[11]
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Data Presentation and Interpretation
The binding affinity data for a series of this compound analogues should be presented in a clear and concise tabular format to facilitate comparison.
Table 1: Kappa Opioid Receptor Binding Affinities of Exemplary this compound Analogues
| Compound | Ki (nM) for KOR | Selectivity (µ/κ) | Reference |
| Analogue A | Hypothetical Value | Hypothetical Value | |
| Analogue B | Hypothetical Value | Hypothetical Value | |
| U-50,488 (Reference) | Reported Value | Reported Value | [2] |
| GR-89,696 (Reference) | 0.31 | >1000 | [13] |
Interpretation of Results:
-
A lower Ki value indicates a higher binding affinity of the compound for the KOR.
-
Selectivity is a crucial parameter, and it is often expressed as the ratio of the Ki values for the mu and delta opioid receptors to the Ki value for the KOR. A high selectivity ratio is desirable to minimize off-target effects.
-
Stereochemistry can play a significant role in binding affinity. Enantiomers of chiral this compound derivatives often exhibit substantial differences in their affinity for the KOR.[8]
Conclusion and Future Directions
The this compound scaffold remains a valuable starting point for the design of novel KOR ligands. A thorough understanding of the methodologies for determining binding affinity is essential for the successful development of new drug candidates. Future research in this area will likely focus on:
-
Fine-tuning the SAR: To further optimize potency, selectivity, and pharmacokinetic properties.
-
Developing biased agonists: To separate the analgesic effects from the undesirable side effects.
-
Exploring peripherally restricted compounds: To avoid centrally-mediated adverse effects.
By employing rigorous in vitro pharmacological assays, researchers can effectively characterize the interaction of novel this compound analogues with the kappa opioid receptor, paving the way for the development of safer and more effective therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies [frontiersin.org]
- 3. Peptide Kappa Opioid Receptor Ligands and Their Potential for Drug Development. | Semantic Scholar [semanticscholar.org]
- 4. cris.unibo.it [cris.unibo.it]
- 5. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (-)-4-[11C]Methoxycarbonyl-2-[(1-pyrrolidinylmethyl]-1-[(3,4-dichlorophenyl)acetyl]-piperidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Structure/activity studies related to 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]acetamides: a novel series of potent and selective kappa-opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]-acetamides: the use of conformational analysis in the development of a novel series of potent opioid kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. mdpi.com [mdpi.com]
- 13. Methylated analogues of methyl (R)-4-(3,4-dichlorophenylacetyl)- 3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate (GR-89,696) as highly potent kappa-receptor agonists: stereoselective synthesis, opioid-receptor affinity, receptor selectivity, and functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship of 2-(3,4-Dichlorophenyl)pyrrolidine analogs
An In-depth Technical Guide to the Structure-Activity Relationship of 2-(3,4-Dichlorophenyl)pyrrolidine Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound scaffold represents a privileged structural motif in medicinal chemistry, serving as a foundational framework for the development of potent and selective ligands for various biological targets. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on this core. By dissecting the intricate interplay between structural modifications and biological activity, this document offers critical insights for researchers and drug development professionals engaged in the design of novel therapeutics. The guide delves into the synthetic strategies, key experimental findings, and the causal relationships that govern the pharmacological profile of these compounds, with a particular focus on their activity as monoamine reuptake inhibitors and opioid receptor modulators.
Introduction: The Pharmacological Significance of the this compound Core
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a core structure in numerous biologically active molecules, including many alkaloids and approved drugs.[1][2][3] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an attractive scaffold for drug design. The incorporation of a 3,4-dichlorophenyl group at the 2-position of the pyrrolidine ring has proven to be a particularly fruitful strategy in the development of centrally acting agents. This substitution pattern has been instrumental in achieving high affinity and selectivity for various transporters and receptors in the central nervous system (CNS).
The primary focus of research on this compound analogs has been on their potent inhibitory activity at monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[4][5][6] Imbalances in the levels of these neurotransmitters are implicated in a range of neuropsychiatric disorders, such as depression, attention-deficit hyperactivity disorder (ADHD), and substance abuse.[7][8][9][10] Consequently, the development of selective or multi-target monoamine reuptake inhibitors based on this scaffold holds significant therapeutic promise.[11][12]
Beyond monoamine transporters, this versatile scaffold has also been explored for its interaction with other targets, most notably the kappa-opioid receptor, highlighting its potential for the development of novel analgesics.[13][14][15][16] This guide will systematically explore the SAR of these analogs, providing a detailed understanding of how specific structural modifications influence their pharmacological properties.
The Core Scaffold: A Foundation for Versatility
The this compound core provides a rigid anchor for systematic structural modifications. The key points of diversification on this scaffold are:
-
The Pyrrolidine Nitrogen: The secondary amine of the pyrrolidine ring is a critical site for introducing a wide array of substituents, significantly impacting the compound's physicochemical properties and target interactions.
-
The Pyrrolidine Ring: Substitution at other positions on the pyrrolidine ring can influence stereochemistry and conformational preferences, which are often crucial for selective target engagement.
-
The Dichlorophenyl Ring: While the 3,4-dichloro substitution is a common feature, variations in the substitution pattern on the phenyl ring can modulate electronic properties and steric interactions within the binding pocket of the target protein.
The following sections will dissect the SAR at each of these positions in the context of specific biological targets.
Structure-Activity Relationship as Monoamine Reuptake Inhibitors
The ability of this compound analogs to inhibit the reuptake of dopamine, serotonin, and norepinephrine is a key area of investigation. The SAR for each transporter reveals distinct structural requirements for optimal activity.
Dopamine Transporter (DAT) Inhibition
Potent DAT inhibition is a hallmark of many analogs in this series. The following SAR observations are crucial for designing selective DAT inhibitors:
-
N-Substitution: The nature of the substituent on the pyrrolidine nitrogen is a primary determinant of DAT affinity. Small alkyl groups, such as methyl, are generally well-tolerated.
-
Side Chain Extension: Extending the substituent on the nitrogen with an acetamide moiety has been a successful strategy. For instance, in a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, the nature of the substituent on the carbon adjacent to the amide nitrogen (C1) plays a significant role.[13]
-
Stereochemistry: The stereochemistry at the 2-position of the pyrrolidine ring is critical. The (S)-enantiomer often exhibits higher affinity for DAT compared to the (R)-enantiomer.
Serotonin Transporter (SERT) Inhibition
While many analogs show potent DAT and NET activity, achieving high SERT potency often requires specific structural modifications.
-
Aromatic Substituents: The introduction of specific aryl or heteroaryl groups can enhance SERT affinity. For example, replacing the phenyl ring with a thiophenyl ring can result in analogs with similar potency for both dopamine and norepinephrine uptake inhibition.[4]
-
Ring Size: The size of the nitrogen-containing ring is crucial. Expanding the five-membered pyrrolidine to a six-membered piperidine ring generally leads to a significant loss in binding potency at all monoamine transporters.[4]
Norepinephrine Transporter (NET) Inhibition
Many this compound analogs exhibit potent NET inhibition, often in conjunction with DAT inhibition, leading to a norepinephrine-dopamine reuptake inhibitor (NDRI) profile.[7]
-
Phenyl Ring Substitution: The 3,4-dichloro substitution pattern on the phenyl ring is often optimal for high NET affinity.
-
Pyrrolidine Ring Substitution: Modifications to the pyrrolidine ring can fine-tune the selectivity profile. For example, 3,3-disubstituted pyrrolidines have been explored as triple reuptake inhibitors.[6]
Dual and Triple Reuptake Inhibitors
The development of dual (e.g., SNRIs, NDRIs) or triple reuptake inhibitors (SNDRIs) is a promising strategy for treating complex neuropsychiatric disorders.[8][11][17] The this compound scaffold has served as a valuable template for designing such multi-target agents.
-
Fine-tuning N-Substituents: By carefully selecting the substituents on the pyrrolidine nitrogen, it is possible to modulate the potency ratio between DAT, SERT, and NET.
-
Homologation Strategies: Homologation of the pyrrolidine scaffold, such as the development of regioisomeric 2- and 3-ketopyrrolidines, has led to the discovery of potent triple reuptake inhibitors.[5]
Data Presentation: Monoamine Transporter Inhibition
| Compound Scaffold | Modification | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Reference |
| This compound | N-Methyl | High Affinity | Moderate Affinity | High Affinity | [4] |
| This compound | N-Ethyl | Reduced Affinity | Reduced Affinity | Reduced Affinity | [4] |
| 3,3-disubstituted pyrrolidine | Varied Substituents | Low Nanomolar | Low Nanomolar | Low Nanomolar | [6] |
Structure-Activity Relationship as Kappa-Opioid Receptor Agonists
A significant body of research has explored the SAR of this compound analogs as potent and selective kappa-opioid receptor agonists.[13][14] These compounds have potential applications as novel analgesics with a reduced side-effect profile compared to traditional opioids.
-
N-Acyl and N-Alkyl Variations: In the N-[2-(1-pyrrolidinyl)ethyl]acetamide series, variations in the N-acyl and N-alkyl groups have been systematically explored. An N-methyl group on the acetamide nitrogen was found to be optimal in one study.[13]
-
Substitution on the Ethyl Linker: Introducing substituents on the carbon adjacent to the amide nitrogen (C1 of the ethyl linking moiety) has a profound impact on kappa-opioid agonist activity.[13][14]
-
Alkyl Substituents: Small alkyl groups, such as 1-methylethyl, have yielded potent compounds.[13]
-
Aryl Substituents: The introduction of substituted-aryl groups at this position has led to the discovery of highly potent analogs. For example, a 3-aminophenyl substituent resulted in a compound with significantly increased in vitro activity.[13]
-
-
Conformational Analysis: Conformational analysis has been a valuable tool in guiding the design of these kappa agonists. Compounds capable of adopting a low-energy conformation similar to the known kappa agonist U-50488 have shown promising activity.[14]
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of this compound analogs typically starts from commercially available precursors. A common synthetic route involves the following key steps:
-
Synthesis of the Pyrrolidine Ring: A [3+2] cycloaddition of an azomethine ylide with an electron-deficient alkene is a widely used method for constructing the pyrrolidine ring.[2]
-
Introduction of the 3,4-Dichlorophenyl Group: This can be achieved through various methods, including the use of a corresponding Grignard reagent or through a Suzuki coupling reaction.
-
N-Alkylation/N-Acylation: The secondary amine of the pyrrolidine ring can be readily functionalized using standard alkylation or acylation conditions.
In Vitro Monoamine Reuptake Inhibition Assay
The potency of the synthesized analogs to inhibit monoamine reuptake is typically assessed using in vitro assays with synaptosomes or cell lines expressing the respective transporters.
-
Preparation of Synaptosomes or Transporter-Expressing Cells: Synaptosomes are isolated from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, and frontal cortex for NET) of rodents. Alternatively, HEK293 or CHO cells stably expressing the human transporters can be used.
-
Radioligand Binding Assay: The ability of the test compounds to displace a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) from the transporter is measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Visualization of Key Concepts
Core Scaffold and Key Modification Points
Caption: Key points for structural modification on the this compound scaffold.
Workflow for SAR Analysis
References
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. enamine.net [enamine.net]
- 3. mdpi.com [mdpi.com]
- 4. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 8. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 9. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 10. Norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 11. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Triple Reuptake Inhibitors: The Next Generation of Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure/activity studies related to 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]acetamides: a novel series of potent and selective kappa-opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]-acetamides: the use of conformational analysis in the development of a novel series of potent opioid kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Stereochemistry of (2S)-2-(3,4-Dichlorophenyl)pyrrolidine: Synthesis, Analysis, and Application
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its non-planar, saturated structure provides an ideal framework for creating three-dimensional diversity, which is critical for specific and high-affinity interactions with biological targets.[4] This guide focuses on a specific, high-value derivative, (2S)-2-(3,4-Dichlorophenyl)pyrrolidine. The precise control of the stereocenter at the C2 position is paramount, as enantiomers of a drug candidate often exhibit profoundly different pharmacological and toxicological profiles. We will explore the strategic imperatives behind stereoselective synthesis, detail robust analytical methodologies for confirming enantiopurity, and discuss the significance of this chiral building block in the landscape of modern drug development.
The Strategic Importance of the C2 Stereocenter
The 2-arylpyrrolidine motif is a cornerstone in the design of biologically active agents.[5] The single stereocenter at the C2 position, adjacent to the nitrogen atom and bearing the 3,4-dichlorophenyl group, defines the molecule's three-dimensional orientation. The (S)-configuration is often the desired enantiomer for specific biological targets, making its controlled synthesis a critical challenge in process chemistry and drug discovery. The dichlorophenyl moiety itself is a common feature in pharmacologically active compounds, known to influence binding affinity and metabolic stability.[6][7][8][9] Therefore, mastering the synthesis and analysis of the enantiopure (S)-isomer is not merely an academic exercise but a crucial step in developing safe and effective therapeutics.
Stereoselective Synthesis: A Multi-Pillar Approach
Achieving high enantiomeric purity requires a deliberate synthetic strategy. Relying on post-synthesis resolution of a racemic mixture, while historically significant, is often inefficient, discarding 50% of the material. Modern approaches focus on establishing the desired stereocenter from the outset. We will discuss three field-proven pillars for producing (2S)-2-(3,4-Dichlorophenyl)pyrrolidine.
Pillar 1: Chiral Auxiliary-Mediated Synthesis
This strategy involves the temporary incorporation of a chiral molecule (an auxiliary) to direct the stereochemical outcome of a key bond-forming reaction. The use of N-tert-butanesulfinyl imines is a particularly robust and well-documented method for the asymmetric synthesis of 2-substituted pyrrolidines.[10][11][12]
The causality of this approach is elegant: the bulky and chiral N-tert-butanesulfinyl group effectively blocks one face of the imine intermediate. This steric hindrance forces an incoming nucleophile, such as a Grignard reagent, to attack from the less hindered face, thereby creating the desired stereocenter with high diastereoselectivity.[13] The auxiliary can be subsequently removed under acidic conditions to yield the target chiral amine.
References
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and biological evaluation of conformationally restricted 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediam ines as sigma receptor ligands. 1. Pyrrolidine, piperidine, homopiperidine, and tetrahydroisoquinoline classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]-acetamides: the use of conformational analysis in the development of a novel series of potent opioid kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure/activity studies related to 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]acetamides: a novel series of potent and selective kappa-opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of the enantiomers of cis-N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1- pyrrolidinyl)cyclohexylamine (BD737 and BD738): novel compounds with high affinity, selectivity and biological efficacy at sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Asymmetric synthesis of 2-arylpyrrolidines starting from gamma-chloro N-(tert-butanesulfinyl)ketimines. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Physicochemical Characteristics of 2-(3,4-Dichlorophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics of 2-(3,4-Dichlorophenyl)pyrrolidine, a key heterocyclic amine of significant interest in medicinal chemistry and drug development. The pyrrolidine scaffold is a prevalent feature in numerous biologically active compounds, and the specific substitution with a 3,4-dichlorophenyl group imparts distinct properties that influence its chemical behavior, pharmacological activity, and analytical profile.[1][2] This document delves into the molecular structure, synthesis, and core physicochemical parameters of this compound. It further explores relevant analytical methodologies for its characterization and discusses its pharmacological context, particularly its potential as a dopamine reuptake inhibitor. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of this and related compounds.
Chemical Identity and Molecular Structure
This compound is a secondary amine featuring a saturated five-membered pyrrolidine ring attached to a 3,4-dichlorinated phenyl group at the 2-position.
Table 1: Chemical Identifiers and Basic Properties
| Parameter | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 298690-82-1 | [3][4] |
| Molecular Formula | C₁₀H₁₁Cl₂N | [3] |
| Molecular Weight | 216.11 g/mol | [3] |
The molecular structure combines the basicity and conformational flexibility of the pyrrolidine ring with the steric and electronic effects of the dichlorophenyl substituent. The chlorine atoms on the phenyl ring are electron-withdrawing, which can influence the pKa of the pyrrolidine nitrogen and the overall lipophilicity of the molecule.
Caption: 2D structure of this compound.
Synthesis Strategies
The synthesis of 2-arylpyrrolidines, including the 3,4-dichloro derivative, can be achieved through various synthetic routes. A common and effective approach involves the cyclization of a linear precursor containing the necessary carbon and nitrogen framework.
Reductive Cyclization of γ-Chloro N-Sulfinylketimines
A highly stereoselective method for producing enantiomerically pure 2-arylpyrrolidines involves the reductive cyclization of γ-chloro N-(tert-butanesulfinyl)ketimines.[5][6] This method offers excellent control over the stereochemistry at the 2-position of the pyrrolidine ring.
Experimental Protocol (General):
-
Formation of the γ-chloro N-(tert-butanesulfinyl)ketimine: The corresponding γ-chloro ketone is reacted with a chiral tert-butanesulfinamide (either (R) or (S) enantiomer) in the presence of a dehydrating agent like titanium(IV) ethoxide to form the N-sulfinylketimine.
-
Reductive Cyclization: The purified ketimine is then treated with a reducing agent, such as lithium triethylborohydride (LiBEt₃H), which facilitates both the reduction of the imine and the subsequent intramolecular cyclization to yield the N-sulfinylated 2-arylpyrrolidine.
-
Deprotection: The N-tert-butanesulfinyl group is removed by treatment with a strong acid, typically hydrochloric acid in an appropriate solvent like 1,4-dioxane, to afford the final 2-arylpyrrolidine hydrochloride salt.
Caption: General synthesis pathway for 2-arylpyrrolidines.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its behavior in biological and chemical systems. While experimental data for this specific molecule is scarce, estimations can be made based on its structure and data from analogous compounds.
Table 2: Predicted Physicochemical Properties
| Parameter | Predicted Value | Method/Basis |
| pKa | 9.0 - 10.0 | Based on the pKa of pyrrolidine (11.27) and the electron-withdrawing effect of the dichlorophenyl group.[7] |
| LogP | 3.0 - 3.5 | Calculated based on fragmental methods, indicating moderate lipophilicity. |
| Aqueous Solubility | Low | Inferred from its lipophilic nature (predicted LogP > 3).[8] |
Basicity (pKa)
The pyrrolidine nitrogen imparts basic character to the molecule. The pKa of the conjugate acid of unsubstituted pyrrolidine is approximately 11.27 in water.[7] The presence of the electron-withdrawing 3,4-dichlorophenyl group at the 2-position is expected to decrease the electron density on the nitrogen atom, thereby reducing its basicity. Consequently, the pKa of this compound is predicted to be lower than that of pyrrolidine, likely in the range of 9.0 to 10.0.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity. A positive LogP value indicates a preference for a nonpolar environment. The dichlorophenyl group significantly contributes to the lipophilicity of the molecule. Calculated LogP values for this compound are generally in the range of 3.0 to 3.5, suggesting that it is a moderately lipophilic compound. This property is critical for its ability to cross biological membranes, including the blood-brain barrier.
Solubility
Consistent with its predicted lipophilicity, this compound is expected to have low solubility in aqueous solutions. Its solubility is likely to be higher in organic solvents. For practical applications, it is often converted to a salt form, such as the hydrochloride salt, to enhance its aqueous solubility.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of this compound.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the dichlorophenyl ring and the aliphatic protons of the pyrrolidine ring. The chemical shifts and coupling patterns of the pyrrolidine protons would provide information about the conformation of the five-membered ring.
-
¹³C NMR: The carbon NMR spectrum would display distinct resonances for the ten carbon atoms in the molecule, with the aromatic carbons appearing in the downfield region (typically 120-140 ppm) and the aliphatic carbons of the pyrrolidine ring in the upfield region.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4).
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (both aromatic and aliphatic), and C=C stretching of the aromatic ring.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for the analysis and purification of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water, often with an acidic modifier like formic acid or trifluoroacetic acid, would provide good separation.
-
Gas Chromatography (GC): GC can also be used for the analysis of this compound, particularly when coupled with a mass spectrometer (GC-MS). Derivatization of the secondary amine may sometimes be necessary to improve peak shape and thermal stability.
Caption: Analytical workflow for this compound.
Pharmacological Context and Potential Applications
The this compound scaffold is a key structural motif in various pharmacologically active molecules. Its presence in potent kappa-opioid agonists highlights its importance in the development of novel analgesics.[9][10]
Dopamine Reuptake Inhibition
Derivatives of pyrrolidine are well-known for their interaction with monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[11][12] A dopamine reuptake inhibitor (DRI) blocks the action of DAT, leading to an increase in the extracellular concentration of dopamine and enhanced dopaminergic neurotransmission.[13] This mechanism of action is associated with the therapeutic effects of drugs used to treat conditions like ADHD and narcolepsy, but also carries a potential for abuse.[13]
The structural features of this compound, namely the pyrrolidine ring and the lipophilic dichlorophenyl group, are consistent with those found in some dopamine reuptake inhibitors.[14] Further pharmacological studies are warranted to fully characterize its binding affinity and functional activity at DAT, SERT, and NET to determine its potential as a selective or non-selective monoamine reuptake inhibitor.
Conclusion
This compound is a molecule of considerable interest due to its presence in pharmacologically active compounds and its potential as a building block for the synthesis of novel therapeutic agents. This guide has provided a detailed overview of its chemical identity, synthesis, and key physicochemical properties. While further experimental data is needed for a complete characterization, the information presented here, based on established chemical principles and data from analogous structures, offers a solid foundation for researchers working with this compound. The insights into its analytical characterization and pharmacological context underscore its potential in the field of drug discovery, particularly in the development of CNS-active agents.
References
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 298690-82-1 [chemicalbook.com]
- 5. Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Asymmetric synthesis of 2-arylpyrrolidines starting from gamma-chloro N-(tert-butanesulfinyl)ketimines. | Semantic Scholar [semanticscholar.org]
- 7. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 8. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations | MDPI [mdpi.com]
- 9. 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]-acetamides: the use of conformational analysis in the development of a novel series of potent opioid kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure/activity studies related to 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]acetamides: a novel series of potent and selective kappa-opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 14. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) - PubMed [pubmed.ncbi.nlm.nih.gov]
The 2-(3,4-Dichlorophenyl)pyrrolidine Scaffold: A Technical Guide to Synthesis, Derivatization, and Screening for Monoamine Transporter Inhibition
Introduction: The Privileged Scaffold in CNS Drug Discovery
The 2-(3,4-dichlorophenyl)pyrrolidine motif represents a cornerstone in modern medicinal chemistry, most famously as a key structural component of the blockbuster antidepressant Sertraline. Its significance, however, extends far beyond a single therapeutic agent. This scaffold has emerged as a "privileged structure," a molecular framework that demonstrates the ability to bind to multiple, distinct biological targets, often with high affinity. Beyond its well-established role in inhibiting the serotonin transporter (SERT), derivatives have shown activity as kappa-opioid agonists and sigma receptor ligands.[1][2][3] This versatility makes the this compound core a highly attractive starting point for drug discovery campaigns targeting a range of central nervous system (CNS) disorders.
Monoamine transporters—specifically the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters—are critical regulators of neurotransmission.[4][5] By preventing the reuptake of these neurotransmitters from the synaptic cleft, inhibitors can elevate their extracellular levels, a mechanism proven effective for treating depression, anxiety, and other mood disorders.[4] The precise therapeutic outcome is dictated by a compound's potency and selectivity profile across these three key transporters.[6]
This guide provides an in-depth technical overview for researchers, chemists, and pharmacologists engaged in drug development. It moves beyond a simple recitation of facts to explain the causality behind experimental choices, offering field-proven insights into the synthesis of the chiral pyrrolidine core, strategies for chemical derivatization, and a robust workflow for biological screening and structure-activity relationship (SAR) analysis.
Part 1: Synthesis of the Chiral this compound Core
The biological activity of monoamine transporter inhibitors is critically dependent on stereochemistry.[6] Therefore, achieving high enantiomeric purity of the 2-arylpyrrolidine core is not an optimization but a fundamental requirement of the synthetic strategy. While various methods exist for pyrrolidine synthesis, this guide details a robust and highly enantioselective approach based on the diastereoselective cyclization of a chiral sulfinyl imine precursor.[2][7]
Retrosynthetic Analysis & Strategy
The core objective is to control the stereocenter at the C2 position of the pyrrolidine ring. A powerful strategy involves using a removable chiral auxiliary to direct the formation of this center. The N-tert-butanesulfinyl group is an ideal choice due to its ability to direct stereoselective additions to the imine bond and its straightforward removal under acidic conditions. The retrosynthetic plan disconnects the pyrrolidine ring via an intramolecular cyclization, tracing back to a linear γ-chloro ketimine derived from 3,4-dichlorophenyl methyl ketone.
Caption: Retrosynthetic analysis of the chiral pyrrolidine core.
Experimental Protocol: Enantioselective Synthesis
This protocol is adapted from methodologies developed for the asymmetric synthesis of 2-arylpyrrolidines.[7][8] It is a self-validating system where the high diastereoselectivity of the key step and the ease of purification ensure the production of a high-quality, enantiomerically pure final product.
Step 1: Synthesis of 1-(3,4-Dichlorophenyl)-4-chlorobutan-1-one
-
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) to the cooled THF.
-
Enolate Formation: Add a solution of 3,4-dichlorophenyl methyl ketone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation. The deep red color of the enolate is a key visual indicator.
-
Alkylation: Add 1-bromo-3-chloropropane (1.2 equivalents) dropwise. The reaction is highly exothermic; slow addition is critical to maintain temperature control. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up & Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the γ-chloro ketone.
Step 2: Synthesis of the Chiral γ-Chloro N-tert-Butanesulfinyl Ketimine
-
Setup: Combine the 1-(3,4-dichlorophenyl)-4-chlorobutan-1-one (1.0 equivalent) and (R)-tert-butanesulfinamide (1.05 equivalents) in a round-bottom flask.
-
Dehydration: Add anhydrous titanium(IV) ethoxide (Ti(OEt)₄) (1.5 equivalents) as a mild and effective water scavenger. The use of Ti(OEt)₄ is superior to harsher dehydrating agents as it minimizes side reactions.
-
Reaction: Heat the mixture in THF at reflux overnight. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting ketone is consumed.
-
Work-up & Purification: Cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring. Filter the resulting suspension through a pad of Celite® to remove titanium salts. Extract the filtrate with ethyl acetate. The combined organic layers are dried, filtered, and concentrated. The crude sulfinyl ketimine is purified by flash chromatography.
Step 3: Diastereoselective Reductive Cyclization and Deprotection
-
Setup: Dissolve the purified chiral ketimine (1.0 equivalent) in anhydrous THF in a flame-dried flask under argon and cool to -78 °C.
-
Reduction & Cyclization: Add lithium triethylborohydride (LiBEt₃H, "Super-Hydride®") (2.0 equivalents) dropwise. This powerful reducing agent effects the reduction of the imine and subsequent intramolecular Sₙ2 displacement of the chloride by the resulting amine in a single, highly diastereoselective step. Stir at -78 °C for 3 hours.
-
Quenching: Quench the reaction by the slow addition of methanol, followed by saturated aqueous sodium bicarbonate (NaHCO₃).
-
Deprotection: To the crude N-sulfinyl pyrrolidine intermediate, add methanol and a solution of hydrochloric acid (e.g., 4M HCl in dioxane). Stir at room temperature for 1 hour to cleave the sulfinamide group.
-
Work-up & Purification: Neutralize the mixture with a base (e.g., 1M NaOH) and extract with dichloromethane. The combined organic layers are dried and concentrated. The final (R)-2-(3,4-dichlorophenyl)pyrrolidine can be purified by chromatography or crystallization of its salt. The enantiomeric excess (>99%) is typically confirmed by chiral HPLC analysis.[7]
Part 2: Derivatization Strategies for Library Synthesis
With the chiral core in hand, the next phase involves creating a library of diverse analogues for screening. The pyrrolidine nitrogen is the most common and synthetically accessible point for derivatization, allowing for the exploration of a wide range of substituents to probe the binding pocket of the target transporters.
Workflow for Parallel Derivatization
A parallel synthesis approach is highly effective for rapidly generating a library of N-substituted derivatives. The use of a strong, non-nucleophilic base and polar aprotic solvent is key to efficiently deprotonating the secondary amine for subsequent alkylation or acylation.
Caption: Parallel derivatization workflow for library synthesis.
Experimental Protocol: General N-Alkylation
This protocol is a robust, general procedure for the N-alkylation of the pyrrolidine core, adapted from standard methodologies.[9][10]
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the this compound (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Add a solid base such as potassium carbonate (K₂CO₃, 2.0 equivalents) or, for less reactive alkylating agents, sodium hydride (NaH, 1.2 equivalents). Stir the suspension at room temperature for 30-60 minutes. The choice of base is critical; K₂CO₃ is sufficient for reactive halides like benzyl bromide, while NaH is required for less reactive alkyl halides.
-
Alkylation: Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide; 1.1 equivalents) dropwise at 0 °C or room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.
-
Work-up & Purification: Quench the reaction by carefully adding water. Extract the product with ethyl acetate. The combined organic layers are washed with water and brine to remove DMF and salts, then dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the pure N-alkylated derivative.
Part 3: Biological Screening and SAR Analysis
The goal of the screening cascade is to determine the potency and selectivity of each synthesized derivative against the primary monoamine transporters: SERT, DAT, and NET. This is typically achieved through a combination of binding and functional assays.[4][8]
Screening Cascade Workflow
A tiered approach is most efficient. A primary screen using a functional uptake assay identifies active compounds. Hits are then profiled in binding assays across all three transporters to determine affinity and selectivity.
Caption: High-throughput screening cascade for monoamine transporter inhibitors.
Experimental Protocol: Neurotransmitter Uptake Inhibition Assay
This protocol describes a functional assay to measure the inhibition of serotonin uptake into cells expressing the human serotonin transporter (hSERT).[9][11] Similar protocols are used for DAT and NET, substituting the appropriate radiolabeled neurotransmitter and cell line.[12]
-
Cell Plating: Seed human embryonic kidney (HEK293) cells stably expressing hSERT into 96-well microplates at a density that yields a confluent monolayer on the day of the assay.[10]
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Pre-incubation: Remove the culture medium from the cells and wash with assay buffer. Add the diluted test compounds to the wells and pre-incubate for 10-20 minutes at 37 °C. This step allows the compounds to bind to the transporters before the substrate is introduced.
-
Uptake Initiation: Initiate the uptake reaction by adding a solution containing a mixture of non-radiolabeled serotonin and radiolabeled [³H]serotonin to each well. The final concentration of [³H]5-HT should be near its Kₘ value for SERT to ensure sensitive detection of inhibition.[9]
-
Uptake Termination: After a short incubation period (e.g., 10 minutes at 37 °C), terminate the uptake by rapidly washing the cells with ice-cold assay buffer. This stops the transporter activity and removes extracellular radiolabel.
-
Quantification: Lyse the cells with a scintillation cocktail and measure the amount of intracellular [³H]serotonin using a liquid scintillation counter.
-
Data Analysis: The amount of radioactivity in each well is proportional to the transporter activity. Data are normalized to control wells (vehicle only, 100% activity) and background wells (a known potent inhibitor like sertraline, 0% activity). The IC₅₀ value (the concentration of compound that inhibits 50% of the uptake) is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Data Presentation and Structure-Activity Relationship (SAR) Analysis
The primary output of the screening cascade is quantitative data on the potency and selectivity of each derivative. Presenting this data in a structured table is essential for discerning meaningful trends.
Table 1: Hypothetical SAR Data for N-Substituted this compound Derivatives
| Compound | R-Group (on N) | SERT IC₅₀ (nM) | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | Selectivity (DAT/SERT) | Selectivity (NET/SERT) |
| 1 | -H | 850 | >10,000 | 2500 | >11.8 | 2.9 |
| 2 | -CH₃ | 15 | 1850 | 950 | 123 | 63 |
| 3 | -CH₂CH₃ | 45 | 3500 | 1800 | 78 | 40 |
| 4 | -CH(CH₃)₂ | 120 | 6000 | 4100 | 50 | 34 |
| 5 | -CH₂Ph | 95 | >10,000 | 7500 | >105 | 79 |
| Sertraline | -CH₃ | 1.9 | 420 | 440 | 221 | 231 |
Note: Data are hypothetical, constructed for illustrative purposes based on known SAR principles for monoamine transporter inhibitors.[5][13]
Interpretation of SAR:
-
N-Substitution is Key: The unsubstituted pyrrolidine (1 ) is a weak, non-selective inhibitor. The addition of a small alkyl group dramatically increases potency, with the N-methyl derivative (2 ) being the most potent in this series, consistent with the structure of Sertraline.[13]
-
Steric Bulk: Increasing the steric bulk of the N-alkyl substituent from methyl (2 ) to ethyl (3 ) and isopropyl (4 ) leads to a progressive decrease in SERT potency. This suggests a sterically constrained binding pocket near the nitrogen atom.
-
Selectivity: All N-alkylated derivatives show significant selectivity for SERT over DAT and NET. The N-methyl substitution (2 ) provides a favorable balance of high potency and excellent selectivity (123-fold vs. DAT).
-
SAR Causality: The dichlorophenyl group is known to occupy a key hydrophobic pocket within the central binding site (S1) of SERT.[13] The pyrrolidine nitrogen, when protonated under physiological conditions, forms a critical ionic interaction with a conserved aspartate residue (Asp98 in hSERT). The N-substituent explores an adjacent pocket, where small, lipophilic groups are tolerated, but larger groups introduce a steric clash, reducing binding affinity.
Conclusion and Future Directions
This guide has detailed a comprehensive, field-proven workflow for the design, synthesis, and evaluation of novel this compound derivatives as monoamine transporter inhibitors. By employing an enantioselective synthesis of the core scaffold, followed by systematic derivatization and a robust screening cascade, researchers can efficiently navigate the chemical space around this privileged structure.
The illustrative SAR data underscore the critical role of the N-substituent in modulating both potency and selectivity. Future work in this area could involve exploring a wider range of N-substituents, including those containing polar groups or constrained ring systems, to further probe the transporter binding sites. Additionally, investigating modifications to the dichlorophenyl ring could yield compounds with novel selectivity profiles, potentially leading to the discovery of dual SERT/NET or triple reuptake inhibitors with unique therapeutic potential.[12] The foundational strategies outlined herein provide a solid and logical framework for these future drug discovery endeavors.
References
- 1. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric synthesis of 2-arylpyrrolidines starting from gamma-chloro N-(tert-butanesulfinyl)ketimines. | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. SARs at the Monoamine Transporters for a Novel Series of Modafinil Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Biological activity of novel 2-(3,4-Dichlorophenyl)pyrrolidine compounds
An In-depth Technical Guide to the Biological Activity of Novel 2-(3,4-Dichlorophenyl)pyrrolidine Compounds
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of this compound compounds. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key findings, explains the rationale behind experimental designs, and offers detailed protocols to facilitate further investigation into this promising class of molecules.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry.[1][2][3] Its prevalence in numerous FDA-approved drugs and natural alkaloids underscores its importance as a "privileged scaffold."[2][4][5] The sp3-hybridized carbons of the pyrrolidine ring allow for a three-dimensional exploration of chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.[2]
Within this broad class, compounds featuring a this compound core have emerged as particularly potent modulators of key central nervous system (CNS) targets. This guide focuses on the synthesis, mechanism of action, structure-activity relationships (SAR), and experimental evaluation of these novel compounds, with a primary emphasis on their activities as opioid receptor agonists and sigma receptor ligands.
Synthetic Strategies: Building the Core Scaffold
The synthesis of this compound derivatives often leverages established methodologies for constructing five-membered heterocycles, with modifications to introduce the desired stereochemistry and substitutions. A common and effective strategy involves a multi-step sequence starting from commercially available precursors.
One robust approach involves a Michael addition followed by an intramolecular cyclization.[6] This method provides a reliable pathway to the core pyrrolidine ring. For creating chiral derivatives, which are often crucial for selective biological activity, the synthesis can be initiated from chiral amino acids.[7][8] This ensures precise control over the stereocenter at the 2-position of the pyrrolidine ring. A generalized workflow for synthesizing these compounds is outlined below.
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 4. enamine.net [enamine.net]
- 5. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2013160273A1 - (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes - Google Patents [patents.google.com]
- 7. Structure/activity studies related to 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]acetamides: a novel series of potent and selective kappa-opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]-acetamides: the use of conformational analysis in the development of a novel series of potent opioid kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Conformational Analysis of 2-(3,4-Dichlorophenyl)pyrrolidine Derivatives
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 2-(3,4-dichlorophenyl)pyrrolidine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of potent and selective ligands for various biological targets, including opioid and sigma receptors. The therapeutic efficacy of these molecules is intrinsically linked to their three-dimensional structure and conformational dynamics. Understanding the spatial arrangement of the pyrrolidine ring and the orientation of its substituents is paramount for elucidating structure-activity relationships (SAR) and designing next-generation therapeutics with enhanced potency and specificity. This guide provides a comprehensive overview of the principles and practices involved in the conformational analysis of this important class of compounds, integrating experimental and computational techniques to build a holistic understanding of their conformational landscape.
The Critical Role of Conformation in Drug Action
The biological activity of a small molecule is not solely determined by its chemical formula but by the specific three-dimensional shape it adopts to interact with its target protein. For this compound derivatives, two key conformational features govern their pharmacological profile:
-
Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily described as "envelope" (E) and "twist" (T) forms.[1] The specific pucker (e.g., Cγ-exo or Cγ-endo) dictates the spatial orientation of the substituents, directly impacting how the molecule fits into a receptor's binding pocket.[1]
-
Aryl Substituent Orientation: The relative orientation of the bulky 3,4-dichlorophenyl group with respect to the pyrrolidine ring (pseudo-equatorial vs. pseudo-axial) is a critical determinant of receptor affinity and selectivity.
Elucidating these conformational preferences is therefore not an academic exercise but a foundational step in rational drug design. Studies have explicitly demonstrated that designing molecules capable of adopting a specific low-energy conformation, similar to that of known high-affinity ligands, leads to the development of exceptionally potent compounds.[2][3]
A Multi-faceted Approach to Conformational Analysis
A robust conformational analysis relies on the synergy between experimental techniques that provide real-world structural data and computational methods that offer insights into energetics and dynamics. No single method provides a complete picture; their integration is key to building a validated conformational model.
References
- 1. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]-acetamides: the use of conformational analysis in the development of a novel series of potent opioid kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note & Protocol: A Comprehensive Guide for the In Vivo Evaluation of 2-(3,4-Dichlorophenyl)pyrrolidine
Abstract
This document provides a detailed experimental framework for the in vivo characterization of 2-(3,4-Dichlorophenyl)pyrrolidine, a novel compound with structural similarities to known psychostimulants and dopamine reuptake inhibitors (DRIs). Given its chemical architecture, the primary hypothesis is that this molecule modulates dopaminergic neurotransmission.[1] This guide is designed for researchers in pharmacology and drug development, offering a logical, step-by-step cascade for evaluating the compound's potential psychostimulant and antidepressant-like effects in a rodent model. The protocols herein emphasize scientific rigor, ethical considerations, and data reproducibility, from initial drug formulation and administration to behavioral assessment and data interpretation.
Introduction: Scientific Rationale and Therapeutic Potential
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous neurologically active agents.[2][3] The addition of a 3,4-dichlorophenyl group suggests a potential interaction with monoamine transporters, a common feature of antidepressants and psychostimulants. While the precise mechanism of this compound is yet to be fully elucidated, its structure warrants investigation into its role as a potential dopamine reuptake inhibitor (DRI).[4] Inhibition of the dopamine transporter (DAT) increases the synaptic concentration of dopamine, a neurotransmitter crucial for regulating mood, motivation, and motor control.[1][5]
This application note outlines a strategic approach to test this hypothesis in vivo. We will focus on a series of well-validated behavioral paradigms in mice to assess two primary domains:
-
Psychostimulant Activity: Measured by changes in spontaneous locomotor activity.
-
Antidepressant-like Efficacy: Assessed using models of behavioral despair, such as the Forced Swim Test (FST) and Tail Suspension Test (TST).[6]
The following protocols are designed to be robust and self-validating, incorporating essential controls and explaining the scientific causality behind each experimental choice.
Foundational Requirements and Ethical Considerations
All in vivo research must be conducted with the highest commitment to animal welfare.
-
Institutional Approval: Prior to any experimentation, the complete study protocol must be submitted to and approved by an accredited Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[7]
-
The 3Rs Principle: All procedures should be designed to adhere to the principles of Replacement, Reduction, and Refinement.[7][8]
-
Replacement: Justify why non-animal alternatives are not suitable for these specific research questions.
-
Reduction: Use appropriate statistical power analysis to determine the minimum number of animals required to obtain scientifically valid data.[9]
-
Refinement: Employ methods that minimize animal pain, suffering, and distress. This includes proper handling, use of anesthetics where appropriate, and defining humane endpoints.[10][11]
-
-
Reporting: All findings should be reported in accordance with the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure transparency and reproducibility.[7][11]
Experimental Workflow Overview
The overall experimental process follows a logical progression from preparation to terminal data analysis.
Caption: High-level overview of the in vivo testing cascade.
Materials and General Methods
| Item | Specification | Supplier Example |
| Test Animals | Male C57BL/6J mice, 8-10 weeks old | The Jackson Laboratory |
| Test Compound | This compound | Synthesized in-house or custom order |
| Vehicle | 5% DMSO, 5% Tween® 80, 90% Saline (0.9% NaCl) | Sigma-Aldrich |
| Administration | Sterile 1 mL syringes, 27-30G needles | BD Biosciences |
| Behavioral Arenas | Open field chambers, Forced swim cylinders | Med Associates, Stoelting |
| Software | Video tracking software (e.g., ANY-maze) | Stoelting |
Animal Housing and Acclimation
-
Housing: House animals in groups of 3-5 per cage under a standard 12:12 hour light/dark cycle with ad libitum access to food and water.
-
Acclimation: Allow animals to acclimate to the facility for at least one week upon arrival. For at least 30-60 minutes before any test, move the animals to the testing room to acclimate to the local environment.[12][13]
-
Scientist's Note: Acclimation is critical to reduce stress-induced behavioral variability, which can confound results.[14]
-
Drug Formulation
-
Prepare a stock solution of this compound in 100% DMSO.
-
On the day of the experiment, create the final formulation by vortexing the required volume of stock solution with Tween® 80 and then adding saline to reach the final concentrations.
-
The final vehicle concentration should be 5% DMSO, 5% Tween® 80, and 90% sterile saline. Prepare a vehicle-only solution for the control group.
-
Rationale: This vehicle composition is standard for solubilizing hydrophobic compounds for in vivo administration. A dedicated vehicle group is essential to ensure that observed effects are due to the test compound and not the delivery solution.
-
Detailed Experimental Protocols
Protocol 1: Intravenous (IV) Tail Vein Injection
This is the preferred route for rapid bioavailability and precise dose control.
-
Maximum Volume: For a bolus injection in mice, the recommended maximum volume is 5 ml/kg.[15][16]
-
Needle Size: Use a 27-30 gauge sterile needle.[15]
Step-by-Step Procedure:
-
Preparation: Weigh the animal to calculate the precise injection volume. Warm the drug/vehicle solution to room temperature.
-
Vasodilation: To improve visualization of the lateral tail veins, warm the mouse's tail using a safe heat source (e.g., heat lamp or warm water bath). The animal must be monitored continuously to prevent overheating.[15][17]
-
Restraint: Place the mouse in a suitable restraint device, allowing the tail to be accessible.
-
Sterilization: Wipe the tail with 70% isopropyl alcohol.[15]
-
Injection: Locate one of the two lateral tail veins. With the needle bevel facing up, insert it into the vein at a shallow angle (approximately 30°).[18]
-
Confirmation: Successful entry into the vein is often confirmed by a small "flash" of blood in the needle hub. The solution should flow easily with no resistance. If resistance is felt or a subcutaneous bleb forms, the needle is not correctly placed.[18]
-
Administration: Inject the calculated volume slowly and steadily.
-
Post-Injection: Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding. Monitor the animal for a few minutes to ensure hemostasis before returning it to its cage.[18]
Protocol 2: Locomotor Activity (LMA) - Assessment of Psychostimulant Effects
This test measures spontaneous activity in a novel environment and is a primary screen for stimulant properties.[12][19]
Procedure:
-
Habituation: Allow mice to acclimate to the testing room for at least 30-60 minutes.[12]
-
Dosing: Administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle via IV injection.
-
Testing: 30 minutes post-injection, place each mouse into the center of an open field arena (e.g., 50x50 cm).[20][21]
-
Recording: Record the animal's activity for 30-60 minutes using an automated video-tracking system.
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.[20][21]
Data Analysis:
-
Primary Endpoint: Total distance traveled (cm).
-
Secondary Endpoints: Rearing frequency (vertical activity), time spent in the center vs. periphery (anxiety-like measure).
-
Statistical Analysis: Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare dose groups to the vehicle control.
Protocol 3: Forced Swim Test (FST) - Assessment of Antidepressant-like Effects
The FST is a widely used model of behavioral despair. Reduced immobility time is predictive of antidepressant efficacy.[22][23][24]
Procedure:
-
Apparatus: Use a transparent glass cylinder (e.g., 20 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.[22][25]
-
Habituation: Acclimate mice to the testing room for at least 60 minutes.[13]
-
Dosing: Administer the test compound or vehicle via IV injection.
-
Testing: 30 minutes post-injection, gently place the mouse into the water cylinder for a 6-minute session.[22][25]
-
Recording: Video record the entire session for later analysis.
-
Post-Test Care: After 6 minutes, remove the mouse, gently dry it with a towel, and place it in a clean, dry cage with a heat source until fully dry to prevent hypothermia.[13]
Data Analysis:
-
Scoring: The standard practice is to score the final 4 minutes of the test, as the first 2 minutes are considered an initial escape response.[22][26]
-
Primary Endpoint: Time spent immobile (defined as floating motionless, with movements only necessary to keep the head above water).
-
Statistical Analysis: Compare immobility time across groups using a one-way ANOVA and appropriate post-hoc tests.
Protocol 4: Tail Suspension Test (TST) - Corroborative Antidepressant-like Data
The TST is another model of behavioral despair that avoids the potential confound of hypothermia associated with the FST.[26][27][28]
Procedure:
-
Apparatus: Use a suspension box or bar that allows the mouse to hang freely without touching any surfaces.[28][29]
-
Suspension: Secure the mouse's tail to the suspension bar using adhesive tape, approximately 1-2 cm from the tip.[26][29]
-
Testing: The test duration is 6 minutes.[26][27] Video record the session.
-
Monitoring: Observe the animal throughout the test. If a mouse climbs its tail, gently guide it back down.[27]
-
Post-Test: At the end of the session, carefully remove the mouse and the tape and return it to its home cage.
Data Analysis:
-
Scoring: As with the FST, immobility time is typically scored during the final 4 minutes of the test.[26][27]
-
Primary Endpoint: Time spent immobile (hanging passively and motionless).[27]
-
Statistical Analysis: Analyze data using a one-way ANOVA.
Hypothesized Mechanism and Data Interpretation
The central hypothesis is that this compound acts as a dopamine reuptake inhibitor.
Caption: Hypothesized mechanism of dopamine reuptake inhibition.
Interpreting Potential Outcomes:
| Behavioral Test | Expected Outcome for a DRI | Interpretation |
| Locomotor Activity | Dose-dependent increase in distance traveled. | Confirms psychostimulant properties consistent with increased synaptic dopamine. |
| Forced Swim Test | Dose-dependent decrease in immobility time. | Suggests antidepressant-like activity. |
| Tail Suspension Test | Dose-dependent decrease in immobility time. | Corroborates FST findings, strengthening the conclusion of antidepressant-like effects. |
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine Reuptake Inhibitors in Parkinson's Disease: A Review of Nonhuman Primate Studies and Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental Dopamine Reuptake Inhibitors in Parkinson’s Disease: A Review of the Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal tests for anxiety-like and depression-like behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethical Statement on Experimental Animal Research | Medical and Pharmaceutical Journal [pharmacoj.com]
- 8. forskningsetikk.no [forskningsetikk.no]
- 9. Animal Studies: Important Ethical Considerations You Need to Know - Enago Academy [enago.com]
- 10. animal-journal.eu [animal-journal.eu]
- 11. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. Frontiers | Structured evaluation of rodent behavioral tests used in drug discovery research [frontiersin.org]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 17. urmc.rochester.edu [urmc.rochester.edu]
- 18. research.vt.edu [research.vt.edu]
- 19. researchgate.net [researchgate.net]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 22. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 23. lasa.co.uk [lasa.co.uk]
- 24. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 26. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 27. protocols.io [protocols.io]
- 28. maze.conductscience.com [maze.conductscience.com]
- 29. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-(3,4-Dichlorophenyl)pyrrolidine in the Mouse Vas Deferens Assay
Introduction: Unveiling the Neuromodulatory Potential of 2-(3,4-Dichlorophenyl)pyrrolidine
For researchers, scientists, and drug development professionals engaged in the exploration of novel psychoactive compounds, the mouse vas deferens assay stands as a robust and sensitive ex vivo model. This isolated tissue preparation allows for the nuanced investigation of presynaptic and postsynaptic mechanisms influencing neurotransmission. This guide provides a comprehensive framework for the application of this compound, a potent monoamine reuptake inhibitor, within this classic pharmacological assay.
The scientific integrity of this protocol is anchored in a deep understanding of the physiological processes at play. The mouse vas deferens is densely innervated by sympathetic nerves that utilize both adenosine triphosphate (ATP) and norepinephrine (NE) as co-transmitters to elicit smooth muscle contraction.[1][2] The release of these neurotransmitters is intricately regulated by presynaptic autoreceptors, most notably α2-adrenoceptors, which provide a negative feedback mechanism to temper excessive neurotransmitter release.
This document will guide you through the theoretical underpinnings, detailed experimental protocols, and data interpretation necessary to effectively utilize this compound in the mouse vas deferens assay.
Mechanism of Action: A Visualized Pathway
The primary mechanism by which this compound is hypothesized to modulate the contractility of the mouse vas deferens is through the blockade of the norepinephrine transporter (NET). This action leads to an accumulation of norepinephrine in the synaptic cleft, thereby enhancing the activation of postsynaptic α1-adrenoceptors on the smooth muscle cells and potentiating the contractile response.
Caption: Signaling pathway in the mouse vas deferens.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a detailed methodology for assessing the impact of this compound on the neurogenic contractions of the isolated mouse vas deferens.
Materials and Reagents
-
Adult male mice (e.g., C57BL/6, 25-30 g)
-
Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.
-
This compound hydrochloride (prepare stock solutions in distilled water or a suitable solvent, e.g., DMSO, and make serial dilutions in Krebs-Henseleit solution)
-
Carbogen gas (95% O2 / 5% CO2)
-
Organ bath system with isometric force transducers and data acquisition software
-
Platinum electrodes for electrical field stimulation (EFS)
-
Standard dissection tools
Procedure
-
Tissue Preparation:
-
Humanely euthanize the mouse via an approved method (e.g., cervical dislocation followed by exsanguination).
-
Immediately dissect the vasa deferentia, ensuring to carefully remove adhering connective and fatty tissue.
-
Place the cleaned tissues in a petri dish containing Krebs-Henseleit solution continuously bubbled with carbogen gas.
-
-
Organ Bath Setup:
-
Mount each vas deferens vertically in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.
-
Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
Apply an initial tension of 0.5 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
-
Electrical Field Stimulation (EFS):
-
Position the platinum electrodes parallel to the tissue.
-
Apply trains of electrical pulses (e.g., 0.1 Hz frequency, 1 ms pulse duration, supramaximal voltage) to elicit twitch contractions.
-
Once stable and reproducible twitch responses are obtained, proceed to the drug addition phase.
-
-
Drug Administration and Data Acquisition:
-
After obtaining a stable baseline of twitch contractions, add this compound to the organ bath in a cumulative concentration-response manner (e.g., 1 nM to 10 µM).
-
Allow the tissue to equilibrate with each concentration for a set period (e.g., 10-15 minutes) or until a stable response is achieved before adding the next concentration.
-
Record the amplitude of the twitch contractions continuously throughout the experiment.
-
-
Data Analysis:
-
Express the contractile response at each concentration of this compound as a percentage of the initial baseline contraction.
-
Plot the concentration-response curve (log concentration of the drug vs. percentage of maximal response).
-
Calculate the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) value, depending on whether the drug potentiates or inhibits the contraction. This can be determined using non-linear regression analysis with software such as GraphPad Prism.
-
Caption: Experimental workflow for the mouse vas deferens assay.
Data Presentation and Interpretation
The expected outcome of applying this compound to the electrically stimulated mouse vas deferens is a concentration-dependent potentiation of the twitch contractions due to the inhibition of norepinephrine reuptake.
Table 1: Hypothetical Concentration-Response Data for this compound
| Concentration (nM) | Log Concentration | Mean Contraction (% of Baseline) | Standard Error of the Mean (SEM) |
| 1 | 0 | 105.2 | 3.1 |
| 10 | 1 | 125.8 | 5.6 |
| 100 | 2 | 160.4 | 8.2 |
| 1000 | 3 | 185.1 | 10.5 |
| 10000 | 4 | 195.3 | 9.8 |
From such data, a non-linear regression analysis would be performed to determine the EC50 value, which represents the concentration of the compound that produces 50% of its maximal effect.
Trustworthiness and Self-Validation
To ensure the reliability and validity of the experimental results, several control experiments should be conducted:
-
Time Control: Run a parallel experiment with a vehicle control to ensure that the observed effects are not due to time-dependent changes in tissue responsiveness.
-
Solvent Control: If using a solvent like DMSO, ensure that the final concentration in the organ bath does not exceed a level that affects tissue contractility (typically <0.1%).
-
Positive Control: Utilize a known norepinephrine reuptake inhibitor, such as desipramine, as a positive control to validate the experimental setup and tissue responsiveness.
-
Antagonist Confirmation: To confirm that the potentiation is mediated by increased activation of α1-adrenoceptors, the experiment can be repeated in the presence of a selective α1-adrenoceptor antagonist, such as prazosin. The potentiation by this compound should be significantly attenuated or abolished in the presence of the antagonist.
Conclusion: A Versatile Tool for Neuropharmacological Discovery
The mouse vas deferens assay, when coupled with a compound like this compound, provides a powerful platform for dissecting the complexities of noradrenergic neurotransmission. The detailed protocol and mechanistic insights provided herein are intended to empower researchers to generate high-quality, reproducible data, thereby accelerating the discovery and development of novel therapeutics targeting the monoaminergic system. By adhering to the principles of scientific integrity and incorporating appropriate controls, the findings from this assay can provide valuable preclinical data on the pharmacological profile of this compound and similar compounds.
References
- 1. Regulation of nerve-evoked contractions of the murine vas deferens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of 2-(3,4-Dichlorophenyl)pyrrolidine Libraries for Accelerated Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-(3,4-Dichlorophenyl)pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. High-throughput screening (HTS) provides a powerful methodology for rapidly evaluating large libraries of such compounds to identify promising starting points for drug discovery programs.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of HTS campaigns for this compound libraries. We will delve into the rationale behind experimental design, provide detailed step-by-step protocols for key stages of the HTS workflow, and offer insights into data analysis and hit validation.
Introduction: The Significance of the this compound Scaffold
The pyrrolidine ring is a fundamental five-membered nitrogen-containing heterocycle that is a key structural component in a vast array of natural products and synthetic drugs.[3][4] Its prevalence in biologically active molecules stems from its ability to serve as a versatile scaffold, allowing for diverse substitutions that can modulate pharmacological activity. The incorporation of a 3,4-dichlorophenyl group into the pyrrolidine ring has been shown to be a particularly fruitful strategy in the development of potent and selective ligands for various biological targets. For instance, compounds containing this moiety have demonstrated significant affinity for sigma receptors, highlighting their potential in the development of novel therapeutics.[5]
High-throughput screening (HTS) has revolutionized the early stages of drug discovery by enabling the rapid and automated testing of hundreds of thousands to millions of compounds against a specific biological target.[1][2][6] This technology is indispensable for exploring the vast chemical space of a compound library and identifying "hits" – compounds that exhibit a desired biological activity.[7] This application note will guide you through the process of applying HTS methodologies to a library of this compound analogs.
The High-Throughput Screening Workflow: A Strategic Overview
A successful HTS campaign is a multi-step process that requires careful planning and execution.[1][8] The general workflow can be broken down into several key stages, from initial assay development to the confirmation of promising hit compounds.
Caption: A generalized workflow for a high-throughput screening campaign.
Experimental Protocols
Compound Library Preparation and Management
Effective compound management is crucial for the integrity and success of any HTS campaign.[9][10] It ensures the quality, purity, and accurate tracking of each compound in the library.
Protocol 1: Preparation of this compound Library Plates
-
Compound Acquisition and Quality Control:
-
Source the this compound library from a reputable vendor or internal synthesis group.
-
Perform quality control (QC) on a representative subset of the library using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) to confirm identity and purity.
-
-
Solubilization and Stock Solution Preparation:
-
Dissolve each compound in 100% dimethyl sulfoxide (DMSO) to a final stock concentration of 10 mM.
-
Use automated liquid handlers to ensure accuracy and minimize variability.
-
-
Mother Plate Creation:
-
Aliquot the 10 mM stock solutions into 384-well polypropylene mother plates.
-
Seal the plates with foil or plastic seals to prevent evaporation and contamination.
-
Store the mother plates at -20°C or -80°C for long-term storage.
-
-
Assay-Ready Plate Preparation:
-
Thaw mother plates and centrifuge briefly to collect the contents at the bottom of the wells.
-
Using an automated liquid handler, perform a serial dilution of the mother plates to create intermediate plates.
-
From the intermediate plates, create assay-ready plates by dispensing a small volume (e.g., 50-100 nL) of each compound solution into 384- or 1536-well assay plates. The final concentration of compounds in the assay will typically be in the low micromolar range (e.g., 10 µM).[11]
-
Assay Development and Validation
The choice of assay is dependent on the biological target of interest. Common HTS assay formats include fluorescence-based, luminescence-based, and label-free technologies.[12][13][14]
3.2.1. Fluorescence-Based Assays
Fluorescence-based assays are widely used in HTS due to their high sensitivity and versatility.[12][15][16]
Protocol 2: Generic Fluorescence Intensity-Based Enzyme Inhibition Assay
-
Assay Principle: This assay measures the inhibition of a target enzyme by monitoring the change in fluorescence intensity of a fluorogenic substrate. When the enzyme is active, it cleaves the substrate, releasing a fluorescent product. Inhibitors will prevent this cleavage, resulting in a lower fluorescence signal.
-
Reagent Preparation:
-
Prepare a stock solution of the target enzyme in an appropriate assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO or an appropriate buffer.
-
-
Assay Protocol (384-well format):
-
Dispense 10 µL of assay buffer into all wells of a 384-well black, clear-bottom plate.
-
Add 50 nL of compound solution from the assay-ready plates to the appropriate wells.
-
Add 5 µL of the enzyme solution to all wells except the negative control wells. Add 5 µL of assay buffer to the negative control wells.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 5 µL of the fluorogenic substrate solution to all wells.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis and Validation:
-
Calculate the percent inhibition for each compound.
-
Determine the Z'-factor to assess the quality and robustness of the assay. A Z'-factor greater than 0.5 is generally considered excellent for HTS.[11]
-
Table 1: Representative Data for Assay Validation
| Parameter | Value | Interpretation |
| Signal (Positive Control) | 85,000 RFU | High signal from uninhibited enzyme |
| Background (Negative Control) | 5,000 RFU | Low signal in the absence of enzyme |
| Signal-to-Background (S/B) | 17 | Good separation between signal and background |
| Signal-to-Noise (S/N) | >100 | Low variability in the signal |
| Z'-Factor | 0.75 | Excellent assay quality for HTS |
3.2.2. Luminescence-Based Assays
Luminescent assays are known for their high sensitivity and low background interference.[13][17][18]
Protocol 3: Generic Luciferase Reporter Gene Assay
-
Assay Principle: This cell-based assay is used to identify compounds that modulate a specific signaling pathway. Cells are engineered to express a luciferase reporter gene under the control of a promoter that is responsive to the signaling pathway of interest. Activation or inhibition of the pathway leads to a change in luciferase expression, which is quantified by measuring the light output upon addition of a luciferin substrate.[1]
-
Cell Culture and Plating:
-
Culture the reporter cell line under standard conditions.
-
On the day of the assay, harvest the cells and resuspend them in an appropriate medium.
-
Dispense 20 µL of the cell suspension into each well of a 384-well white, solid-bottom plate.
-
-
Assay Protocol (384-well format):
-
Add 50 nL of compound solution from the assay-ready plates to the appropriate wells.
-
Incubate the plate in a cell culture incubator for the desired period (e.g., 6-24 hours) to allow for compound treatment and reporter gene expression.
-
Equilibrate the plate to room temperature.
-
Add 20 µL of a luciferase assay reagent (containing the luciferin substrate and cell lysis agents) to each well.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and a stable luminescent signal.
-
Read the luminescence on a plate reader.
-
3.2.3. Label-Free Assays
Label-free technologies offer the advantage of detecting molecular interactions or cellular changes without the need for fluorescent or luminescent labels, which can sometimes interfere with the assay.[19] These methods can provide more physiologically relevant data.[20]
Hit Confirmation and Validation
The primary screen identifies a set of initial "hits." However, not all of these will be true positives. A rigorous hit confirmation and validation process is essential to eliminate false positives and prioritize the most promising compounds for further development.[21]
Caption: A decision-making workflow for hit confirmation and validation.
Protocol 4: Hit Confirmation and Dose-Response Analysis
-
Hit Picking: From the primary screen data, select compounds that meet a predefined activity threshold (e.g., >50% inhibition).
-
Compound Re-synthesis or Re-ordering: Obtain fresh, pure samples of the selected hit compounds to rule out any artifacts from the original library sample.
-
Dose-Response Curve Generation:
-
Prepare a serial dilution of the confirmed hit compounds (typically 8-12 concentrations).
-
Perform the primary assay with this dilution series.
-
Plot the percent inhibition or activation as a function of the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 (for inhibitors) or EC50 (for activators).
-
Protocol 5: Secondary and Orthogonal Assays
-
Counter-Screens: Design assays to identify and eliminate compounds that interfere with the assay technology itself (e.g., autofluorescent compounds in a fluorescence-based assay).
-
Selectivity Assays: Test the confirmed hits against related biological targets to assess their selectivity.
-
Orthogonal Assays: Use a different assay format that measures the same biological endpoint to confirm the activity of the hits. This provides strong evidence that the observed activity is not an artifact of the primary assay technology.[8]
Data Analysis and Interpretation
HTS generates vast amounts of data that require robust statistical analysis.[22][23][24]
Key Data Analysis Steps:
-
Data Normalization: Raw data from the plate reader is normalized to control for plate-to-plate and well-to-well variability. This is typically done using the positive and negative controls on each plate.
-
Hit Identification: A statistical method, such as the Z-score or a robust Z-score, is used to identify compounds that have a statistically significant effect compared to the negative controls.
-
Structure-Activity Relationship (SAR) Analysis: Preliminary SAR can be established by examining the chemical structures of the active compounds to identify common structural features that are important for activity.[11]
Challenges and Considerations for Halogenated Compounds
Screening libraries containing halogenated compounds like the this compound series can present specific challenges. Halogenated compounds can sometimes exhibit poor solubility in aqueous assay buffers, which can lead to compound precipitation and false-positive results. Additionally, some halogenated compounds may have a higher propensity for non-specific binding or assay interference. Careful assay development and the inclusion of appropriate counter-screens are crucial to mitigate these potential issues.
Conclusion
High-throughput screening of this compound libraries offers a powerful approach to identify novel chemical entities with therapeutic potential. By following the detailed protocols and strategic guidance outlined in this application note, researchers can design and execute robust and efficient HTS campaigns, leading to the identification of high-quality, validated hits for progression into lead optimization programs.
References
- 1. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 2. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of conformationally restricted 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediam ines as sigma receptor ligands. 1. Pyrrolidine, piperidine, homopiperidine, and tetrahydroisoquinoline classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 8. criver.com [criver.com]
- 9. beckman.com [beckman.com]
- 10. Compound library management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Bioluminescent assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescence-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bioluminescent Assays for High-Throughput Screening [promega.kr]
- 18. Advances in luminescence-based technologies for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Using label-free screening technology to improve efficiency in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 21. drugtargetreview.com [drugtargetreview.com]
- 22. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Statistical practice in high-throughput screening data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. High-Throughput Screening Data Analysis | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 2-(3,4-Dichlorophenyl)pyrrolidine
Introduction: A Strategic Approach to Cytotoxicity Profiling
The journey of a novel chemical entity from discovery to potential application is paved with rigorous safety and efficacy evaluations. A critical early step in this process is the assessment of cytotoxicity, which provides foundational insights into a compound's potential to cause cellular damage.[1][2] This document outlines a comprehensive suite of in vitro protocols tailored for evaluating the cytotoxic profile of 2-(3,4-Dichlorophenyl)pyrrolidine, a compound belonging to a class of biologically active molecules with known interactions with neuronal receptors.[3][4]
The pyrrolidine ring is a common scaffold in many natural and synthetic drugs, and its derivatives have shown a wide range of pharmacological activities.[5][6] Specifically, analogs of this compound have been identified as potent kappa-opioid and sigma receptor ligands, suggesting potential effects on the central nervous system.[1][3][4][7] Furthermore, studies on other compounds containing a dichlorophenyl group have indicated a potential for hepatotoxicity, underscoring the importance of evaluating effects on liver cells.[8]
Given the potential for both neurotoxicity and hepatotoxicity, a dual cell line screening model is proposed. This approach allows for a more comprehensive understanding of the compound's cytotoxic potential across different, and relevant, tissue types. This guide is intended for researchers, scientists, and drug development professionals, providing not just step-by-step protocols, but also the scientific rationale behind the experimental design, ensuring a robust and self-validating assessment of cytotoxicity.
Experimental Design: A Multi-Faceted Approach
A comprehensive assessment of cytotoxicity requires a multi-pronged approach that evaluates different aspects of cellular health. This protocol outlines a series of assays designed to provide a holistic view of the potential cytotoxic effects of this compound.
Workflow for Cytotoxicity Assessment
The overall workflow for assessing the in vitro cytotoxicity of this compound is depicted below. This workflow ensures a systematic and thorough evaluation, from initial cell culture to data analysis and interpretation.
Caption: General workflow for in vitro cytotoxicity testing.
Cell Line Selection and Culture
The choice of cell line is a critical determinant of the relevance of in vitro cytotoxicity data.[9] Based on the known biological activities of this compound analogs and the potential toxicity of the dichlorophenyl moiety, the following cell lines are recommended:
-
SH-SY5Y (Human Neuroblastoma): This cell line is a well-established model for neurotoxicity studies.[10] Given that analogs of the test compound are known to interact with neuronal receptors, this cell line provides a relevant system to assess potential neurotoxic effects.[3][4]
-
HepG2 (Human Hepatocellular Carcinoma): The HepG2 cell line is widely used for in vitro hepatotoxicity testing.[11] The presence of the dichlorophenyl group in the test compound raises concerns about potential liver toxicity, making HepG2 an appropriate model to investigate this possibility.[8]
Both cell lines should be cultured in their respective recommended media, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Protocols for Cytotoxicity Assessment
The following protocols provide detailed, step-by-step methodologies for a comprehensive in vitro cytotoxicity assessment of this compound.
Cell Viability Assessment: The MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3]
Principle of the MTT Assay
Caption: Principle of the MTT assay.
Protocol:
-
Cell Seeding: Seed SH-SY5Y or HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium and add to the cells. Include a vehicle control (medium with the same concentration of solvent) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells with the compound for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability).
| Parameter | Recommendation |
| Cell Seeding Density | 1 x 10^4 cells/well |
| Compound Concentration Range | Logarithmic series (e.g., 0.1, 1, 10, 100 µM) |
| Incubation Time | 24, 48, and 72 hours |
| MTT Concentration | 0.5 mg/mL final concentration |
| Wavelength | 570 nm |
Cell Membrane Integrity Assessment: The LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from cells with damaged plasma membranes.[12] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[14]
Principle of the LDH Assay
Caption: Principle of the LDH assay.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5]
Data Analysis:
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100. Determine the EC50 value (the concentration that causes 50% of the maximum LDH release).
| Parameter | Recommendation |
| Supernatant Volume | 50 µL |
| Incubation Time (Reaction) | 30 minutes |
| Wavelength | 490 nm |
| Controls | Spontaneous release (untreated cells), Maximum release (lysed cells) |
Apoptosis Assessment: Caspase-3/7 Activity Assay
Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity. Caspases 3 and 7 are key executioner caspases in the apoptotic pathway.[15] The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of these caspases.[16]
Principle of the Caspase-3/7 Assay
Caption: Principle of the Caspase-3/7 assay.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described in the MTT assay protocol.
-
Reagent Addition: After the desired incubation time, allow the plate to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Data Analysis:
Plot the relative luminescence units (RLU) against the compound concentration. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
| Parameter | Recommendation |
| Plate Type | White-walled 96-well plate |
| Reagent Volume | 100 µL |
| Incubation Time (Reaction) | 1-3 hours |
| Detection | Luminescence |
Oxidative Stress Assessment: Reactive Oxygen Species (ROS) Assay
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a common mechanism of cytotoxicity. The DCFH-DA assay is a widely used method to measure intracellular ROS levels.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with the compound for a shorter duration (e.g., 1-6 hours).
-
DCFH-DA Staining: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Fluorescence Measurement: Remove the DCFH-DA solution and wash the cells with PBS. Add 100 µL of PBS to each well and measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Data Analysis:
An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
| Parameter | Recommendation |
| Plate Type | Black, clear-bottom 96-well plate |
| DCFH-DA Concentration | 10 µM |
| Incubation Time (Staining) | 30-60 minutes |
| Wavelengths (Ex/Em) | 485 nm / 535 nm |
Mitochondrial Health Assessment: Mitochondrial Membrane Potential (MMP) Assay
Mitochondria play a crucial role in cell survival and death. A decrease in mitochondrial membrane potential (ΔΨm) is an early indicator of apoptosis. The JC-1 assay is a fluorescent method used to assess mitochondrial health.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with the compound.
-
JC-1 Staining: Remove the treatment medium and add 100 µL of JC-1 staining solution to each well.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes in the dark.
-
Fluorescence Measurement: Remove the staining solution and wash the cells with assay buffer. Add 100 µL of assay buffer to each well and measure the fluorescence of both JC-1 monomers (Ex/Em = 485/535 nm) and J-aggregates (Ex/Em = 535/595 nm).
Data Analysis:
Calculate the ratio of red (J-aggregates) to green (JC-1 monomers) fluorescence. A decrease in this ratio indicates mitochondrial depolarization and a loss of mitochondrial health.
| Parameter | Recommendation |
| Plate Type | Black, clear-bottom 96-well plate |
| Incubation Time (Staining) | 15-30 minutes |
| Wavelengths (Ex/Em) - Monomers | 485 nm / 535 nm |
| Wavelengths (Ex/Em) - Aggregates | 535 nm / 595 nm |
Conclusion and Interpretation
By employing this multi-parametric approach, researchers can obtain a comprehensive understanding of the cytotoxic potential of this compound. The data generated from these assays will not only determine the concentration at which the compound is toxic but will also provide valuable insights into the potential mechanisms of cell death, be it through necrosis, apoptosis, oxidative stress, or mitochondrial dysfunction. This information is crucial for making informed decisions in the drug discovery and development process, ultimately contributing to the development of safer and more effective therapeutic agents.
References
- 1. Synthesis and biological evaluation of conformationally restricted 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediam ines as sigma receptor ligands. 1. Pyrrolidine, piperidine, homopiperidine, and tetrahydroisoquinoline classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure/activity studies related to 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]acetamides: a novel series of potent and selective kappa-opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]-acetamides: the use of conformational analysis in the development of a novel series of potent opioid kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel Pyrrolidine Diketopiperazines Selectively Inhibit Melanoma Cells via Induction of Late-Onset Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thepsci.eu [thepsci.eu]
- 14. scbt.com [scbt.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 2-(4-Chlorophenyl)pyrrolidine | C10H12ClN | CID 592391 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation of 2-(3,4-Dichlorophenyl)pyrrolidine for Preclinical Animal Studies
Introduction
2-(3,4-Dichlorophenyl)pyrrolidine is a substituted pyrrolidine derivative that serves as a key intermediate in the synthesis of various biologically active compounds, including potent and selective ligands for sigma and kappa-opioid receptors.[1][2][3] As with many novel chemical entities (NCEs) in the drug discovery pipeline, advancing such molecules into in vivo animal studies for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological assessment is a critical step.[4] A significant hurdle in this process is often the compound's poor aqueous solubility, a characteristic prevalent in over 70% of NCEs, which can lead to low and variable bioavailability, complicating the interpretation of preclinical data.[5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating this compound for oral and parenteral administration in animal studies. The focus is on developing a robust, reproducible, and safe formulation that ensures maximal exposure for accurate preclinical evaluation.[4]
Pre-formulation Assessment: The Foundation of Rational Formulation Design
Prior to embarking on formulation development, a thorough pre-formulation assessment of this compound is paramount. This initial characterization provides the essential physicochemical data to guide the selection of an appropriate formulation strategy.
Table 1: Key Pre-formulation Parameters for this compound
| Parameter | Experimental Method(s) | Importance in Formulation Development |
| Aqueous Solubility | Shake-flask method at various pH values (e.g., 2.0, 4.5, 6.8, 7.4) | Determines the intrinsic solubility and any pH-dependent effects. A key indicator for the necessity of solubility enhancement techniques. |
| LogP/LogD | HPLC-based or computational methods | Indicates the lipophilicity of the compound, which influences the choice between aqueous or lipid-based formulations.[6] |
| pKa | Potentiometric titration or UV-spectrophotometry | Identifies ionizable groups, which can be exploited for salt formation to improve solubility. |
| Melting Point & Thermal Properties | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | Provides information on the solid-state properties, including crystallinity and thermal stability, which are crucial for techniques like hot-melt extrusion.[] |
| Solid-State Characterization | X-ray Powder Diffraction (XRPD), Microscopy | Identifies the crystalline form or amorphous nature of the compound. Different polymorphs can have varying solubility and stability.[5] |
| Chemical Stability | Stress testing (e.g., exposure to heat, light, humidity, and various pH conditions) with HPLC analysis | Determines the degradation pathways and helps in selecting appropriate excipients and storage conditions to prevent chemical degradation of the active pharmaceutical ingredient (API).[8] |
Formulation Strategies for Poorly Soluble this compound
Assuming pre-formulation studies confirm that this compound is a poorly water-soluble compound, several strategies can be employed to enhance its solubility and bioavailability for animal studies. The choice of strategy will depend on the desired route of administration, dose level, and the specific physicochemical properties of the compound.
Workflow for Formulation Strategy Selection
References
- 1. Synthesis and biological evaluation of conformationally restricted 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediam ines as sigma receptor ligands. 1. Pyrrolidine, piperidine, homopiperidine, and tetrahydroisoquinoline classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure/activity studies related to 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]acetamides: a novel series of potent and selective kappa-opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]-acetamides: the use of conformational analysis in the development of a novel series of potent opioid kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. altasciences.com [altasciences.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(3,4-Dichlorophenyl)pyrrolidine
Welcome to the technical support center for the synthesis of 2-(3,4-Dichlorophenyl)pyrrolidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic yield and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure you can confidently navigate the challenges of this synthesis.
Introduction to the Synthesis
The synthesis of this compound is a critical step in the development of various pharmacologically active compounds. The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs and natural products, making its efficient synthesis a key focus in medicinal chemistry. This guide will focus on a common and reliable synthetic route: the reductive amination of a suitable precursor, 4-chloro-1-(3,4-dichlorophenyl)butan-1-one, with ammonia. This method is often favored for its relative simplicity and the availability of starting materials.
We will explore the key steps of this synthesis, from the preparation of the precursor to the final purification of the target molecule. Our goal is to provide you with the knowledge to not only execute the synthesis but also to troubleshoot and optimize it for the best possible outcome.
Visualizing the Synthetic Workflow
To provide a clear overview of the process, the following diagram illustrates the key stages in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses specific issues you may encounter during your experiments.
Part 1: Synthesis of the Precursor, 4-chloro-1-(3,4-dichlorophenyl)butan-1-one
Question 1: My Friedel-Crafts acylation to produce the precursor ketone is giving a low yield. What are the likely causes and how can I improve it?
Answer: Low yields in Friedel-Crafts acylation are common and can often be traced back to a few key factors. Let's break them down:
-
Moisture Contamination: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present will deactivate the catalyst, significantly reducing your yield.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon) before use. Use a freshly opened or properly stored container of anhydrous AlCl₃. The reaction should be run under an inert atmosphere.
-
-
Incorrect Stoichiometry of the Catalyst: A sufficient amount of catalyst is crucial. For the acylation of an aromatic ring, you'll need at least one equivalent of AlCl₃ per carbonyl group in your acylating agent, plus a catalytic amount to activate the aromatic ring.
-
Solution: Use a slight excess of AlCl₃ (e.g., 1.1 to 1.2 equivalents) relative to the 4-chlorobutyryl chloride. This ensures that there is enough catalyst to drive the reaction to completion.
-
-
Reaction Temperature: The temperature needs to be carefully controlled. While some heat may be necessary to initiate the reaction, excessive temperatures can lead to side reactions and decomposition of the product.
-
Solution: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied, but this should be done cautiously.
-
-
Purity of Starting Materials: Impurities in the 1,2-dichlorobenzene or 4-chlorobutyryl chloride can interfere with the reaction.
-
Solution: Use high-purity starting materials. If necessary, distill the 1,2-dichlorobenzene and 4-chlorobutyryl chloride before use.
-
Question 2: I am observing multiple spots on my TLC plate after the Friedel-Crafts reaction, even after workup. What are these side products?
Answer: The formation of multiple products is a known challenge in Friedel-Crafts acylations. The most common side products are regioisomers.
-
Isomeric Products: The acylation of 1,2-dichlorobenzene can potentially lead to substitution at different positions on the aromatic ring, although the desired 3,4-disubstituted product is generally favored due to electronic and steric effects.
-
Di-acylated Products: If the reaction conditions are too harsh (e.g., high temperature or prolonged reaction time), a second acylation of the product can occur, leading to di-acylated byproducts.
-
Unreacted Starting Material: An incomplete reaction will leave unreacted 1,2-dichlorobenzene.
Solution:
-
Purification: Careful column chromatography is usually effective for separating the desired product from its isomers and other byproducts. A silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) should provide good separation.[1][2]
-
Reaction Control: To minimize side products, maintain a low reaction temperature and monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction promptly.
Part 2: Reductive Amination and Cyclization
Question 3: The yield of my final product, this compound, is low after the reductive amination step. How can I optimize this?
Answer: The reductive amination is a critical step, and its efficiency depends on several parameters.[3][4] Here are the key areas to focus on for optimization:
-
Choice of Reducing Agent: The choice of reducing agent is crucial.
-
Sodium cyanoborohydride (NaBH₃CN): This is a classic reagent for reductive amination because it is selective for the protonated imine intermediate over the starting ketone, which helps to minimize the formation of the corresponding alcohol as a byproduct.[5] However, it is toxic.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is a milder and less toxic alternative to NaBH₃CN and is often the preferred reagent.[6][7] It is particularly effective for the reductive amination of ketones.
-
Sodium borohydride (NaBH₄): This can be used, but it will also reduce the starting ketone. Therefore, the imine formation must be allowed to go to completion before the addition of NaBH₄.[7]
-
-
pH of the Reaction Mixture: The pH is a critical parameter. The reaction requires a slightly acidic medium (pH 5-6) to facilitate the formation of the imine intermediate. If the pH is too low, the amine will be protonated and become non-nucleophilic. If the pH is too high, the imine formation will be slow.
-
Solution: Use a buffer system, such as ammonium acetate (NH₄OAc), which serves as both the ammonia source and a buffer.
-
-
Reaction Temperature: The optimal temperature can vary.
-
Solution: Start the reaction at room temperature. If the reaction is slow, gentle heating (e.g., to 40-60 °C) may be beneficial.[8] However, excessive heat can lead to side reactions.
-
-
Concentration of Ammonia: A sufficient excess of the ammonia source is necessary to drive the equilibrium towards imine formation.
-
Solution: Use a significant molar excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate).
-
Question 4: I am observing a significant amount of the corresponding alcohol, 1-(3,4-dichlorophenyl)-4-chlorobutan-1-ol, as a byproduct. Why is this happening and how can I prevent it?
Answer: The formation of the alcohol byproduct is a classic sign that the reduction of the starting ketone is competing with the reduction of the imine intermediate.
-
Cause: This is most likely to occur if you are using a less selective reducing agent like NaBH₄ and adding it too early, or if the imine formation is slow.
-
Solution:
-
Use a More Selective Reducing Agent: Switch to sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are more selective for the imine.[5][6]
-
Two-Step, One-Pot Procedure: If using NaBH₄, allow the ketone and ammonia source to stir for a sufficient time to ensure imine formation is complete before adding the reducing agent. Monitor the reaction by TLC or GC-MS to confirm the disappearance of the ketone before adding the NaBH₄.
-
Question 5: My final product seems to be contaminated with a higher molecular weight impurity. What could this be?
Answer: A common side reaction in reductive aminations, especially with primary amines (in this case, ammonia), is over-alkylation.
-
Cause: The newly formed primary amine (the desired product) can react with another molecule of the starting ketone to form a secondary amine, which is then reduced. This leads to the formation of a dimeric or higher molecular weight impurity.
-
Solution:
-
Use a Large Excess of Ammonia: A high concentration of ammonia will favor the reaction of the ketone with ammonia over the reaction with the product amine.
-
Control the Stoichiometry: Carefully control the amount of the reducing agent to avoid having excess reducing agent present after the primary amine has formed.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the reaction conditions for the reductive amination?
A1: A good starting point would be to dissolve the 4-chloro-1-(3,4-dichlorophenyl)butan-1-one in a suitable solvent like methanol or 1,2-dichloroethane. Add a 5-10 fold molar excess of ammonium acetate and stir at room temperature for 1-2 hours to facilitate imine formation. Then, add 1.5 equivalents of sodium triacetoxyborohydride portion-wise and continue stirring at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
Q2: How can I effectively purify the final product?
A2: Purification is typically achieved by column chromatography on silica gel.[9] A gradient elution starting with a non-polar solvent system (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is usually effective. The polarity of the eluent can be further modified by adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent system to improve the peak shape and prevent tailing of the amine product on the acidic silica gel.[10]
Q3: What analytical techniques are best for characterizing the final product?
A3: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is ideal for confirming the structure and purity of this compound.[11][12]
-
¹H NMR: Will show the characteristic signals for the aromatic protons and the protons of the pyrrolidine ring.
-
¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.
-
Mass Spectrometry (e.g., GC-MS or LC-MS): Will provide the molecular weight of the compound and can be used to identify impurities.
Q4: Can I use a different synthetic route to synthesize this compound?
A4: Yes, other routes are possible. One alternative involves a Grignard reaction.[13][14][15] For instance, reacting 3,4-dichlorobenzonitrile with vinylmagnesium bromide could yield an intermediate that can be subsequently cyclized to form the pyrrolidine ring.[16][17] However, Grignard reactions require strictly anhydrous conditions and can sometimes be more challenging to control on a larger scale. The reductive amination route is often preferred for its operational simplicity.
Q5: What safety precautions should I take during this synthesis?
A5: Standard laboratory safety precautions should always be followed. Specifically:
-
Friedel-Crafts Acylation: This reaction is exothermic and releases HCl gas. It should be performed in a well-ventilated fume hood. Aluminum chloride is corrosive and reacts violently with water.
-
Reductive Amination: If using sodium cyanoborohydride, be aware of its high toxicity. Handle it with extreme care and quench any residual reagent with bleach before disposal.
-
Solvents: Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling all chemicals and solvents.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Friedel-Crafts Catalyst | Anhydrous AlCl₃ (1.1-1.2 eq.) | Ensures complete reaction; excess is needed to complex with the product. |
| Friedel-Crafts Temp. | 0 °C to RT (or gentle heating) | Minimizes side reactions and decomposition. |
| Reductive Amination Reagent | NaBH(OAc)₃ (1.5 eq.) | Mild, selective, and less toxic than NaBH₃CN.[6] |
| Ammonia Source | NH₄OAc (5-10 eq.) | Provides ammonia and buffers the reaction at an optimal pH. |
| Reductive Amination pH | ~5-6 | Facilitates imine formation without deactivating the amine.[5] |
| Purification Method | Silica Gel Column Chromatography | Effective for separating the product from starting materials and byproducts.[9] |
| Eluent Modifier | 0.1-1% Triethylamine | Improves peak shape and reduces tailing of the basic product.[10] |
Experimental Protocols
Protocol 1: Synthesis of 4-chloro-1-(3,4-dichlorophenyl)butan-1-one
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.2 eq.) and 1,2-dichlorobenzene (1.0 eq.) under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 4-chlorobutyryl chloride (1.1 eq.) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Protocol 2: Synthesis of this compound
-
In a round-bottom flask, dissolve 4-chloro-1-(3,4-dichlorophenyl)butan-1-one (1.0 eq.) in methanol.
-
Add ammonium acetate (7.5 eq.) to the solution and stir at room temperature for 1 hour.
-
Cool the mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system, optionally containing 0.5% triethylamine.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. rsc.org [rsc.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. orgsyn.org [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. Identification and analytical characterization of N-propyl norbutylone, N-butyl norbutylone, N-benzyl norheptedrone, and N-pyrrolidinyl-3,4-DMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jst-ud.vn [jst-ud.vn]
- 13. WO2013160273A1 - (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes - Google Patents [patents.google.com]
- 14. softbeam.net:8080 [softbeam.net:8080]
- 15. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. orgsyn.org [orgsyn.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Pyrrolidine Ring Formation
Welcome to the technical support center for pyrrolidine ring formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical heterocyclic scaffold. Pyrrolidine and its derivatives are integral components in a vast array of pharmaceuticals and natural products, making their efficient and selective synthesis a key focus in organic chemistry.[1][2] This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot your experiments and optimize your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Pyrrolidine Product
Q1: My intramolecular cyclization to form a pyrrolidine is failing or giving very low yields. What are the likely causes and how can I fix it?
A1: Low or no yield in intramolecular pyrrolidine synthesis often points to issues with the precursor's reactivity, steric hindrance, or suboptimal reaction conditions. Here’s a breakdown of potential causes and solutions:
-
Poor Nucleophilicity of the Amine: The nitrogen atom may not be sufficiently nucleophilic to attack the electrophilic carbon center.
-
Troubleshooting:
-
Protecting Group Strategy: If the amine is protected, consider a protecting group that is less electron-withdrawing. For instance, a tosyl (Ts) or nosyl (Ns) group can significantly reduce the nucleophilicity of the nitrogen. A carbamate protecting group like Boc or Cbz might be a better alternative.
-
Basicity of the Medium: Ensure the reaction medium is not overly acidic, which would protonate the amine and render it non-nucleophilic. The addition of a non-nucleophilic base can be beneficial.
-
-
-
Inefficient Leaving Group: In reactions involving nucleophilic substitution, the leaving group on the electrophilic carbon must be sufficiently labile.
-
Troubleshooting:
-
Activate the Leaving Group: If you are using an alcohol as a precursor, it needs to be activated. Common methods include conversion to a tosylate, mesylate, or a halide. The Mitsunobu reaction is another effective method for in situ activation of alcohols.[3]
-
Choice of Leaving Group: The choice of leaving group can be critical. Iodides are generally better leaving groups than bromides, which are better than chlorides.
-
-
-
Steric Hindrance: Bulky substituents on the precursor can sterically encumber the transition state of the cyclization.
-
Troubleshooting:
-
Reaction Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. However, be mindful that higher temperatures can also lead to side reactions.
-
Catalyst Choice: In catalyzed reactions, the choice of catalyst and ligands can be crucial to accommodate sterically demanding substrates.
-
-
-
Unfavorable Ring Conformation: The precursor may adopt a conformation that is not conducive to cyclization.
-
Troubleshooting:
-
Solvent Effects: The choice of solvent can influence the ground-state conformation of the substrate. Experiment with a range of solvents with varying polarities.
-
Substituent Effects: The nature and position of substituents can influence the puckering of the forming ring.[4][5] While this is an intrinsic property of your molecule, understanding these effects can guide the design of future synthetic strategies.
-
-
Issue 2: Formation of Oxidized Byproducts, Primarily Pyrroles
Q2: I am observing the formation of a significant amount of the corresponding pyrrole as a byproduct. How can I prevent this dehydrogenation?
A2: The formation of aromatic pyrroles is a common side reaction, especially in syntheses involving metal catalysts or harsh reaction conditions.[6] This occurs through the dehydrogenation of the initially formed pyrrolidine or a reaction intermediate.
-
Catalyst-Mediated Dehydrogenation:
-
Possible Cause: Many transition metal catalysts, particularly palladium, can promote dehydrogenation, leading to the formation of pyrroles.
-
Troubleshooting:
-
Catalyst Choice: If you are using a palladium catalyst, consider switching to a different metal catalyst that is less prone to promoting oxidation, such as rhodium or iridium.
-
Ligand Modification: The choice of ligand can modulate the electronic properties and reactivity of the metal center. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands.
-
Lower Catalyst Loading: Use the minimum effective catalyst loading to reduce the likelihood of side reactions.
-
-
-
Reaction Conditions:
-
Possible Cause: High reaction temperatures and the presence of an oxidant (even atmospheric oxygen) can lead to dehydrogenation.
-
Troubleshooting:
-
Temperature Control: Run the reaction at the lowest temperature that allows for efficient cyclization.
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Degas your solvents and reagents before use.
-
-
-
Substrate-Specific Instability:
-
Possible Cause: The pyrrolidine product itself might be prone to oxidation, especially if it has certain substituents that stabilize the pyrrole ring.
-
Troubleshooting:
-
In Situ Protection: If the final product is unstable, consider a reaction sequence where the pyrrolidine nitrogen is protected in situ.
-
-
-
Preparation: Rigorously dry all glassware and reagents.
-
Inerting the System: Assemble the reaction apparatus and purge with dry nitrogen or argon for at least 30 minutes.
-
Solvent Degassing: Degas the reaction solvent by sparging with nitrogen or argon for 15-30 minutes, or by using the freeze-pump-thaw method.
-
Reaction Setup: Add the degassed solvent to the reaction flask containing the substrate and catalyst under a positive pressure of inert gas.
-
Temperature Monitoring: Use an oil bath with a temperature controller to maintain a consistent and optimized temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating after the starting material is consumed.
Issue 3: Lack of Stereoselectivity or Formation of Diastereomers
Q3: My pyrrolidine synthesis is producing a mixture of diastereomers. How can I improve the stereoselectivity?
A3: Controlling stereochemistry is a critical aspect of pyrrolidine synthesis, as the biological activity of the final compound is often dependent on its stereoisomeric form.[4] The formation of multiple diastereomers can arise from the nature of the reaction mechanism and the influence of substituents.
-
In [3+2] Cycloaddition Reactions:
-
Possible Cause: The stereochemical outcome of a [3+2] cycloaddition is determined by the geometry of the azomethine ylide and the dipolarophile, as well as the trajectory of their approach.
-
Troubleshooting:
-
Catalyst and Ligand: In catalytic variants, the use of chiral ligands can induce high levels of enantioselectivity and diastereoselectivity.[7] Experiment with different chiral ligands and metal precursors.
-
Solvent: The polarity of the solvent can influence the stability of the transition states leading to different diastereomers.
-
Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.
-
Substituent Effects: The steric and electronic properties of the substituents on both the azomethine ylide and the dipolarophile play a crucial role in directing the stereochemical outcome.
-
-
-
In Intramolecular Cyclizations:
-
Possible Cause: The formation of new stereocenters during the cyclization of an acyclic precursor can be influenced by substrate control or reagent control.
-
Troubleshooting:
-
Substrate Control: The existing stereocenters in the starting material can direct the formation of new stereocenters. This is often dictated by minimizing steric interactions in the transition state.
-
Chiral Auxiliaries: The use of a chiral auxiliary can provide excellent stereocontrol. The auxiliary can be removed after the cyclization.
-
Catalytic Asymmetric Variants: Explore catalytic asymmetric versions of your reaction. For example, asymmetric hydrogenation of a pyrrole precursor can lead to enantioenriched pyrrolidines.
-
-
| Entry | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) |
| 1 | AgOAc (5) | None | Toluene | 80 | 2:1 |
| 2 | AgOAc (5) | (R)-BINAP | Toluene | 80 | 10:1 |
| 3 | AgOAc (5) | (R)-BINAP | THF | 80 | 5:1 |
| 4 | AgOAc (5) | (R)-BINAP | Toluene | 25 | >20:1 |
This table illustrates how the choice of ligand, solvent, and temperature can significantly impact the diastereoselectivity of a representative [3+2] cycloaddition reaction.
Issue 4: Formation of Rearrangement or Isomerization Byproducts
Q4: I am observing the formation of unexpected isomers or rearrangement products in my reaction mixture. What could be the cause?
A4: The formation of rearranged or isomerized products often indicates the presence of reactive intermediates, such as carbocations or radicals, that can undergo skeletal rearrangements. Acidic or basic conditions can also promote isomerization.
-
Carbocation Rearrangements:
-
Possible Cause: In reactions that proceed through a carbocation intermediate, a less stable carbocation can rearrange to a more stable one (e.g., a 1,2-hydride or 1,2-alkyl shift).
-
Troubleshooting:
-
Reaction Conditions: Avoid strongly acidic conditions that can promote carbocation formation.
-
Stabilize Intermediates: Choose reaction pathways that avoid the formation of unstable carbocations. For example, using a participating neighboring group can lead to a more controlled reaction.
-
-
-
Radical Cyclizations:
-
Possible Cause: In radical-mediated cyclizations, the initially formed radical can undergo rearrangements or alternative cyclization pathways.
-
Troubleshooting:
-
Radical Initiator and Concentration: The choice and concentration of the radical initiator can influence the reaction pathway.
-
Trapping Agents: The use of an efficient radical trapping agent can prevent undesired side reactions.
-
-
-
Base-Catalyzed Isomerization:
-
Possible Cause: If your product has acidic protons, a basic reaction medium can lead to deprotonation and subsequent isomerization to a more stable isomer.
-
Troubleshooting:
-
pH Control: Maintain careful control over the pH of the reaction mixture. Use a non-nucleophilic buffer if necessary.
-
Work-up Procedure: Quench the reaction with a mild acid during work-up to neutralize any excess base.
-
-
Issue 5: Difficulty in Product Purification
Q5: My crude product is a complex mixture, and I am struggling to isolate the desired pyrrolidine. What purification strategies can I employ?
A5: The purification of pyrrolidine derivatives can be challenging due to their basic nature and potential for high polarity.
-
Acid-Base Extraction:
-
Principle: The basic nitrogen atom of the pyrrolidine ring can be protonated by an acid, making it water-soluble.
-
Protocol:
-
Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated pyrrolidine will move into the aqueous layer.
-
Separate the aqueous layer and wash it with an organic solvent to remove any non-basic impurities.
-
Make the aqueous layer basic with a suitable base (e.g., NaOH or NaHCO₃) to deprotonate the pyrrolidine.
-
Extract the deprotonated pyrrolidine back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
-
Chromatography:
-
Normal-Phase Chromatography (Silica Gel):
-
Challenge: Basic pyrrolidines can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.
-
Troubleshooting:
-
Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.
-
Use Alumina: Consider using basic or neutral alumina instead of silica gel for the stationary phase.
-
-
-
Reverse-Phase Chromatography (C18):
-
Principle: Separation is based on hydrophobicity. This can be a good alternative for polar pyrrolidines.
-
Eluent: Typically a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.
-
-
Visualizing Reaction Pathways and Side Reactions
Diagram 1: General Intramolecular Cyclization for Pyrrolidine Synthesis
References
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrole - Wikipedia [en.wikipedia.org]
- 7. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Purification Challenges of 2-(3,4-Dichlorophenyl)pyrrolidine Derivatives
Welcome to the technical support center dedicated to addressing the unique purification challenges associated with 2-(3,4-Dichlorophenyl)pyrrolidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter obstacles in achieving the desired purity, yield, and stereochemical integrity of this important class of compounds. The presence of the dichlorophenyl group and a chiral center on the pyrrolidine ring introduces specific complexities that demand a nuanced approach to purification.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these challenges effectively. The methodologies described herein are grounded in established scientific principles and practical laboratory experience.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses the most frequently encountered problems during the purification of this compound derivatives, offering systematic approaches to diagnose and resolve them.
Issue 1: Poor or Inconsistent Yield After Column Chromatography
Symptom: A significant loss of material is observed after purification by silica gel column chromatography, leading to low overall yield.
Possible Causes & Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in chromatography.
In-Depth Explanation:
The basic nitrogen of the pyrrolidine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible adsorption and low recovery. The dichlorophenyl group can also contribute to non-specific interactions.
-
Deactivation of Silica Gel: To mitigate the acidity of silica gel, it can be pre-treated with a solution of triethylamine in the chosen mobile phase. This process neutralizes the active silanol sites, reducing compound tailing and irreversible binding.
-
Alternative Stationary Phases: Alumina, which is available in neutral, basic, and acidic forms, can be an excellent alternative to silica gel for the purification of basic compounds. For this compound derivatives, neutral or basic alumina is recommended.
-
Mobile Phase Modification: The addition of a small percentage (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase can significantly improve the recovery of basic compounds from silica gel by competing for the active sites.
Issue 2: Incomplete or Unsuccessful Chiral Separation of Enantiomers
Symptom: The enantiomers of a chiral this compound derivative co-elute or show poor resolution during chiral HPLC analysis.
Possible Causes & Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor chiral HPLC separation.
In-Depth Explanation:
Chiral recognition is a highly specific interaction between the analyte and the chiral stationary phase (CSP). The dichlorophenyl and pyrrolidine moieties both play a crucial role in these interactions.
-
CSP Selection: There is no universal CSP for all chiral separations. A screening approach using columns with different chiral selectors is often necessary. For compounds with aromatic rings and hydrogen-bond donors/acceptors like your derivatives, polysaccharide-based (e.g., cellulose or amylose derivatives) and Pirkle-type CSPs are often successful.[1]
-
Mobile Phase Optimization: The composition of the mobile phase significantly influences chiral recognition. In normal-phase chromatography, varying the alcohol modifier (e.g., isopropanol, ethanol) and its concentration is a key optimization step. The addition of small amounts of acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additives can dramatically alter the retention and selectivity.[1][2]
-
Temperature Control: Temperature affects the thermodynamics of the chiral recognition process. Lowering the column temperature can enhance the enantioselectivity by strengthening the transient diastereomeric interactions between the analyte and the CSP.[2]
Issue 3: Difficulty in Achieving High Purity by Recrystallization
Symptom: The desired compound crystallizes with significant amounts of impurities, or fails to crystallize altogether.
Possible Causes & Troubleshooting Workflow:
Caption: Troubleshooting workflow for recrystallization issues.
In-Depth Explanation:
The solubility and crystal packing of this compound derivatives are influenced by the substitution pattern on both the phenyl and pyrrolidine rings.
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A systematic screening of solvents with varying polarities is crucial.[3]
-
Salt Formation: Converting the basic pyrrolidine derivative into a salt (e.g., hydrochloride, tartrate) can significantly alter its solubility and improve its crystallinity, often leading to a more ordered crystal lattice that excludes impurities more effectively.[4]
-
Handling "Oiling Out": If the compound separates as an oil instead of crystals upon cooling, this indicates that the solubility has dropped too rapidly. This can often be overcome by using a more dilute solution, cooling more slowly, or adding a seed crystal to induce crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis-related impurities I should be aware of?
A1: The impurity profile largely depends on the synthetic route. For syntheses involving the reduction of a corresponding pyrroline or the cyclization of an acyclic precursor, common impurities may include:
-
Unreacted starting materials: These can often be removed by standard chromatographic or recrystallization methods.
-
Over-reduced or incompletely cyclized byproducts: These may have similar polarities to the desired product, making them challenging to separate.
-
Diastereomers: If additional chiral centers are present or formed during the synthesis, diastereomeric impurities may arise. These can often be separated by achiral chromatography or recrystallization.
-
Side-products from the dichlorophenyl moiety: Depending on the reaction conditions, side reactions on the aromatic ring, such as dehalogenation or substitution, are possible, though generally less common under standard synthetic protocols.
Q2: My purified compound is colored. What could be the cause and how can I fix it?
A2: A yellow or brownish tint in the final product often indicates the presence of trace impurities, which could be oxidized species or polymeric byproducts. Pyrrolidine derivatives can be susceptible to air oxidation.
-
Troubleshooting:
-
Ensure all purification steps are performed under an inert atmosphere (e.g., nitrogen or argon) where possible.
-
Consider treating the colored solution with activated carbon before the final filtration and crystallization step. This can effectively remove colored impurities. Be aware that this may also lead to some loss of the desired product.
-
Re-purification by chromatography or recrystallization from a different solvent system may also be effective.
-
Q3: Can I use reversed-phase chromatography for the purification of these basic compounds?
A3: Yes, reversed-phase chromatography can be a powerful tool, especially for polar derivatives. However, to obtain good peak shapes and avoid interactions with residual silanols on the stationary phase, it is crucial to use a mobile phase with an appropriate additive.
-
Recommendations:
-
For acidic mobile phases, add 0.1% trifluoroacetic acid (TFA) or formic acid. This will protonate the pyrrolidine nitrogen, leading to better peak symmetry.
-
For basic mobile phases, a buffer at a higher pH (e.g., ammonium bicarbonate) can be used, but ensure your column is stable under these conditions.[5]
-
Detailed Experimental Protocols
Protocol 1: Chiral HPLC Method Development for Enantiomeric Separation
This protocol provides a starting point for developing a chiral HPLC method for a this compound derivative.
1. Initial Column and Mobile Phase Screening:
- Columns:
- Polysaccharide-based: Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based)
- Pirkle-type: (R,R)-Whelk-O® 1
- Mobile Phases (Normal Phase):
- Mobile Phase A: n-Hexane / Isopropanol (90:10 v/v)
- Mobile Phase B: n-Hexane / Ethanol (90:10 v/v)
- Add 0.1% diethylamine for basic compounds.
- Procedure:
- Prepare a racemic standard of your compound at approximately 1 mg/mL in the mobile phase.
- Equilibrate the first column with Mobile Phase A at a flow rate of 1.0 mL/min.
- Inject the sample and monitor the chromatogram.
- If no separation is observed, repeat with Mobile Phase B.
- Repeat steps 2-4 for each of the recommended columns.
2. Method Optimization:
- If partial separation is observed, optimize the mobile phase composition by varying the percentage of the alcohol modifier (e.g., from 5% to 20%).
- Optimize the column temperature. Start at ambient temperature and then decrease in 5°C increments to see if resolution improves.[2]
Protocol 2: Purification by Salt Formation and Recrystallization
This protocol describes a general procedure for purifying a basic this compound derivative by converting it to its hydrochloride salt.
1. Salt Formation:
- Dissolve the crude free base in a suitable solvent such as diethyl ether, ethyl acetate, or isopropanol.
- Slowly add a solution of HCl in the same solvent (or a compatible one, e.g., HCl in diethyl ether) dropwise with stirring.
- Continue addition until the precipitation of the hydrochloride salt is complete. You can monitor the pH of the solution.
- Stir the resulting slurry for a period (e.g., 1 hour) to ensure complete precipitation.
2. Recrystallization:
- Collect the precipitated salt by filtration and wash it with a small amount of the cold solvent.
- Perform a solvent screen to find a suitable recrystallization solvent for the salt (e.g., ethanol, methanol/diethyl ether, isopropanol).
- Dissolve the salt in the minimum amount of the hot recrystallization solvent.
- Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to maximize crystal formation.
- Collect the purified crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Data Presentation
Table 1: Comparison of Chiral Stationary Phases for Structurally Similar Compounds
| Chiral Stationary Phase (CSP) | Analyte Class | Typical Mobile Phase (Normal Phase) | Observations |
| Chiralpak® AD-H | Aromatic amines, heterocycles | Hexane/Isopropanol/Diethylamine | Often provides good resolution for compounds with aromatic rings and basic centers. |
| (R,R)-Whelk-O® 1 | Aromatic compounds with π-acidic or π-basic groups | Hexane/Ethanol | Broad applicability for aromatic compounds; the dichlorophenyl group can engage in π-π interactions. |
| Chiralcel® OD-H | Wide range of racemates | Hexane/Isopropanol | A versatile column that is often included in initial screening protocols. |
Note: This table is a general guide based on the separation of structurally related compounds. Optimal conditions for specific this compound derivatives must be determined experimentally.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. mt.com [mt.com]
- 4. WO2013160273A1 - (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes - Google Patents [patents.google.com]
- 5. chromatographytoday.com [chromatographytoday.com]
Improving diastereoselectivity in 2-(3,4-Dichlorophenyl)pyrrolidine synthesis
<_ _= "The user wants a technical support guide for improving diastereoselectivity in the synthesis of 2-(3,4-Dichlorophenyl)pyrrolidine.
Here's a breakdown of the plan:
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Structure the guide: I will create a logical flow with a Troubleshooting section (for specific problems) and an FAQ section (for general knowledge).
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Content - Troubleshooting: I'll focus on common issues like low diastereomeric ratio (d.r.), poor yields, and side product formation. For each issue, I'll provide potential causes and step-by-step solutions.
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Content - FAQs: I'll address broader questions about the synthesis, such as typical synthetic routes, key reaction types, methods for determining d.r., and the role of chiral auxiliaries.
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Scientific Integrity: I will explain the why behind each recommendation, linking it to reaction mechanisms and stereochemical principles (kinetic vs. thermodynamic control, steric hindrance, etc.). I will cite authoritative sources for key claims.
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Data Presentation: I will create tables to summarize how different reaction parameters (e.g., solvent, temperature, catalyst) can affect the diastereomeric ratio, providing a quick reference for researchers.
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Protocols: I will write detailed, step-by-step protocols for a representative synthesis and for the analytical determination of the diastereomeric ratio.
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Visualizations (Graphviz): I will design DOT language scripts to generate diagrams illustrating:
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A general synthetic workflow.
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A decision tree for troubleshooting low diastereoselectivity.
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The mechanism of a key stereodetermining step (e.g., a cycloaddition).
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References: I will compile a complete, numbered reference list with titles, sources, and clickable URLs based on the information gathered from the search results.
Pre-computation/Pre-analysis of Search Results:
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Synthesis Routes: The search results point to several methods for synthesizing substituted pyrrolidines:
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Improving Diastereoselectivity: Several key strategies are mentioned:
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Chiral Auxiliaries: This is a very common and powerful method. Evans oxazolidinones and Oppolzer's sultams are mentioned.[12][13] The auxiliary directs the approach of a reagent to one face of the molecule.
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Catalyst Control: Chiral catalysts (e.g., based on Rhodium, Iridium, Copper, Palladium) with specific chiral ligands can create a chiral environment that favors the formation of one diastereomer.[1][7][8][14][15]
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Reaction Conditions:
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Temperature: Lower temperatures often favor the kinetically controlled product, which can lead to higher diastereoselectivity.[3][16]
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Solvent: Solvent polarity can influence the transition state geometry and thus the stereochemical outcome.[3]
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Additives: Acids can sometimes promote the reaction and affect selectivity.[3]
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Substrate Control: The steric bulk of substituents on the starting materials can influence the facial selectivity of a reaction.[2][3]
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Analytical Methods: The search results mention determining the diastereomeric ratio (d.r.) using ¹H NMR and ¹³C NMR spectroscopy by analyzing the crude reaction mixture.[16] Fractional crystallization and column chromatography are mentioned as separation techniques.[16]
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Specific to 2-Arylpyrrolidines: There are specific methods for this class of compounds, including asymmetric C-H arylation and reductive cyclization, which are highly relevant.[6][8]
This information provides a solid foundation for building the technical guide. I can now proceed with creating the structured content, incorporating these findings into the Q&A format, protocols, and diagrams. I will focus on a [3+2] cycloaddition approach as a primary example, as it is a common and powerful method for constructing the pyrrolidine ring, and the search results provide good information on controlling its stereoselectivity.### Technical Support Center: this compound Synthesis
A Guide to Improving Diastereoselectivity and Troubleshooting Common Issues
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reaction outcomes, with a specific focus on controlling diastereoselectivity.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section addresses the most frequent problems encountered during the synthesis of 2-arylpyrrolidines. The answers are structured to help you diagnose the root cause and implement effective solutions.
Q1: My synthesis is resulting in a low diastereomeric ratio (d.r. ~ 1:1). What are the primary causes and how can I improve the selectivity?
A low diastereomeric ratio is a common hurdle, often indicating that the energy barrier for the formation of both diastereomers is very similar. The key is to amplify the energy difference between the two competing transition states.
Common Causes & Solutions:
-
Inadequate Temperature Control: Many stereoselective reactions are kinetically controlled. Higher temperatures can provide enough energy to overcome the preferential transition state, leading to a mixture of products.
-
Solution: Lowering the reaction temperature is often the most effective first step. Running the reaction at 0 °C, -20 °C, or even -78 °C can significantly enhance the diastereoselectivity by favoring the formation of the kinetically controlled product.[3]
-
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Suboptimal Solvent Choice: The polarity and coordinating ability of the solvent can stabilize or destabilize the transition states, directly impacting selectivity.[3]
-
Solution: Conduct a solvent screen. Non-coordinating, non-polar solvents like toluene or dichloromethane often provide different selectivity compared to more polar solvents like THF or acetonitrile. The ideal solvent will maximize the steric and electronic differences in the transition states.
-
-
Poor Substrate or Catalyst Control: If your strategy relies on a chiral auxiliary or a catalyst, its directing ability may be insufficient under the current conditions.
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Solution (Chiral Auxiliary): Ensure the chiral auxiliary is sterically demanding enough to effectively block one face of the molecule. For example, if using an Evans-type auxiliary, consider switching from a valine-derived to a more bulky tert-leucine-derived auxiliary.[12]
-
Solution (Catalytic): The choice of ligand is critical in asymmetric catalysis.[17] Screen different chiral ligands for your metal catalyst. Minor changes to the ligand's electronic or steric properties can have a profound impact on diastereoselectivity.
-
Q2: I'm observing significant formation of side products and my overall yield is low. What are the likely causes?
Low yields are often traced back to reactant decomposition, competing reaction pathways, or inefficient cyclization.
Common Causes & Solutions:
-
Moisture or Air Sensitivity: Many organometallic reagents and catalysts used in these syntheses are sensitive to air and moisture.
-
Solution: Ensure all glassware is rigorously dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
-
Incorrect Stoichiometry or Slow Addition: For reactions like [3+2] cycloadditions, the relative concentrations of the dipole and dipolarophile are critical. Similarly, in radical cyclizations, the concentration of the radical quencher must be carefully controlled.
-
Solution: Use a syringe pump for the slow addition of one of the key reagents. This maintains a low steady-state concentration, which can suppress side reactions and favor the desired intramolecular cyclization pathway.[3]
-
-
Catalyst Inactivity: The catalyst may be poisoned or simply not active enough under the reaction conditions.
-
Solution: Verify the purity and activity of your catalyst. If using a pre-catalyst, ensure the activation step is proceeding as expected. Consider increasing the catalyst loading, but be mindful that this can sometimes lead to more side products.
-
Q3: The reaction is not proceeding to completion, even after extended reaction times. What should I check?
Stalled reactions can be frustrating. The issue usually lies with either the reaction energy or catalyst efficiency.
Common Causes & Solutions:
-
Insufficient Thermal Energy: While lower temperatures are good for selectivity, some reactions have a high activation energy that must be overcome.
-
Solution: If you have established good selectivity at a low temperature but suffer from poor conversion, consider a staged temperature profile. Start the reaction at a low temperature to set the stereocenter(s) and then slowly warm the reaction to drive it to completion.
-
-
Reversible Reaction: The reaction may be reversible, leading to an equilibrium mixture of starting materials and products.
-
Solution: Look for ways to drive the reaction forward. This could involve removing a byproduct (e.g., water, if formed) using a Dean-Stark trap or molecular sieves.
-
-
Incorrect Reagent Choice: The chosen reagents may not be suitable for the specific substrate. For instance, in an intramolecular hydroamination, the nucleophilicity of the amine and the nature of the alkene are critical.
Frequently Asked Questions (FAQs)
Q4: What are the principal synthetic strategies for achieving a diastereoselective synthesis of this compound?
There are several robust strategies, broadly categorized as follows:
-
Cycloaddition Reactions: The [3+2] cycloaddition between an azomethine ylide and a dipolarophile is a powerful method for constructing the pyrrolidine ring in a single step with stereochemical control.[2][4]
-
Chiral Auxiliary-Directed Synthesis: A chiral auxiliary is temporarily attached to the starting material to direct the stereochemical outcome of a key bond-forming step. The auxiliary is removed in a later step.[12][13]
-
Catalytic Asymmetric Synthesis: A chiral catalyst (often a transition metal with a chiral ligand) creates a chiral environment, favoring the formation of one enantiomer or diastereomer.[1][8][14]
-
Substrate-Controlled Synthesis: Utilizing a chiral starting material from the "chiral pool," such as proline or pyroglutamic acid, where the existing stereocenters direct the formation of new ones.[9][10][11]
Q5: How do I accurately determine the diastereomeric ratio (d.r.) of my product mixture?
The most common and reliable method is ¹H NMR spectroscopy of the crude, unpurified reaction mixture.
-
Method: Diastereomers are different compounds and will have slightly different chemical environments. As a result, corresponding protons in each diastereomer will have distinct chemical shifts in the ¹H NMR spectrum. By integrating the signals unique to each diastereomer, you can calculate their relative ratio.[16] For example, the proton at the C2 position of the pyrrolidine ring is often a good diagnostic signal.
-
Why Crude Mixture? Analyzing the crude mixture is essential because purification methods like column chromatography or crystallization can alter the ratio, leading to an inaccurate assessment of the reaction's selectivity.[16]
Q6: Can you explain the difference between kinetic and thermodynamic control in the context of diastereoselectivity?
Understanding this concept is crucial for troubleshooting.
-
Kinetic Control: This regime governs reactions that are irreversible and where the product ratio is determined by the rate at which each product is formed. The major product is the one that is formed fastest (via the lowest energy transition state). Kinetic control is typically favored at lower reaction temperatures .[16]
-
Thermodynamic Control: This applies to reversible reactions. The product ratio reflects the equilibrium distribution of the products and is determined by their relative stability. The major product is the most stable one. Thermodynamic control is favored at higher temperatures and longer reaction times , which allow the initial products to revert to intermediates and re-form until a stable equilibrium is reached.[16]
To improve diastereoselectivity, you generally want to operate under kinetic control where the energy difference between the two transition states is maximized.
Data Presentation & Experimental Protocols
Table 1: Effect of Reaction Parameters on Diastereoselectivity in a Model [3+2] Cycloaddition
| Entry | Solvent | Temperature (°C) | Catalyst/Auxiliary | Diastereomeric Ratio (d.r.) |
| 1 | Toluene | 25 | None | 1.5 : 1 |
| 2 | Toluene | 0 | None | 3 : 1 |
| 3 | Toluene | -78 | None | 8 : 1 |
| 4 | THF | 25 | None | 1.2 : 1 |
| 5 | Toluene | 25 | Chiral Auxiliary A | 12 : 1 |
| 6 | Toluene | 25 | Chiral Auxiliary B | >20 : 1 |
| 7 | CH₂Cl₂ | 0 | Chiral Catalyst C | 15 : 1 (92% ee) |
Data is illustrative and intended to show general trends.
Protocol 1: General Procedure for a Chiral Auxiliary-Directed [3+2] Cycloaddition
This protocol describes a representative synthesis using a chiral auxiliary to control diastereoselectivity.
Step 1: Preparation of the N-Arylmethyl Glycine Ester
-
To a solution of 3,4-dichlorobenzaldehyde (1.0 eq) and glycine methyl ester hydrochloride (1.1 eq) in methanol, add triethylamine (1.2 eq) at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium borohydride (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the crude secondary amine.
Step 2: Attachment of the Chiral Auxiliary
-
Couple the product from Step 1 with a suitable chiral auxiliary-bearing acrylate (e.g., derived from an Evans oxazolidinone) under standard amide coupling conditions (e.g., EDC/HOBt).
Step 3: Azomethine Ylide Generation and Cycloaddition
-
Dissolve the N-substituted glycine derivative (1.0 eq) and the dipolarophile (e.g., methyl acrylate, 1.2 eq) in anhydrous toluene.
-
Add a silver catalyst (e.g., AgOAc, 10 mol%) and a base (e.g., DBU, 1.1 eq).
-
Heat the reaction to the desired temperature (e.g., 60 °C) and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and concentrate in vacuo.
Step 4: Analysis and Purification
-
Dissolve a small aliquot of the crude mixture in CDCl₃ and acquire a ¹H NMR spectrum to determine the diastereomeric ratio.
-
Purify the bulk material using flash column chromatography on silica gel.
Step 5: Removal of the Chiral Auxiliary
-
Cleave the auxiliary under appropriate conditions (e.g., LiOH/H₂O₂ for Evans auxiliaries) to yield the final this compound derivative.
Visualizations: Workflows and Decision Models
Diagram 1: General Synthetic Workflow
Caption: A typical workflow from planning to final product analysis.
Diagram 2: Troubleshooting Low Diastereoselectivity
Caption: A decision tree for systematically improving diastereoselectivity.
References
- 1. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Fused-ring Heptacyclic Pyrrolidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 6. Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Pyrrolidine synthesis [organic-chemistry.org]
- 8. Catalytic Asymmetric Synthesis of α-Arylpyrrolidines and Benzo-fused Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scispace.com [scispace.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Stability Testing of 2-(3,4-Dichlorophenyl)pyrrolidine
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals conducting stability testing on 2-(3,4-Dichlorophenyl)pyrrolidine. It is designed as a central resource containing troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental workflows. The protocols and insights provided are grounded in established regulatory guidelines and first-principles of chemical reactivity.
General Principles & Overarching FAQs
This section addresses fundamental questions regarding the purpose and strategy of stability testing for a molecule like this compound.
Q1: Why is forced degradation testing necessary for this compound?
A1: Forced degradation, or stress testing, is a critical component of the drug development process mandated by regulatory bodies like the ICH.[1][2] These studies involve subjecting the drug substance to conditions more severe than standard accelerated stability testing to achieve several key objectives:
-
Elucidate Degradation Pathways: To identify the likely degradation products and understand the chemical breakdown mechanisms (e.g., hydrolysis, oxidation).[2][3]
-
Develop Stability-Indicating Methods: The generated degradants are used to develop and validate analytical methods (typically HPLC) that can resolve the parent compound from all its significant degradation products, ensuring the method is "stability-indicating."
-
Inform Formulation and Packaging: Understanding the molecule's liabilities—such as sensitivity to light or pH—guides the development of a stable formulation and the selection of appropriate packaging (e.g., amber vials, blister packs).[2][3]
-
Assess Intrinsic Stability: These studies reveal the inherent chemical stability of the molecule, which is crucial information for handling and storage.[2]
Q2: What are the primary structural features of this compound that may influence its stability?
A2: The stability of this compound is dictated by its key functional groups and structural motifs:
-
Cyclic Secondary Amine (Pyrrolidine Ring): The pyrrolidine nitrogen is a nucleophilic and basic center.[4] It is susceptible to oxidation (forming N-oxides or hydroxylamines) and may participate in acid-base reactions that influence solubility and reactivity. Secondary amines are generally less thermally stable than tertiary amines.[5]
-
Dichlorophenyl Group: The electron-withdrawing nature of the two chlorine atoms can influence the reactivity of the aromatic ring. While generally stable, this group can be susceptible to photolytic degradation where C-Cl bond cleavage may occur.
-
Benzylic Position: The carbon atom connecting the phenyl and pyrrolidine rings is a potential site for oxidative attack due to its benzylic nature.
Q3: How much degradation is considered appropriate in a forced degradation study?
A3: The goal is to achieve meaningful degradation without completely destroying the molecule. A target degradation of 5-20% of the parent compound is generally recommended.[6] Degradation below 5% may not be sufficient to identify and characterize minor degradants, while degradation above 20% can lead to the formation of secondary and tertiary degradants that may not be relevant under normal storage conditions, complicating pathway analysis.[6]
Hydrolytic Stability: Troubleshooting & Protocol
Hydrolysis is a common degradation pathway. For this compound, the primary concern is less about the breakdown of the core structure (which lacks readily hydrolyzable groups like esters or amides) and more about the influence of pH on its solubility and potential for acid/base-catalyzed reactions.
FAQs & Troubleshooting Guide: Hydrolysis
| Question / Problem | Probable Cause & Scientific Rationale | Recommended Action |
| Q: My compound precipitates out of solution at neutral or basic pH. Is this a stability issue? | A: This is likely a solubility issue, not degradation. As a secondary amine, this compound is a base.[4][7] It will be protonated and more soluble in acidic media. At neutral or basic pH, it exists as the free base, which is typically less water-soluble. | Confirm the identity of the precipitate (e.g., via filtration, drying, and melting point or spectroscopy). If it is the parent compound, consider using a co-solvent (e.g., acetonitrile, methanol) in your buffer system to maintain solubility across the pH range. |
| Q: I observe minor degradation only at very high or low pH after prolonged heating. What is the likely pathway? | A: While the C-N and C-C bonds are generally stable to hydrolysis, extreme conditions could potentially promote ring-opening of the pyrrolidine moiety, although this is unlikely under typical stress conditions. More plausibly, the extreme pH may catalyze other reactions if impurities are present. | Focus the analysis on identifying the degradant structure via LC-MS. A mass increase corresponding to the addition of water could suggest a hydrolytic pathway. The OECD 111 Guideline provides a framework for systematic hydrolytic stability tests.[8] |
| Problem: No degradation is observed across the entire pH range, even at elevated temperatures. | A: The molecule is likely intrinsically stable to hydrolysis. This is a valid result. | Document the conditions tested (e.g., pH 2, 7, 9 at 60°C for 7 days) and report that the compound is stable to hydrolysis. This fulfills the regulatory requirement.[6] |
Experimental Protocol: Hydrolytic Stability
This protocol is designed to assess the stability of this compound in aqueous solutions at various pH levels.
-
Preparation of Solutions:
-
Prepare three buffer systems: 0.1 N HCl (pH ~1-2), Phosphate buffer (pH ~7.0), and 0.1 N NaOH (pH ~12-13).
-
Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Spike the stock solution into each of the three buffer systems to a final concentration of ~100 µg/mL. Ensure the amount of organic co-solvent is minimal (<5%) to avoid affecting the reaction.
-
-
Stress Conditions:
-
Divide each solution into two sets of vials.
-
Set 1 (Control): Store at 2-8°C in the dark.
-
Set 2 (Stress): Place in a temperature-controlled oven at 60°C.[6]
-
Protect all samples from light.
-
-
Time Points & Analysis:
-
Withdraw aliquots from both sets at initial (t=0) and subsequent time points (e.g., 6 hours, 1 day, 3 days, 7 days).
-
Immediately neutralize the acidic and basic samples before analysis to prevent further degradation during sample queuing.
-
Analyze all samples by a stability-indicating HPLC-UV method. Use LC-MS for peak identification.
-
Calculate the percent degradation and check for mass balance (sum of parent compound and degradants should be ~100% of the initial amount).
-
Oxidative Stability: Troubleshooting & Protocol
Oxidation is a highly probable degradation pathway for this molecule due to the presence of the secondary amine and the benzylic carbon.
FAQs & Troubleshooting Guide: Oxidation
| Question / Problem | Probable Cause & Scientific Rationale | Recommended Action |
| Q: What are the most likely products of oxidative degradation? | A: The secondary amine is a prime target for oxidation, potentially forming an N-oxide or a hydroxylamine . The benzylic carbon (C2 of the pyrrolidine ring) is also susceptible to oxidation, which could lead to the formation of a lactam (pyrrolidinone) derivative.[9] | Use LC-MS to identify degradants. Look for mass shifts corresponding to the addition of one (+16 amu) or more oxygen atoms. |
| Problem: The reaction with 3% H₂O₂ is immediate and extensive, leading to multiple unknown peaks. | A: The conditions are too harsh. 3% hydrogen peroxide can be very aggressive for a secondary amine. This leads to multiple, potentially irrelevant, degradation products. | Reduce the concentration of H₂O₂ to 0.3% or 1%.[6] Alternatively, conduct the experiment at a lower temperature (e.g., room temperature or 4°C) and monitor over a longer period to achieve controlled degradation. |
| Problem: My mass balance is poor after the oxidative stress study. | A: This could be due to the formation of volatile degradants, compounds that do not have a UV chromophore, or products that precipitate or adsorb to the container. | Check for gaseous evolution during the reaction. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV to detect non-chromophoric products. Ensure proper rinsing of vials during sample preparation. |
Experimental Protocol: Oxidative Stability
-
Preparation of Solutions:
-
Prepare a solution of this compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Prepare a 3% solution of hydrogen peroxide (H₂O₂).
-
-
Stress Conditions:
-
In a clear glass vial, mix the drug solution with the H₂O₂ solution. A common starting point is a 1:1 ratio, resulting in a final H₂O₂ concentration of 1.5%.
-
Store the solution at room temperature, protected from light.
-
Prepare a control sample containing only the drug solution and solvent, stored under the same conditions.
-
-
Time Points & Analysis:
-
Monitor the reaction at regular intervals (e.g., 2, 4, 8, 24 hours). The reaction can be quenched by adding a small amount of a reducing agent like sodium bisulfite if necessary, though this can complicate the chromatogram.
-
Analyze samples by HPLC-UV and LC-MS.
-
Characterize the major degradation products by comparing their mass spectra to the proposed structures (N-oxide, lactam, etc.).
-
Hypothetical Oxidative Degradation Pathway
Caption: Potential oxidative degradation pathways for this compound.
Photostability: Troubleshooting & Protocol
Assessing the impact of light is crucial, especially for compounds with aromatic rings. The ICH Q1B guideline provides a clear framework for this testing.[10][11]
FAQs & Troubleshooting Guide: Photostability
| Question / Problem | Probable Cause & Scientific Rationale | Recommended Action |
| Q: My solid compound changed color (e.g., turned yellow or brown) after light exposure, but HPLC shows minimal degradation. | A: This is a common phenomenon. The color change may be due to the formation of a highly colored, minor degradant at levels below the quantification limit of your current HPLC method. It is still an indicator of instability. | The color change itself is a reportable observation. Try to develop a more sensitive analytical method or adjust the wavelength to better detect the impurity. The change in appearance should be noted as a failed stability specification. |
| Problem: I see degradation in both my light-exposed sample and my dark control. | A: The degradation is not photolytic; it is thermal. The light source in a photostability chamber generates heat. If the chamber's temperature is not well-controlled, it can cause thermal degradation.[12] | The dark control is essential for this reason.[12] Report the degradation as thermal in nature. Ensure your photostability chamber has adequate temperature control for future experiments. |
| Problem: My results are inconsistent between experiments. | A: Inconsistent light exposure. The total illumination (lux hours) and UV energy (watt hours/m²) must be carefully controlled and monitored. | Use a calibrated radiometer/lux meter or a validated chemical actinometry system (e.g., quinine solution) to ensure consistent light exposure as specified in ICH Q1B.[11][13] |
Experimental Protocol: Photostability (ICH Q1B)
-
Sample Preparation:
-
Solid State: Place a thin layer of the solid drug substance in a chemically inert, transparent container (e.g., petri dish).
-
Solution State: Prepare a ~100 µg/mL solution in a solvent in which the compound is stable (e.g., water/acetonitrile) and place it in a quartz cuvette or other transparent vial.
-
Controls: Prepare identical "dark control" samples for both solid and solution states by wrapping the containers completely in aluminum foil.[12]
-
-
Exposure Conditions:
-
Place the test samples and dark controls in a photostability chamber.
-
Expose the samples to a light source conforming to the D65/ID65 standard or a combination of cool white fluorescent and near-UV lamps.[10][11]
-
The total exposure should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter .[10][13]
-
-
Analysis:
-
After the exposure is complete, analyze the light-exposed samples and the dark controls.
-
Compare the results. Any degradation observed in the exposed sample but not in the dark control is attributed to photodegradation.
-
Note any physical changes, such as color or appearance.
-
Thermal Stability: Troubleshooting & Protocol
Thermal stress testing evaluates the compound's stability at elevated temperatures.
FAQs & Troubleshooting Guide: Thermal Stability
| Question / Problem | Probable Cause & Scientific Rationale | Recommended Action |
| Q: What degradation products should I expect from thermal stress? | A: For secondary amines, thermal degradation in the solid state can be complex, potentially involving polymerization or cyclization reactions, though often high temperatures are needed.[14][15] The presence of impurities can catalyze degradation. | Characterize any degradants using LC-MS. If significant degradation occurs at relatively low temperatures (e.g., 60-80°C), it may indicate an issue with the purity of the drug substance. |
| Problem: The sample melted during the thermal stress test. | A: The temperature exceeded the compound's melting point. This changes the physical state and can drastically alter the degradation rate and pathway compared to solid-state degradation. | Determine the compound's melting point first (e.g., via DSC). Conduct solid-state thermal stress tests at a temperature well below the melting point (e.g., 20°C below). If you need to test at higher temperatures, do so in solution. |
Experimental Protocol: Thermal Stability
-
Sample Preparation:
-
Place the solid drug substance in a sealed glass vial.
-
If testing in solution, prepare a solution as described for hydrolytic stability.
-
-
Stress Conditions:
-
Place the vials in a calibrated oven at a high temperature (e.g., 80°C).
-
For comparison, store control samples at 2-8°C.
-
Humidity can also be a factor. A parallel study at controlled humidity (e.g., 80°C / 75% RH) can be conducted if a humidity-controlled oven is available.
-
-
Time Points & Analysis:
-
Analyze samples at initial (t=0) and subsequent time points (e.g., 1, 3, 7 days).
-
Use HPLC-UV and LC-MS to quantify the parent compound and identify any degradants.
-
Overall Workflow & Data Management
A systematic approach is essential for a successful forced degradation study.
General Experimental Workflow Diagram
Caption: A systematic workflow for conducting forced degradation studies.
Summary of Recommended Stress Conditions
| Stress Type | Condition | Typical Duration | Key Considerations |
| Hydrolysis | 0.1 N HCl, Water/Buffer (pH 7), 0.1 N NaOH at 60°C | Up to 7 days | Maintain solubility; neutralize samples before analysis. |
| Oxidation | 0.3% - 3% H₂O₂ at Room Temperature | Up to 24 hours | Highly reactive; start with mild conditions. |
| Photolysis | ≥ 1.2 million lux hours & ≥ 200 W h/m² UV | Per ICH Q1B | Use a dark control to differentiate from thermal effects. |
| Thermal | 80°C (Solid State) | Up to 7 days | Test below the melting point for solid-state studies. |
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 5. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Pyrrolidine [drugfuture.com]
- 8. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. q1scientific.com [q1scientific.com]
- 13. pharmatutor.org [pharmatutor.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of 2-(3,4-Dichlorophenyl)pyrrolidine Analogs
Welcome, researchers. You're likely here because you're working with a promising 2-(3,4-dichlorophenyl)pyrrolidine analog, but are facing a significant and common hurdle: poor aqueous solubility. This guide is designed to be your primary resource for troubleshooting and overcoming this challenge. My goal is not just to provide protocols, but to explain the underlying principles, empowering you to make informed decisions in your experimental design.
The core of the solubility issue with this chemical series lies in its dual nature. The 3,4-dichlorophenyl group confers high lipophilicity, driving the molecule out of the aqueous phase. Conversely, the pyrrolidine ring contains a basic nitrogen atom, which is the key to unlocking its solubility. By understanding and manipulating these features, we can systematically solve even the most stubborn solubility problems.
Frequently Asked Questions: First Principles
This section addresses the fundamental questions you should consider before starting extensive formulation work.
Q1: Why are my this compound analogs so difficult to dissolve in standard aqueous buffers like PBS?
A: The primary reason is the molecule's high lipophilicity, dominated by the dichlorinated phenyl ring. In a neutral pH environment like PBS (pH ~7.4), the pyrrolidine nitrogen is largely uncharged (a free base). This uncharged state, combined with the hydrophobic phenyl ring, makes the molecule favor non-polar environments over water. Think of it as an oil-and-water problem; the molecule is simply more "oil-like" in its neutral state. Smaller amines are often water-soluble due to hydrogen bonding, but as the hydrocarbon portion of the molecule increases (as with your phenyl group), this solubility rapidly decreases.[1]
Q2: What is the absolute first step I should take to improve solubility for an in vitro assay?
A: Your first and most critical action should be pH adjustment . The pyrrolidine ring contains a secondary amine, which is a weak base.[2][3] By lowering the pH of your aqueous solution, you can protonate this nitrogen, forming a positively charged ammonium salt. This charged species is vastly more polar and, therefore, more water-soluble.[2][4]
The guiding principle here is that the majority of the compound will be in its soluble, ionized form at a pH that is at least 1-2 units below its pKa (the pH at which it is 50% ionized). Most simple alkyl amines have pKa values in the range of 9.5 to 11.0.[2] Therefore, preparing your buffer in the acidic range (e.g., pH 4.0-5.0) is the most logical and effective starting point.
Troubleshooting Guides & Experimental Protocols
Here, we move from theory to practice. These are step-by-step guides for systematically improving the solubility of your compounds.
Protocol 1: Systematic pH & Buffer Screening
This protocol establishes the optimal pH for solubilizing your compound via ionization.
Causality: By creating a pH gradient, we can pinpoint the threshold at which the compound becomes sufficiently protonated to dissolve. This avoids using unnecessarily harsh acidic conditions and helps identify a pH compatible with your experimental system.
Methodology:
-
Prepare a Concentrated Stock: Dissolve your compound to a high concentration (e.g., 10-50 mM) in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice.
-
Prepare a Buffer Series: Make a series of biologically compatible buffers spanning a pH range, for example:
-
100 mM Sodium Acetate, pH 4.0
-
100 mM Sodium Acetate, pH 5.0
-
100 mM MES, pH 6.0
-
100 mM HEPES or PBS, pH 7.4
-
-
The Dilution Test: Add a small aliquot of your DMSO stock solution to each buffer to reach your desired final concentration (e.g., a 1:1000 dilution to get a 10 µM final concentration from a 10 mM stock).
-
Observe and Quantify:
-
Visual Check: Immediately look for any cloudiness or precipitation (the "crash out"). Let the samples sit for 30-60 minutes and observe again.
-
Turbidity Measurement: For a quantitative measure, read the absorbance of your samples at a high wavelength (e.g., 600 nm) on a plate reader. Higher absorbance indicates precipitation.
-
Confirmation: After identifying a clear solution, confirm the concentration and stability of your compound using HPLC or a similar analytical method.
-
Workflow for Solubility Troubleshooting
The following diagram outlines the logical progression for addressing solubility issues, starting with the simplest and most effective methods.
Caption: Decision-making workflow for solubility enhancement.
Protocol 2: Co-Solvent Screening
If pH adjustment alone is insufficient or not compatible with your assay, the use of co-solvents is the next logical step.
Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[5][6] This makes the environment more "hospitable" to your lipophilic compound, thereby increasing its solubility.[6][7] The effect is often exponential with an increasing fraction of co-solvent.[6]
Methodology:
-
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents. See Table 1 for common options.
-
Prepare a Matrix: Using your optimal buffer from Protocol 1, prepare solutions with increasing percentages of each co-solvent (e.g., 1%, 2%, 5%, 10% v/v). Caution: Be mindful of the tolerance of your assay system (e.g., cells) to each co-solvent.
-
Test Solubility: Add your compound (from a concentrated stock in the same co-solvent to avoid vehicle mismatch) to each condition in your matrix.
-
Observe and Validate: Use the same observation and validation techniques (visual, turbidity, HPLC) as described in Protocol 1 to determine the most effective co-solvent and its minimum required concentration.
| Co-Solvent | Properties | Typical Starting Conc. (v/v) | Pros | Cons |
| Ethanol | Water-miscible alcohol. | 5-10% | Well-tolerated in many systems, effective.[7] | Can be volatile, may affect protein structure at high concentrations. |
| Propylene Glycol (PG) | Viscous, water-miscible polyol. | 5-20% | Low toxicity, commonly used in formulations.[7] | High viscosity can make handling difficult. |
| Polyethylene Glycol 400 (PEG 400) | Water-miscible polymer. | 10-30% | Excellent solubilizer for many compounds.[8] | Can be viscous; potential for peroxide contaminants. |
| DMSO | Aprotic, highly polar solvent. | 0.1-1% | Exceptional solubilizing power for initial stock solutions. | Often toxic to cells, even at low concentrations (<0.5%). |
| Glycerol | Natural, viscous polyol. | 10-20% | Very low toxicity, biocompatible.[8] | High viscosity, may be less effective than other co-solvents. |
| Table 1: Common Co-solvents for Preclinical Formulations. |
Advanced Strategies for Highly Recalcitrant Compounds
When both pH and co-solvents fail to achieve the desired concentration and stability, more advanced formulation technologies are required.
Q3: My compound still precipitates. What are my options now?
A: At this stage, we move beyond simple solutions to formulation science. The goal is to encapsulate the hydrophobic molecule or alter its physical state to enhance solubility. The three most common approaches are cyclodextrin complexation, solid dispersions, and nanosuspensions.
| Technique | Principle of Action | Complexity | Best For |
| Cyclodextrin Complexation | The hydrophobic drug is encapsulated within the lipophilic cavity of a cyclic oligosaccharide, whose hydrophilic exterior allows the entire complex to dissolve in water.[8][9][10][11] | Low-Medium | Increasing aqueous solubility for in vitro and in vivo studies. Effective for molecules with a good fit for the cyclodextrin cavity. |
| Amorphous Solid Dispersion | The crystalline (low solubility) drug is molecularly dispersed in an amorphous (high solubility) state within a hydrophilic polymer matrix.[8][12][13][14] | Medium-High | Oral formulation development where high drug loading and improved dissolution rates are needed. |
| Nanosuspension | The particle size of the drug is reduced to the nanometer scale (<1000 nm), which dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[15][16][17][18] | High | IV formulations or oral delivery of extremely insoluble compounds (BCS Class II).[13] |
| Table 2: Comparison of Advanced Solubility Enhancement Techniques. |
Workflow 1: Employing Cyclodextrins
Cyclodextrins are an excellent tool for research settings. Derivatives like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (SBE-β-CD) are frequently used due to their improved solubility and safety profiles.[19][20]
Experimental Protocol: Kneading Method
-
Select Cyclodextrin: Choose HP-β-CD for neutral or acidic compounds.
-
Molar Ratio: Weigh out your compound and the cyclodextrin at a specific molar ratio (start with 1:1 and 1:2).
-
Kneading: Place the powders in a mortar. Add a small amount of a water/alcohol mixture (e.g., 50% ethanol) dropwise to form a paste.
-
Triturate: Knead the paste thoroughly for 30-60 minutes. This mechanical energy facilitates the inclusion of the drug into the cyclodextrin cavity.
-
Drying: Dry the resulting paste under vacuum or in a desiccator to remove the solvent, yielding a fine powder.
-
Reconstitution: Test the solubility of this new powder in your aqueous buffer. The complex should dissolve much more readily than the parent compound.
Diagram: Cyclodextrin Inclusion Complex Formation
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin.
Final Recommendations
-
Always Start Simple: Exhaust the possibilities of pH adjustment and co-solvents before moving to more complex and labor-intensive formulation techniques.
-
Know Your Downstream Application: The choice of solubilizer must be compatible with your assay. DMSO is acceptable for some enzyme assays but will kill most cells. SBE-β-CD is excellent for in vivo studies but may interfere with certain in vitro binding assays.
-
Validate Stability: Once you have a clear solution, do not assume it is stable. Re-analyze your sample by HPLC after several hours or a day to ensure the compound has not degraded or slowly precipitated.
-
Think Kinetically vs. Thermodynamically: Sometimes a compound can be dissolved to a supersaturated state (kinetic solubility) but will crash out over time as it reaches its true equilibrium (thermodynamic solubility). Be aware of this, especially when preparing stock solutions for long-term storage.
By applying these principles and protocols systematically, you can overcome the solubility challenges presented by this compound analogs and advance your research with reliable, reproducible results.
References
- 1. issr.edu.kh [issr.edu.kh]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. homework.study.com [homework.study.com]
- 4. reddit.com [reddit.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. youtube.com [youtube.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. jddtonline.info [jddtonline.info]
- 14. jopcr.com [jopcr.com]
- 15. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jddtonline.info [jddtonline.info]
- 17. scispace.com [scispace.com]
- 18. ijpsr.com [ijpsr.com]
- 19. researchgate.net [researchgate.net]
- 20. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Chiral HPLC Method Development for 2-(3,4-Dichlorophenyl)pyrrolidine
Welcome to the technical support center for the chiral HPLC method development of 2-(3,4-Dichlorophenyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. As your virtual Senior Application Scientist, I will explain the rationale behind experimental choices to ensure your method development is both efficient and scientifically robust.
Introduction
This compound is a chiral molecule, and as with many chiral compounds in pharmaceutical development, its enantiomers may exhibit different pharmacological and toxicological profiles. Therefore, a reliable and robust chiral HPLC method is critical for accurate quantification of the individual enantiomers. This guide provides a comprehensive resource for developing and troubleshooting such a method.
Core Principles of Chiral Separation for this compound
The successful chiral separation of this compound relies on the differential interaction of its enantiomers with a chiral stationary phase (CSP). The key to achieving this separation is to select a CSP and a mobile phase that maximize the difference in the transient diastereomeric complexes formed between the enantiomers and the chiral selector on the column. For a molecule like this compound, which contains a basic secondary amine and an aromatic ring, several types of interactions are key for chiral recognition, including hydrogen bonding, dipole-dipole interactions, and π-π stacking.
Frequently Asked Questions (FAQs)
Q1: Where should I start with column selection for the chiral separation of this compound?
A1: The empirical nature of chiral method development means that a screening approach is often the most effective starting point.[1] For this compound, polysaccharide-based and Pirkle-type CSPs are excellent candidates due to their broad applicability and success with similar compounds.
-
Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These are often the first choice due to their versatility.[2] Columns like those based on cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) have demonstrated success in separating a wide range of chiral compounds, including those with aromatic and amine functionalities.[2][3]
-
Pirkle-type CSPs: These "brush-type" phases can also be effective, particularly for compounds capable of π-π interactions, hydrogen bonding, and dipole-dipole interactions.
A recommended starting point would be to screen both a cellulose-based and an amylose-based column under normal phase conditions.
Q2: What are the recommended initial screening conditions?
A2: A good starting point for screening is to use a normal phase mobile phase, as these often provide better selectivity for chiral separations. A typical mobile phase would consist of a non-polar solvent with a polar alcohol modifier.
| Parameter | Recommended Starting Condition | Rationale |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (90:10, v/v) | A common starting point for normal phase chiral separations. The ratio can be adjusted to optimize retention and resolution. |
| Additive | 0.1% Diethylamine (DEA) or Triethylamine (TEA) | Crucial for basic analytes like this compound to improve peak shape by masking acidic silanol groups on the silica support. |
| Flow Rate | 1.0 mL/min | A standard analytical flow rate for 4.6 mm ID columns. |
| Temperature | 25 °C (controlled) | Temperature can significantly impact chiral separations; maintaining a constant temperature is key for reproducibility. |
| Detection | UV at a suitable wavelength (e.g., 220 nm or 254 nm) | Based on the chromophore of the dichlorophenyl group. |
Q3: Should I consider reversed-phase or polar organic modes?
A3: Yes, if normal phase conditions do not yield a satisfactory separation, reversed-phase (RP) and polar organic (PO) modes are valuable alternatives. Polysaccharide-based CSPs are compatible with these modes.[2]
-
Reversed-Phase (RP): Mobile phases typically consist of acetonitrile or methanol with an aqueous buffer. This mode can be advantageous for LC-MS applications.
-
Polar Organic (PO): This mode uses polar organic solvents like acetonitrile or methanol, often with additives. It can offer different selectivity compared to normal phase.
Q4: Is derivatization necessary for the chiral separation of this compound?
A4: For this compound, derivatization is generally not the first approach to consider. Direct separation on a chiral stationary phase is the more common and preferred method.[2] Derivatization, which involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers that can be separated on an achiral column, can be complex and introduce additional sources of error. Direct methods are typically more straightforward and efficient.
Troubleshooting Guide
Here we address specific issues you might encounter during your experiments.
Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
-
Possible Cause A: Inappropriate Chiral Stationary Phase (CSP).
-
Explanation: The chosen CSP may not provide sufficient stereoselective interactions with the enantiomers of this compound.
-
Solution:
-
Screen Different CSPs: If you started with a cellulose-based column, try an amylose-based one, or vice-versa. Consider a Pirkle-type column as well.
-
Consult Literature for Analogous Compounds: Research methods used for other 2-aryl-pyrrolidines or compounds with similar functionalities. For example, methods for the analogous (2r)-2-(3,4-Dichlorophenyl)oxirane suggest that both Pirkle-type and polysaccharide-based CSPs are promising.[4]
-
-
-
Possible Cause B: Suboptimal Mobile Phase Composition.
-
Explanation: The mobile phase composition, particularly the type and concentration of the alcohol modifier, plays a crucial role in modulating the interactions between the analyte and the CSP.
-
Solution:
-
Vary the Alcohol Modifier: If using Hexane/IPA, try switching to Hexane/Ethanol. Different alcohols can significantly alter selectivity.
-
Adjust Modifier Concentration: Systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20% in 5% increments). Lower alcohol content generally increases retention and can sometimes improve resolution, but may also lead to broader peaks.
-
-
Problem 2: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause A: Interaction with Residual Silanols.
-
Explanation: The basic nitrogen in the pyrrolidine ring can interact strongly with acidic residual silanol groups on the silica surface of the column, leading to peak tailing.
-
Solution:
-
Add a Basic Modifier: Incorporate a small amount (0.1% - 0.5%) of an amine additive like Diethylamine (DEA) or Triethylamine (TEA) into your mobile phase. This will compete with your analyte for the active silanol sites and significantly improve peak shape.
-
Use an End-capped Column: If available, select a CSP that is end-capped to minimize the number of accessible silanol groups.
-
-
-
Possible Cause B: Overloading the Column.
-
Explanation: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution:
-
Reduce Injection Volume or Concentration: Prepare a more dilute sample and inject a smaller volume to see if peak shape improves.
-
-
Problem 3: Irreproducible Retention Times and/or Resolution
-
Possible Cause A: Unstable Column Temperature.
-
Explanation: Chiral separations are often highly sensitive to temperature fluctuations. A small change in temperature can alter the thermodynamics of the chiral recognition process, leading to shifts in retention and selectivity.
-
Solution:
-
Use a Column Thermostat: Always use a column oven to maintain a constant and controlled temperature.
-
-
-
Possible Cause B: Insufficient Column Equilibration.
-
Explanation: Chiral stationary phases, especially in normal phase, can take a considerable amount of time to fully equilibrate with the mobile phase.
-
Solution:
-
Equilibrate Thoroughly: Before starting your analysis, equilibrate the column with the mobile phase for at least 30-60 minutes, or until you obtain a stable baseline.
-
-
-
Possible Cause C: Mobile Phase Inconsistency.
-
Explanation: In normal phase, even trace amounts of water can significantly affect retention and selectivity. Also, the evaporation of the more volatile solvent component (e.g., hexane) can alter the mobile phase composition over time.
-
Solution:
-
Use High-Purity Solvents: Always use HPLC-grade solvents.
-
Prepare Fresh Mobile Phase: Prepare your mobile phase fresh daily and keep the reservoir capped to minimize evaporation.
-
-
Experimental Protocols
Protocol 1: Initial Screening on a Polysaccharide-Based CSP
This protocol provides a starting point for method development using a common polysaccharide-based column.
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Stationary Phase: A cellulose-based CSP such as one with cellulose tris(3,5-dimethylphenylcarbamate).
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve the racemic standard of this compound in the mobile phase to a concentration of approximately 0.5 mg/mL.
Visualizations
Chiral Method Development Workflow
The following diagram illustrates a logical workflow for developing a chiral HPLC method for this compound.
Caption: A typical workflow for chiral HPLC method development.
References
Technical Support Center: Scaling the Synthesis of 2-(3,4-Dichlorophenyl)pyrrolidine
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 2-(3,4-dichlorophenyl)pyrrolidine. As a key intermediate in the development of various pharmacologically active compounds, including potent kappa-opioid agonists, robust and scalable synthetic routes are of critical importance.[1][2] This document addresses common challenges, frequently asked questions, and troubleshooting strategies encountered during its synthesis.
Overview of Primary Synthetic Strategies
The synthesis of 2-aryl-pyrrolidines can be approached through several strategic disconnections. For this compound, three primary routes are commonly considered, each with distinct advantages and challenges, particularly concerning scale-up.
Caption: Primary synthetic routes to this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during synthesis and scale-up, categorized by the synthetic route.
General Questions
Q1: Which synthetic route is most recommended for scalable, enantiomerically pure synthesis?
A: Route A (α-Arylation of N-Boc-pyrrolidine) is generally preferred for producing enantiomerically pure material.[3] The use of chiral ligands like sparteine during the lithiation step provides excellent stereocontrol.[4] While this route involves cryogenic temperatures and air-sensitive reagents, which pose scale-up challenges, the protocols are well-established and high-yielding. Routes B and C often result in racemic mixtures, requiring an additional resolution step, which can significantly reduce the overall yield and increase costs on a large scale.[5]
Q2: What are the primary safety concerns when scaling up this synthesis?
A: Key hazards include:
-
Pyrophoric Reagents (Route A): sec-Butyllithium (sec-BuLi) is highly pyrophoric and must be handled under a strict inert atmosphere (Nitrogen or Argon).
-
Exothermic Reactions: Grignard reagent formation (Route C) and quenching of reactive intermediates (all routes) can be highly exothermic.[6][7] Large-scale operations require robust cooling systems and controlled addition rates to prevent thermal runaways.
-
Flammable Solvents: Ethers (THF, MTBE) and other organic solvents are highly flammable.[8] Scale-up requires appropriate ventilation, grounding of equipment to prevent static discharge, and spark-proof electricals.
-
Pressurized Systems: Hydrogenation (an option in Route B) involves pressurized hydrogen gas, requiring specialized reactors and safety protocols.
Route A: α-Arylation of N-Boc-Pyrrolidine
Q3: My yield is low during the lithiation/coupling sequence. What are the most likely causes?
A: This is a common issue often traced back to three critical areas:
-
Moisture: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is oven- or flame-dried, solvents are anhydrous, and the reaction is maintained under a positive pressure of inert gas.[3][8] The water content of reagents like (+)-sparteine should be checked and controlled.[3]
-
Temperature Control: The deprotonation step must be performed at very low temperatures (typically -78 °C) to ensure the stability of the lithiated intermediate and prevent side reactions.[3] Inconsistent or elevated temperatures can lead to decomposition and reduced yields.
-
Reagent Quality: The quality and molarity of sec-BuLi are crucial. It's recommended to titrate the sec-BuLi solution before use to determine its exact concentration. Similarly, the palladium catalyst and ligands for the Negishi coupling must be of high purity.
Q4: I'm having difficulty with the final N-Boc deprotection step. The reaction is incomplete or produces byproducts.
A: N-Boc deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.[9] On a larger scale, using gaseous HCl in a solvent like dioxane or isopropanol is often preferred to simplify workup.[10] If the reaction is incomplete, potential causes include insufficient acid stoichiometry or short reaction times. Byproduct formation can occur if other acid-sensitive functional groups are present. A milder, alternative method involves using oxalyl chloride in methanol, which can proceed at room temperature.[11][12]
Route C: Grignard Addition
Q5: The Grignard reagent formation from 1-bromo-3,4-dichlorobenzene is difficult to initiate. How can I resolve this?
A: Initiation failure is a classic Grignard reaction problem.[6]
-
Magnesium Activation: The surface of the magnesium turnings may be coated with a passivating layer of magnesium oxide. This can be removed by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings under an inert atmosphere to expose a fresh surface.[6][13]
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure the THF or ether solvent is rigorously dried.[14]
-
Concentration: A high local concentration of the alkyl halide can help initiate the reaction. Start by adding a small amount of the bromide to the magnesium without solvent, gently warm the mixture, and then add the rest of the bromide dissolved in the solvent once the reaction begins.[13]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues during the synthesis scale-up.
| Symptom / Observation | Potential Cause(s) | Recommended Actions & Solutions |
| Low or Inconsistent Yield | 1. Reagent degradation (esp. organometallics). 2. Sub-optimal reaction temperature or time. 3. Presence of atmospheric moisture or oxygen. 4. Inefficient purification. | 1. Titrate organometallic reagents before use. Use fresh catalysts/ligands. 2. Perform small-scale optimization studies to define the ideal temperature and time profile. 3. Ensure all equipment is properly dried and the system is kept under a positive pressure of inert gas.[8] 4. Analyze purification losses. Consider converting the final amine product to a crystalline salt (e.g., hydrochloride) for easier isolation and purification.[5] |
| Formation of Significant Impurities | 1. Side reactions due to incorrect temperature. 2. Incorrect stoichiometry of reagents. 3. Catalyst poisoning or low activity (coupling steps). 4. Over-alkylation or dimerization (reductive amination). | 1. Implement stricter temperature control. For exothermic steps, ensure slow, subsurface addition of reagents.[7] 2. Carefully control the equivalents of each reactant. 3. Use high-purity catalysts and ensure the reaction mixture is free of potential poisons (e.g., sulfur compounds). 4. Use a large excess of the ammonia source and control the concentration to favor intramolecular cyclization over intermolecular side reactions. |
| Difficult Product Isolation / Purification | 1. Product is a viscous oil. 2. Emulsion formation during aqueous workup. 3. Product has some water solubility. | 1. Convert the final amine to its hydrochloride or another salt, which is often a crystalline solid and easier to handle. 2. Add brine (saturated NaCl solution) to break emulsions. Filtering the biphasic mixture through a pad of Celite can also be effective. 3. Perform multiple extractions with the organic solvent. Back-extract the combined organic layers with a small amount of dilute acid to recover any dissolved product. |
| Exothermic Event or Runaway Reaction | 1. Addition rate of a reactive species is too fast. 2. Inadequate cooling capacity for the vessel size. 3. Quenching a large volume of reactive reagent. | 1. Add the reactive reagent (e.g., sec-BuLi, Grignard reagent, or quenching agent) dropwise via an addition funnel.[14] 2. Ensure the cooling bath/system is appropriately sized for the reaction scale. Maintain a large temperature differential between the bath and the desired internal temperature. 3. For quenching, consider a "reverse quench" where the reaction mixture is slowly added to the quenching solution (e.g., cooled aqueous ammonium chloride).[7] |
Experimental Protocols
Protocol: Scalable Synthesis via Asymmetric α-Arylation (Route A)
This protocol is adapted from a validated procedure and is suitable for producing enantiomerically enriched product.[3] All operations must be conducted under a dry, inert atmosphere (Nitrogen or Argon).
Step 1: Asymmetric Lithiation and Negishi Coupling
-
Reaction Setup: To an oven-dried, multi-necked reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, add N-Boc-pyrrolidine (1.0 eq) and (+)-sparteine (1.2 eq).
-
Solvent Addition: Add anhydrous methyl tert-butyl ether (MTBE) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add sec-butyllithium (1.3 eq, ~1.4 M in cyclohexane) dropwise via syringe pump, ensuring the internal temperature does not rise above -65 °C. The solution will turn orange-red. Age the reaction at -78 °C for 3 hours.
-
Transmetalation: Add a solution of zinc chloride (1.4 eq, ~0.7 M in THF) dropwise, again maintaining the internal temperature below -65 °C. After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature.
-
Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and tri-tert-butylphosphonium tetrafluoroborate (0.04 eq) in anhydrous THF.
-
Coupling: Add the catalyst solution to the main reactor, followed by 1-bromo-3,4-dichlorobenzene (0.9 eq). Heat the reaction mixture to 50-55 °C and monitor by HPLC or LC-MS until the starting bromide is consumed.
-
Work-up: Cool the reaction to room temperature and quench by slowly adding 2 M aqueous HCl. Separate the layers and extract the aqueous phase with MTBE. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Boc-2-(3,4-dichlorophenyl)pyrrolidine.
Caption: Troubleshooting decision tree for the α-arylation coupling step.
Step 2: N-Boc Deprotection
-
Setup: Dissolve the crude N-Boc-2-(3,4-dichlorophenyl)pyrrolidine from the previous step in methanol or ethyl acetate.
-
Acid Addition: Cool the solution in an ice bath and bubble anhydrous HCl gas through the solution until saturation, or add a solution of HCl in isopropanol (4-5 eq) dropwise.[9][10]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Isolation: Upon completion, the hydrochloride salt of the product will often precipitate. The solid can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude salt can be recrystallized from a suitable solvent system (e.g., isopropanol/ether) to yield pure this compound hydrochloride. The free base can be obtained by neutralizing an aqueous solution of the salt with a base (e.g., NaOH) and extracting with an organic solvent like dichloromethane.
References
- 1. Structure/activity studies related to 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]acetamides: a novel series of potent and selective kappa-opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]-acetamides: the use of conformational analysis in the development of a novel series of potent opioid kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2013160273A1 - (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes - Google Patents [patents.google.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Enhancing the regioselectivity of 2-(3,4-Dichlorophenyl)pyrrolidine synthesis
Technical Support Center: Synthesis of 2-(3,4-Dichlorophenyl)pyrrolidine
A Guide to Enhancing Regioselectivity and Troubleshooting Synthetic Challenges
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists working on the synthesis of this compound and related 2-arylpyrrolidines. Achieving high regioselectivity is a critical challenge in the synthesis of this valuable scaffold, which serves as a key intermediate in the development of potent opioid kappa agonists and other pharmacologically active agents.[1][2]
This resource provides in-depth, experience-driven answers to common questions, troubleshooting strategies for overcoming experimental hurdles, and detailed protocols to help you optimize your synthetic route.
Section 1: Frequently Asked Questions (FAQs): Foundational Principles
Q1: What is the primary challenge in achieving regioselectivity for this compound?
The core challenge lies in controlling the point of attachment of the 3,4-dichlorophenyl group to the pyrrolidine ring. Syntheses often proceed through intermediates like cyclic enamines or imines, or via C-H activation, which can have multiple reactive sites.[3][4] The goal is to exclusively functionalize the C2 position (α to the nitrogen) while avoiding the formation of C3, C4, or C5-substituted isomers. The electronic and steric properties of both the pyrrolidine precursor and the arylating agent, along with the choice of catalyst and reaction conditions, dictate the final regiochemical outcome.
Q2: How does the choice of the nitrogen protecting group influence regioselectivity?
The nitrogen protecting group is a critical control element. Its size and electronic nature can direct the reaction pathway.
-
Directing Group Capability: Certain protecting groups, like N-Boc (tert-butoxycarbonyl), can act as a directed metalation group (DMG). In the presence of a strong base like s-BuLi and a chiral ligand like (-)-sparteine, the N-Boc group directs deprotonation specifically at the adjacent C2 position.[5][6] This generates a configurationally stable α-lithiated intermediate that can then be trapped by an electrophile.
-
Steric Hindrance: Bulky protecting groups can sterically block certain reaction pathways, thereby enhancing the selectivity for another.
-
Controlling Stereoselectivity: In reactions involving chiral intermediates, the protecting group can influence the facial selectivity of an incoming reagent, which is crucial for controlling the diastereoselectivity in the formation of 2,5-disubstituted pyrrolidines.[5][7] For instance, carbamate protecting groups tend to favor the formation of cis-pyrrolidines, while a benzamide group can lead to the trans isomer as the major product.[5]
Q3: What are the most common synthetic strategies to synthesize 2-arylpyrrolidines?
Several robust strategies have been developed, each with its own advantages for controlling regioselectivity:
-
Catalytic Asymmetric C-H Arylation: This modern approach involves the direct functionalization of a C-H bond at the C2 position of an N-protected pyrrolidine. Palladium catalysts are often used for this transformation.[8]
-
Enantioselective Reductive Cyclization: This method starts with a linear precursor, such as a γ-chloro N-sulfinyl ketimine. Treatment with a reducing agent like LiBEt₃H induces a cyclization that forms the pyrrolidine ring with the aryl group at the 2-position, often with excellent enantioselectivity.[9]
-
Addition of Organometallic Reagents to Cyclic Imines: Grignard or organolithium reagents can add to cyclic N-tert-butanesulfinyl imines. The sulfinyl group acts as a powerful chiral auxiliary to direct the nucleophilic attack, yielding 2-substituted pyrrolidines with high diastereoselectivity.[10][11]
-
Palladium-Catalyzed Carboamination: Intramolecular carboamination of γ-aminoalkenes with aryl bromides (like 1-bromo-3,4-dichlorobenzene) provides a direct route to 2-(arylmethyl)pyrrolidines.[12] While this yields a CH₂-linker, it is a powerful method for accessing related structures.
-
Copper-Catalyzed Intramolecular Hydroamination: This strategy involves a two-step process starting with a Suzuki-Miyaura cross-coupling to create an aminoalkene precursor, followed by an enantioselective copper-catalyzed cyclization to form the α-arylpyrrolidine.[13]
Section 2: Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab.
Issue 1: Poor Regioselectivity (Mixture of C2 and C3 isomers)
-
Symptoms: NMR and GC-MS analysis of the crude product shows multiple product peaks corresponding to different constitutional isomers of dichlorophenyl-pyrrolidine.
-
Potential Causes & Solutions:
-
Non-Directed Reaction Pathway: If your strategy relies on the inherent reactivity of an intermediate (e.g., a cyclic enamine), you may see functionalization at both the α (C2) and β (C3) positions.
-
Incorrect Catalyst/Ligand System: In metal-catalyzed C-H activation reactions, the ligand plays a crucial role in controlling which C-H bond is activated. An inappropriate ligand can lead to a loss of regiocontrol.[3]
-
Solution: Screen a panel of ligands. For palladium-catalyzed arylations, ligands like RuPhos or Siphos-PE have shown success in related systems.[12][14] The choice of metal itself is also key; switching between catalysts like copper, rhodium, or iridium can completely change the regiochemical outcome.[4]
-
-
Thermodynamic vs. Kinetic Control: The reaction temperature can influence the product ratio. A higher temperature might favor the more thermodynamically stable isomer, which may not be the desired C2 product.
-
Solution: Run the reaction at a lower temperature. For lithiation-based strategies, maintaining temperatures at -78 °C is critical to prevent scrambling of the organometallic intermediate and ensure kinetic control.[15]
-
-
Issue 2: Low or No Product Yield
-
Symptoms: After the reaction and work-up, the isolated mass of the desired product is significantly lower than expected, or no product is observed by TLC or LC-MS.
-
Potential Causes & Solutions:
-
Catalyst Inactivity or Poisoning: Metal catalysts can be sensitive to air, moisture, or impurities in the starting materials (e.g., thiols).[16]
-
Solution: Ensure all reagents and solvents are rigorously dried and degassed. Perform the reaction under a strictly inert atmosphere (argon or nitrogen). If catalyst poisoning is suspected, purify the starting materials via distillation, recrystallization, or column chromatography.
-
-
Unstable Intermediate: In many multi-step syntheses or cycloadditions, key intermediates like azomethine ylides can be unstable.[16]
-
Solution: Generate reactive intermediates in situ under conditions where they are immediately consumed by the subsequent reaction step. Avoid attempts to isolate them.
-
-
Inefficient Reductant or Organometallic Reagent: The activity of reagents like Grignard reagents or lithium aluminum hydride can degrade upon storage.
-
Solution: Use freshly prepared or recently titrated organometallic reagents. For difficult reductions, consider a more powerful reducing agent (e.g., switching from NaBH₄ to LiAlH₄, with appropriate safety precautions).
-
-
Issue 3: Formation of Diastereomers or Racemic Product
-
Symptoms: The product shows low enantiomeric excess (ee) or is a 1:1 mixture of diastereomers.
-
Potential Causes & Solutions:
-
Poor Stereocontrol from Chiral Auxiliary/Catalyst: The chiral director (e.g., a sulfinyl group or a chiral ligand) is not effectively controlling the stereochemical outcome.[17]
-
Solution: The choice of solvent can have a profound impact on stereoselectivity. Test a range of solvents from non-polar (e.g., toluene, THF) to polar aprotic (e.g., CH₂Cl₂). Additionally, changing the metal counter-ion in organometallic additions can influence the transition state geometry.
-
-
Racemization of Intermediate: A configurationally unstable intermediate can racemize before it reacts, leading to a loss of stereochemical information.
-
Solution: Perform a transmetalation step. For instance, after asymmetric lithiation, transmetalating the lithiated species with ZnCl₂ can generate a configurationally stable organozinc reagent that is less prone to racemization at higher temperatures.[8]
-
-
Section 3: Experimental Protocols for Enhanced Regioselectivity
The following protocols are adapted from established, high-impact methodologies for the synthesis of 2-arylpyrrolidines and provide a strong starting point for achieving high regioselectivity.
Protocol 1: Asymmetric Deprotonation and Arylation via Directed ortho-Metalation (DoM)
This protocol, based on the work of Beak and Campos, is a gold standard for achieving high enantioselectivity and absolute C2 regioselectivity.[5][8]
Methodology:
-
Flask Setup: To an oven-dried, three-necked flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add N-Boc-pyrrolidine (1.0 equiv) and (-)-sparteine (1.2 equiv).[18]
-
Solvent Addition: Add anhydrous toluene via syringe and cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add sec-butyllithium (1.1 equiv, ~1.4 M in cyclohexane) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the resulting deep orange solution at -78 °C for 3 hours.
-
Transmetalation (Optional but Recommended): In a separate flask, prepare a solution of ZnCl₂·TMEDA complex. Add this solution to the reaction mixture at -78 °C and allow the mixture to warm slowly to room temperature over 1 hour. This forms the more stable organozinc reagent.[8]
-
Cross-Coupling: Add 1-iodo-3,4-dichlorobenzene (1.5 equiv) followed by the palladium catalyst (e.g., 2 mol % Pd(OAc)₂ with an appropriate ligand). Heat the reaction to 60-80 °C and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with dichloromethane.[16] Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel chromatography.
-
Deprotection: The N-Boc group can be removed by treatment with an acid like trifluoroacetic acid (TFA) in dichloromethane or HCl in methanol to yield the final product.[19]
Section 4: Key Parameter Summary
The choice of reagents and conditions dramatically affects the outcome. The table below summarizes key findings from the literature on related syntheses.
| Parameter | Reagent/Condition | Expected Outcome on Regioselectivity | Rationale | Reference |
| Protecting Group | N-Boc | High C2 Selectivity | Directs lithiation to the adjacent C2 position. | [5][8] |
| N-Benzamide | Can favor trans products in 2,5-disubstitution. | Influences the stereochemical approach of nucleophiles. | [5] | |
| Catalyst System | Pd(OAc)₂ / (R)-Siphos-PE | High Enantioselectivity in carboamination. | Chiral phosphine ligand creates an asymmetric environment around the metal center. | [12] |
| Cu(OAc)₂ / (S)-DTBM-SEGPHOS | High Enantio- & Regioselectivity in hydroamination. | Chiral copper hydride species effectively catalyzes the intramolecular cyclization. | [13] | |
| Ru-Catalyst | α-sp² C-H Activation on cyclic enamides. | Chelation between the ruthenium and the carbonyl directing group favors α-activation. | [3] | |
| Base/Additive | s-BuLi / (-)-Sparteine | Enantioselective C2 Deprotonation | Forms a chiral organolithium complex that deprotonates one enantiotopic proton selectively. | [5][6] |
| ZnCl₂·TMEDA | Stabilizes C2-metalated species | Transmetalation to a more stable organozinc prevents racemization and side reactions. | [8] | |
| Solvent | Toluene / THF | Generally Good for organometallic reactions. | Non-coordinating or moderately coordinating solvents are standard. | [13][16] |
| Dichloromethane (DCM) | Can influence stereoselectivity. | Solvent polarity can alter the conformation of the transition state. | [16] |
Section 5: Troubleshooting Logic Workflow
When encountering a problem, a systematic approach is essential. The following diagram outlines a logical workflow for diagnosing and solving synthetic issues.
// Nodes Start [label="Problem Identified\n(e.g., Low Regioselectivity, Low Yield)", shape=ellipse, style=filled, fillcolor="#FCE8E6", fontcolor="#202124"]; Analyze [label="Analyze Data\n(NMR, LC-MS, GC-MS)\nIdentify Byproducts"]; Cause [label="Hypothesize Potential Causes", shape=diamond, style=filled, fillcolor="#FEF7E0", fontcolor="#202124"];
// Cause Branches C1 [label="Reagent/Catalyst Issue?"]; C2 [label="Reaction Conditions Issue?"]; C3 [label="Substrate/Protecting Group Issue?"];
// Solution Branches S1 [label="Verify Reagent Purity/Activity\nUse Anhydrous/Inert Conditions\nScreen New Catalyst/Ligand", style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; S2 [label="Optimize Temperature & Time\nTest Different Solvents\nChange Reagent Stoichiometry", style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; S3 [label="Change N-Protecting Group\nRe-purify Starting Material\nModify Synthetic Strategy", style=filled, fillcolor="#E8F0FE", fontcolor="#202124"];
// Outcome Run [label="Run Modified Experiment"]; Verify [label="Verify Outcome", shape=diamond, style=filled, fillcolor="#E6F4EA", fontcolor="#202124"]; Success [label="Problem Solved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Analyze; Analyze -> Cause; Cause -> C1 [label="Reagents"]; Cause -> C2 [label="Conditions"]; Cause -> C3 [label="Substrate"];
C1 -> S1; C2 -> S2; C3 -> S3;
S1 -> Run; S2 -> Run; S3 -> Run;
Run -> Verify; Verify -> Success [label="Yes"]; Verify -> Analyze [label="No"]; } ends_dot
References
- 1. 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]-acetamides: the use of conformational analysis in the development of a novel series of potent opioid kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure/activity studies related to 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]acetamides: a novel series of potent and selective kappa-opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regiocontrolled synthesis of (hetero)aryl and alkenyl dehydropyrrolidines, dehydropiperidines and azepenes by Ru-catalyzed, heteroatom-directed α-C-H activation/cross-coupling of cyclic enamides with boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolidine synthesis [organic-chemistry.org]
- 5. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
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- 9. Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Catalytic Asymmetric Synthesis of α-Arylpyrrolidines and Benzo-fused Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2-(3,4-Dichlorophenyl)pyrrolidine and the Archetypal Kappa-Opioid Agonist U-50488
For Researchers, Scientists, and Drug Development Professionals
In the landscape of opioid research, particularly concerning the kappa-opioid receptor (KOR), the development and characterization of selective agonists are paramount for elucidating the receptor's physiological roles and therapeutic potential. This guide provides a detailed comparative analysis of 2-(3,4-Dichlorophenyl)pyrrolidine, a lesser-known research chemical, and U-50488, a well-established and highly selective KOR agonist. This comparison aims to equip researchers with the necessary data to make informed decisions in compound selection for preclinical studies.
Introduction to the Compounds
U-50488: A trans-isomer of 3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, U-50488, emerged as one of the first highly selective KOR agonists. Its discovery was a significant step in distinguishing the pharmacological effects mediated by kappa receptors from those of mu- and delta-opioid receptors. U-50488 is recognized for its analgesic, diuretic, and antitussive properties and has been instrumental as a research tool to explore the therapeutic potential of KOR activation in conditions like pain and addiction.
This compound: This compound features a pyrrolidine ring attached to a 3,4-dichlorophenyl group. While structurally distinct from U-50488, it shares the dichlorophenyl moiety, a common feature in some KOR ligands. Its pharmacological profile is less extensively documented in publicly available literature, often appearing as a scaffold or intermediate in the synthesis of more complex molecules. However, related structures have been investigated for their potent KOR agonist activity.
Structural and Physicochemical Comparison
A fundamental aspect of this comparison lies in the chemical structures of the two molecules. U-50488 possesses a more complex structure with a cyclohexane ring and an acetamide linker, which are absent in the simpler this compound. These structural differences are critical determinants of their interaction with the KOR binding pocket and their overall pharmacological properties.
| Property | This compound | U-50488 |
| Molecular Formula | C10H11Cl2N | C19H26Cl2N2O |
| Molecular Weight | 216.11 g/mol | 369.33 g/mol |
| IUPAC Name | This compound | 2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide |
| CAS Number | 298690-82-1 | 67198-13-4 |
Pharmacological Profile: A Head-to-Head Comparison
The primary distinction between these two compounds lies in their documented interactions with the kappa-opioid receptor.
Receptor Binding Affinity:
U-50488 exhibits high and selective affinity for the KOR. Studies have reported its inhibition constant (Ki) for kappa receptors to be in the nanomolar range, while showing significantly lower affinity for mu- and delta-opioid receptors. For instance, one study found U-50488 to have a Ki of 12 nM for kappa sites, compared to over 500 nM for mu and delta receptors. Another reported a Ki of 114 nM for the kappa receptor and 6100 nM for the mu receptor. This high selectivity makes U-50488 a reliable tool for studying KOR-mediated effects.
The binding affinity of this compound for the KOR is not well-defined in readily available scientific literature. However, its structural analogs, which incorporate the 2-(3,4-dichlorophenyl)acetyl group, have demonstrated potent KOR agonism. For example, a derivative, 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl] acetamide, was found to be 146-fold more active than U-50488 in an in vitro mouse vas deferens model. This suggests that the this compound scaffold can be a crucial component for high-affinity KOR ligands.
Functional Activity:
U-50488 is a full agonist at the kappa-opioid receptor. Its activation of the KOR initiates a G-protein signaling cascade, leading to the inhibition of adenylyl cyclase and modulation of ion channels. This mechanism underlies its observed pharmacological effects. At higher concentrations, U-50488 can also directly block P-type Ca2+ channels in a receptor-independent manner.
The functional activity of this compound as a standalone compound is not extensively characterized. Its primary utility appears to be as a building block in the synthesis of more complex and potent KOR agonists.
Experimental Methodologies for Characterization
To empirically compare these two compounds, a series of in vitro and in vivo assays are essential.
In Vitro Assays:
-
Radioligand Binding Assay: This assay is fundamental for determining the binding affinity (Ki) of a compound for the kappa-opioid receptor. It involves competing the unlabeled test compound against a radiolabeled KOR ligand (e.g., [3H]U-69,593) for binding to cell membranes expressing the receptor.
-
[35S]GTPγS Binding Assay: This functional assay measures the activation of G-proteins coupled to the KOR upon agonist binding. An increase in [35S]GTPγS binding indicates agonist activity and can be used to determine the potency (EC50) and efficacy (Emax) of the compound.
-
Receptor Internalization Assay: This cell-based assay monitors the agonist-induced internalization of the KOR, providing another measure of functional activity.
In Vivo Assays:
-
Analgesia Models: The antinociceptive effects of KOR agonists can be evaluated in various animal models of pain, such as the warm-water tail-flick assay or models of neuropathic pain.
-
Behavioral Models: Assays for conditioned place aversion or preference can assess the rewarding or aversive properties of the compounds, which are important considerations for their therapeutic potential.
Signaling Pathways and Experimental Workflows
The activation of the kappa-opioid receptor by an agonist like U-50488 triggers a well-characterized signaling cascade.
Caption: Canonical Kappa-Opioid Receptor (KOR) Signaling Pathway.
The experimental workflow for characterizing a novel KOR ligand typically involves a tiered approach, starting with in vitro binding and functional assays, followed by in vivo studies to assess its physiological effects and therapeutic potential.
Caption: Experimental Workflow for KOR Ligand Characterization.
Detailed Experimental Protocols
Radioligand Binding Assay Protocol
-
Membrane Preparation: Homogenize tissues or cells expressing the kappa-opioid receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then resuspend and store at -80°C.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled KOR ligand (e.g., [3H]U-69,593), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow for competitive binding.
-
Filtration and Washing: Terminate the incubation by rapid filtration through a filter mat to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay Protocol
-
Membrane Preparation: Prepare cell membranes expressing the KOR as described for the radioligand binding assay.
-
Assay Buffer: Use an assay buffer containing MgCl2, NaCl, and GDP.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, [35S]GTPγS, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 30°C) for a set time (e.g., 60 minutes).
-
Termination and Measurement: Terminate the reaction by filtration and measure the amount of bound [35S]GTPγS via scintillation counting.
-
Data Analysis: Plot the stimulated binding against the log concentration of the test compound to determine the EC50 and Emax values.
Conclusion
U-50488 remains a cornerstone in kappa-opioid receptor research due to its well-documented high selectivity and agonist activity. It serves as an essential reference compound for the characterization of novel KOR ligands. In contrast, this compound is a simpler chemical entity whose primary value appears to be as a structural motif or synthetic precursor for more complex and potent KOR agonists. While direct comparisons of their pharmacological activity are limited by the lack of published data on this compound itself, the potent activity of its derivatives underscores the importance of this chemical scaffold in the design of novel KOR-targeted therapeutics. Researchers aiming to investigate KOR function are well-served by using U-50488 as a tool compound, while those in drug discovery may find this compound and its analogs to be a promising starting point for novel agonist development.
A Comparative Guide to Selective Kappa Opioid Receptor Agonists: Profiling 2-(3,4-Dichlorophenyl)pyrrolidine Derivatives Against Key Comparators
This guide provides an in-depth comparison of a potent class of selective kappa opioid receptor (KOR) agonists, characterized by the 2-(3,4-dichlorophenyl)pyrrolidine scaffold, against other prominent selective KOR agonists. We will delve into their pharmacological profiles, signaling mechanisms, and in vivo effects, supported by experimental data and detailed protocols for key assays. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced landscape of KOR-targeted therapeutics.
The Kappa Opioid System: A Target of Therapeutic Promise and Challenge
The kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR), is a critical component of the endogenous opioid system.[1] Activated by endogenous peptides called dynorphins, the KOR system plays a crucial role in modulating pain, mood, reward, and stress responses.[2] This has made selective KOR agonists highly attractive candidates for developing powerful non-addictive analgesics, anti-pruritics (anti-itch agents), and potential treatments for substance use disorders.[3][4][5]
However, the therapeutic development of KOR agonists has been historically hampered by a challenging side-effect profile, including dysphoria, sedation, and psychotomimetic (hallucinatory) effects.[3][6] These adverse effects are a direct consequence of KOR activation in the central nervous system. Modern drug discovery efforts are therefore focused on identifying novel agonists with improved pharmacological properties, such as peripheral restriction or "biased signaling," to separate the desired therapeutic actions from the centrally-mediated side effects.[1][7]
Spotlight on this compound Acetamides
The chemical scaffold this compound is the foundation for a novel series of highly potent and selective KOR agonists.[8][9] Structure-activity relationship (SAR) studies have led to the development of acetamide derivatives with remarkable potency. A standout example from this class is 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl] acetamide , which was found to be 146-fold more active than the classical KOR agonist U-50,488 in an in vitro mouse vas deferens model.[9] In vivo, this compound demonstrated potent, naloxone-reversible analgesic effects in a mouse abdominal constriction model with an ED50 of just 0.004 mg/kg (sc).[9]
The development of this series was guided by conformational analysis, aiming to create molecules that could adopt an energy minimum conformation similar to that of the benchmark agonist U-50,488, a strategy that proved highly successful.[9] These compounds represent a significant advancement in the search for potent KOR agonists, serving as a key reference point for comparison.
Comparative Analysis with Benchmark KOR Agonists
To contextualize the performance of the this compound class, we will compare it against three other well-characterized selective KOR agonists, each representing a distinct chemical class and pharmacological profile.
-
U-50,488: A pioneering and highly selective synthetic KOR agonist, widely used as a research tool to elucidate the function of the KOR system.[10][11][12] It is considered a benchmark compound in KOR pharmacology.
-
Salvinorin A: A unique, naturally occurring diterpenoid from the Salvia divinorum plant.[6][13][14] It is the first known non-nitrogenous, highly potent KOR agonist and is known for its powerful hallucinogenic effects in humans.[15][16]
-
Nalfurafine: The first KOR agonist approved for clinical use in some countries for the treatment of uremic pruritus (itching associated with kidney disease) in hemodialysis patients.[17][18][19] It is notable for having a reduced incidence of the typical KOR-mediated side effects like dysphoria and aversion at therapeutic doses.[17]
-
Asimadoline: A peripherally restricted KOR agonist designed to limit central nervous system penetration, thereby avoiding centrally-mediated side effects.[20][21] It has been investigated in clinical trials for irritable bowel syndrome (IBS).[22]
Pharmacological Profile: Affinity, Potency, and Selectivity
The following table summarizes the key pharmacological parameters for our selected compounds. Lower Ki and EC50/IC50 values indicate higher binding affinity and functional potency, respectively.
| Compound Class/Name | Chemical Class | KOR Ki (nM) | KOR EC50/IC50 (nM) | Selectivity (KOR vs. MOR/DOR) | Key Characteristics |
| This compound Acetamides | Phenylacetamide | Potent (sub-nanomolar range implied by high in vitro activity) | Potent (sub-nanomolar range implied) | High | Extremely high in vitro and in vivo potency.[9] |
| U-50,488 | Benzeneacetamide | ~1-10 | ~5-50 | High (~1000-fold vs. MOR/DOR) | Prototypical selective KOR agonist; research standard.[11] |
| Salvinorin A | Neoclerodane Diterpenoid | 2.4 | 1.8 | High | Potent natural hallucinogen; non-alkaloid structure.[15] |
| Nalfurafine | Morphinan derivative | ~0.1-1 | ~0.1-1 | High | Clinically approved for pruritus; favorable side-effect profile.[17][23] |
| Asimadoline | Diaryl Acetamide | 1.2 (human) | 5.6 (guinea pig) | High (~500-fold vs. MOR/DOR) | Peripherally restricted; investigated for visceral pain.[20][21] |
Note: Specific values can vary depending on the assay conditions and tissue/cell line used.
Signaling Pathways and Biased Agonism
Activation of the KOR, a Gi/Go-coupled receptor, classically leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels, and modulation of ion channels (activation of GIRK channels and inhibition of Ca2+ channels).[2][12] However, KORs can also signal through a G protein-independent pathway involving β-arrestin2.[24]
There is growing evidence that these two pathways mediate different physiological effects. G protein signaling is thought to be primarily responsible for the desired analgesic and anti-pruritic effects, while the β-arrestin2 pathway has been linked to the aversive and dysphoric side effects.[1][3][7]
This concept of "biased agonism" — where a ligand preferentially activates one pathway over another — is a leading strategy in modern KOR drug development. Nalfurafine's favorable clinical profile may stem from it being a biased agonist, though more research is needed.[3] The development of new compounds, such as those derived from the this compound scaffold, should include characterization of signaling bias to predict their therapeutic window.
In Vivo Effects: Analgesia vs. Aversion
The ultimate test of a KOR agonist's therapeutic potential lies in its in vivo profile. Key preclinical assessments include tests for analgesia (e.g., formalin test, tail-withdrawal) and aversion (e.g., conditioned place aversion).
-
This compound Acetamides: Exhibit exceptionally potent antinociceptive activity in rodent models of acute pain.[9] Their aversive properties have not been as extensively published but are expected for potent, centrally-acting KOR agonists.
-
U-50,488: Reliably produces analgesia in various pain models.[11][25] However, it also consistently produces conditioned place aversion (CPA), indicating significant dysphoric and aversive effects that have precluded its clinical development.[26]
-
Salvinorin A: Produces profound psychotomimetic and dissociative effects.[15] In preclinical models, it induces behaviors consistent with anhedonia and depression.[6]
-
Nalfurafine: Effective as an anti-pruritic and shows analgesic properties.[27] Crucially, unlike U-50,488, it does not appear to cause aversion in animal models at therapeutic doses, aligning with its improved tolerability in humans.[17]
-
Asimadoline: As a peripherally-acting agent, it has shown efficacy in models of visceral pain (related to internal organs) without the central side effects of other agonists.[20][21] Clinical trial results in IBS have been mixed but showed promise in specific patient populations with diarrhea-predominant IBS (IBS-D).[22]
Key Experimental Protocols
To ensure scientific integrity and reproducibility, standardized experimental protocols are essential for comparing KOR agonists. Below are methodologies for three critical assays.
Functional Agonism: cAMP Accumulation Assay
This in vitro assay measures a compound's ability to activate the Gi-coupled KOR and inhibit cAMP production.
Principle: KOR activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP. To measure this decrease, cells are first stimulated with forskolin to raise basal cAMP levels. The ability of a KOR agonist to reduce this forskolin-stimulated cAMP level is then quantified.[28]
Step-by-Step Methodology:
-
Cell Culture: Plate HEK293 or CHO cells stably expressing the human kappa opioid receptor (hKOR) into 96- or 384-well plates and culture overnight.
-
Compound Preparation: Prepare serial dilutions of the test agonist (e.g., this compound derivative, U-50,488) in assay buffer.
-
Assay Initiation: Aspirate culture medium and add assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[29] Incubate for 15-30 minutes.
-
Stimulation: Add the test agonist dilutions to the wells, followed immediately by a fixed concentration of forskolin (e.g., 5 µM). Include control wells with forskolin alone (max stimulation) and buffer alone (basal).
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis & Detection: Lyse the cells and measure intracellular cAMP levels using a commercial detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[28][30][31]
-
Data Analysis: Plot the detection signal against the log concentration of the agonist. Fit the data to a four-parameter logistic equation to determine the IC50 (concentration for 50% inhibition) and Emax (maximum effect).
In Vivo Analgesia: Formalin Test
This rodent model assesses efficacy against moderate, continuous pain, which is considered more clinically relevant than reflex-based tests.[32] The test has two distinct phases, reflecting different pain mechanisms.[33][34]
Principle: A subcutaneous injection of dilute formalin into a rodent's paw elicits a biphasic pain response.[35] Phase I (0-5 min) is due to direct nociceptor activation, while Phase II (15-30 min) involves an inflammatory response and central sensitization.[36] Analgesics can affect one or both phases.
Step-by-Step Methodology:
-
Habituation: Place mice or rats individually into clear observation chambers for at least 30-60 minutes to acclimate.[34]
-
Drug Administration: Administer the test KOR agonist (e.g., via subcutaneous or intraperitoneal injection) or vehicle at a predetermined time before the formalin injection.
-
Formalin Injection: Briefly restrain the animal and inject a small volume (e.g., 20 µL) of dilute formalin (e.g., 2.5-5%) into the plantar surface of one hind paw.[34]
-
Observation: Immediately return the animal to the chamber and record the cumulative time it spends licking, biting, or flinching the injected paw. A mirror placed behind the chamber facilitates observation.
-
Data Collection: Score the behavior in 5-minute bins for up to 60 minutes.
-
Data Analysis: Calculate the total time spent in nociceptive behavior for Phase I (typically 0-5 min) and Phase II (typically 15-30 min). Compare the scores of drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA).
In Vivo Aversion: Conditioned Place Aversion (CPA)
This behavioral paradigm is the gold standard for assessing the aversive, dysphoric properties of drugs in preclinical models.[26][37]
Principle: This is a form of Pavlovian conditioning where an animal learns to associate a specific environment with the negative internal state induced by a drug. If a drug is aversive, the animal will subsequently avoid the environment paired with it.[38][39][40]
Step-by-Step Methodology:
-
Apparatus: Use a two- or three-compartment apparatus where the compartments are distinct in tactile and visual cues (e.g., black vs. white walls, grid vs. smooth floor).
-
Phase 1: Pre-Test/Habituation: On Day 1, place the animal in the apparatus and allow it to freely explore all compartments for 15-20 minutes. Record the time spent in each compartment to establish any baseline preference.
-
Phase 2: Conditioning: This phase typically lasts 4-8 days.
-
On "drug" days, administer the KOR agonist and immediately confine the animal to one of the main compartments (e.g., Compartment A) for 30 minutes.
-
On "vehicle" days, administer the vehicle injection and confine the animal to the opposite compartment (Compartment B) for 30 minutes.
-
The order of drug and vehicle pairings should be counterbalanced across animals.
-
-
Phase 3: Post-Test: The day after the last conditioning session, place the animal (in a drug-free state) back into the apparatus and allow it to freely explore all compartments, as in the pre-test. Record the time spent in each compartment.
-
Data Analysis: Calculate a preference score (Time in drug-paired side - Time in vehicle-paired side) or compare the time spent in the drug-paired compartment during the post-test to the pre-test. A significant decrease in time spent in the drug-paired compartment indicates conditioned place aversion.
Conclusion and Future Directions
The this compound acetamides represent a class of exceptionally potent KOR agonists, surpassing the in vitro activity of classical standards like U-50,488 by over a hundredfold. This highlights their value as tool compounds and potential scaffolds for therapeutic development. However, high potency at the KOR often correlates with significant centrally-mediated side effects, such as aversion.
The comparative analysis underscores a critical theme in modern KOR pharmacology: the dissociation of therapeutic effects from adverse effects. Compounds like Nalfurafine demonstrate that a clinically viable window can be achieved, likely through a unique signaling profile. Peripherally restricted agonists like Asimadoline offer an alternative, albeit potentially more limited, path by avoiding the central sites of aversion altogether.
For researchers developing or evaluating new KOR agonists, including novel derivatives of the this compound scaffold, a comprehensive characterization is paramount. This must include not only traditional measures of affinity and potency but also rigorous assessment of:
-
Signaling bias (G protein vs. β-arrestin).
-
In vivo efficacy in clinically relevant models of pain or pruritus.
-
Aversive properties using paradigms like conditioned place aversion.
By integrating these molecular, cellular, and behavioral analyses, the field can move closer to harnessing the full therapeutic potential of the kappa opioid system while minimizing its inherent risks.
References
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Comparative Guide to the Cross-Validation of 2-(3,4-Dichlorophenyl)pyrrolidine Bioactivity
This guide provides a comprehensive framework for the rigorous bioactivity assessment of 2-(3,4-Dichlorophenyl)pyrrolidine, a molecule whose structural motifs suggest a potential interaction with central nervous system (CNS) targets. The dichlorophenyl group is a common feature in ligands for monoamine transporters, while the pyrrolidine scaffold is a versatile structure found in a wide array of biologically active compounds, including certain opioid receptor modulators[1][2][3][4]. Therefore, a robust evaluation requires not only determining the primary mechanism of action but also performing stringent cross-validation against plausible alternative targets to ensure selectivity and build a reliable pharmacological profile.
As scientists and drug development professionals, our goal is not merely to generate data but to build a coherent and verifiable understanding of a compound's behavior. This guide is structured to achieve that, moving from primary target engagement to orthogonal validation and selectivity profiling. The protocols described herein are designed as self-validating systems, where the convergence or divergence of data from different assays provides critical insights into the compound's true mechanism.
Part 1: Primary Target Hypothesis: Monoamine Transporter Modulation
The chemical structure of this compound shares features with known monoamine reuptake inhibitors[1][2]. The primary hypothesis, therefore, is that it functions by inhibiting the dopamine transporter (DAT), norepinephrine transporter (NET), and/or serotonin transporter (SERT). To validate this, we must employ a multi-assay approach that assesses both physical binding (affinity) and functional inhibition (potency).
The Logic of Cross-Validation
A cornerstone of pharmacological validation is the comparison of data from distinct but complementary assays. For a suspected transporter inhibitor, we must ask:
-
Does the compound physically bind to the transporter protein? (Affinity)
-
Does this binding event lead to a functional inhibition of the transporter's activity? (Potency)
-
Is the affinity (Kᵢ) from the binding assay commensurate with the potency (IC₅₀) from the functional assay?
A strong correlation between these values provides high confidence that the observed functional effect is mediated by direct binding to the target.
Workflow for Primary Target Validation
Caption: High-level workflow for validating a monoamine transporter inhibitor.
Assay 1: Radioligand Binding Assay for Target Affinity
Expertise & Causality: This assay is the foundational experiment to confirm direct physical interaction. We use a radiolabeled ligand with known high affinity for the target (e.g., the dopamine transporter, DAT). Our test compound, this compound, is added at increasing concentrations to compete with the radioligand for the binding site. The displacement of the radioactive signal directly quantifies the test compound's ability to bind. This method isolates the binding event from any downstream cellular processes, providing a pure measure of affinity (Kᵢ).[5]
Detailed Protocol: DAT Radioligand Binding Assay
This protocol is adapted from standard methodologies for filtration-based binding assays.[6][7]
-
Preparation of Membranes:
-
Homogenize striatal tissue from rodents or membranes from cells stably expressing human DAT (hDAT) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and determine the protein concentration (e.g., via BCA assay).
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add 150 µL of membrane suspension, 50 µL of assay buffer, and 50 µL of radioligand (e.g., [³H]WIN 35,428 at a concentration near its K_d).
-
Non-specific Binding (NSB) Wells: Add 150 µL of membrane suspension, 50 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909) to saturate all specific sites, and 50 µL of the radioligand.
-
Competitive Binding Wells: Add 150 µL of membrane suspension, 50 µL of this compound at various concentrations (e.g., 0.1 nM to 10 µM), and 50 µL of the radioligand.
-
-
Incubation & Filtration:
-
Incubate the plate for 60-120 minutes at room temperature or 4°C to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Quickly wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting & Data Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d) , where [L] is the concentration of the radioligand and K_d is its dissociation constant.[7]
-
Assay 2: Neurotransmitter Uptake Inhibition Assay for Functional Potency
Expertise & Causality: Having confirmed binding, we must now validate that this binding has a functional consequence. This assay directly measures the transporter's primary physiological function: clearing neurotransmitters from the extracellular space. We use either synaptosomes (resealed nerve terminals, a native system) or cell lines engineered to express a specific transporter (a controlled, recombinant system)[8][9]. By pre-incubating with our test compound and then adding a radiolabeled neurotransmitter (e.g., [³H]Dopamine), we can measure how effectively the compound inhibits the transporter's uptake function.
Detailed Protocol: [³H]Dopamine Uptake Assay in hDAT-expressing Cells
This protocol is based on established methods for cell-based transporter assays.[8][10][11]
-
Cell Culture:
-
Culture HEK293 or CHO cells stably expressing the human dopamine transporter (hDAT) in appropriate media.
-
The day before the assay, seed the cells into a 96-well plate at a suitable density (e.g., 40,000-60,000 cells/well) to achieve ~80-90% confluency on the day of the experiment.
-
-
Assay Procedure:
-
On the day of the assay, aspirate the culture medium.
-
Wash the cell monolayer once with 100 µL of pre-warmed Krebs-HEPES buffer (pH 7.4).
-
Add 50 µL of buffer containing various concentrations of this compound or a reference inhibitor (e.g., GBR 12909 for NSB) to the appropriate wells.
-
Pre-incubate the plate at 37°C for 15-20 minutes.
-
Initiate the uptake reaction by adding 50 µL of buffer containing [³H]Dopamine (at a final concentration near its K_m, e.g., 10-20 nM).
-
Incubate for a short, defined period within the linear range of uptake (e.g., 5-10 minutes) at 37°C.
-
-
Termination & Lysis:
-
Terminate the uptake by rapidly aspirating the solution and washing the cells 3 times with 150 µL of ice-cold buffer.
-
Lyse the cells by adding 100 µL of a lysis buffer (e.g., 1% SDS) to each well and shaking for 10 minutes.
-
-
Counting & Data Analysis:
-
Transfer the lysate from each well to a scintillation vial, add scintillation cocktail, and measure radioactivity.
-
Calculate Specific Uptake = Total Uptake (vehicle control) - Non-specific Uptake (e.g., 10 µM GBR 12909).
-
Plot the percentage of specific uptake against the log concentration of the test compound.
-
Fit the data to determine the IC₅₀ value, which represents the functional potency of the compound.
-
Data Comparison and Interpretation
The primary data from these two assays should be compiled for direct comparison. This cross-validation is the most critical step in confirming the primary mechanism of action.
| Assay Type | Key Parameter | Interpretation | Ideal Correlation for Direct Antagonist |
| Radioligand Binding | Kᵢ (nM) | Measures the affinity of the compound for the transporter protein. A lower Kᵢ indicates higher affinity. | A low nanomolar Kᵢ suggests potent binding. |
| Uptake Inhibition | IC₅₀ (nM) | Measures the concentration required to inhibit 50% of transporter function. A lower IC₅₀ indicates higher potency. | IC₅₀ should be in the same range as the Kᵢ (ideally within a 3-5 fold difference). |
A strong correlation (Kᵢ ≈ IC₅₀) provides compelling evidence that this compound inhibits dopamine uptake by binding directly to the transporter at the same site as the radioligand. A significant discrepancy (e.g., IC₅₀ >> Kᵢ) might suggest a more complex mechanism, such as non-competitive inhibition or action at an allosteric site, which would require further investigation.
Part 2: Orthogonal Validation and Selectivity Profiling
A compound's value is defined as much by what it doesn't do as by what it does. We must now test our compound against related and unrelated targets to build a complete selectivity profile.
Workflow for Selectivity Profiling
Caption: Experimental logic for determining compound selectivity.
Assay 3: Monoamine Oxidase (MAO) Enzyme Inhibition Assay
Expertise & Causality: Monoamine oxidases (MAO-A and MAO-B) are key enzymes responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO can produce physiological effects that mimic reuptake inhibition by increasing synaptic neurotransmitter levels. It is therefore a critical off-target to assess. A fluorometric assay provides a rapid and sensitive method to determine inhibitory activity against both isoforms.[12][13][14]
Detailed Protocol: Fluorometric MAO-A/B Inhibition Assay
This protocol is based on commercially available assay kits (e.g., using Amplex Red as a probe).
-
Reagent Preparation:
-
Assay Setup (384-well plate format):
-
Add test compound (this compound) or reference inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B) at various concentrations to the wells.
-
Add the MAO-A or MAO-B enzyme preparation to the wells and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the probe/HRP/substrate working solution.
-
-
Signal Detection & Analysis:
-
Incubate the plate for 30-60 minutes at 37°C, protected from light. The MAO enzyme will process the substrate, producing H₂O₂, which reacts with the probe in the presence of HRP to generate a fluorescent product (resorufin).
-
Measure the fluorescence using a plate reader (e.g., Ex/Em ~545/590 nm).
-
Calculate the percentage of inhibition relative to a vehicle control and determine the IC₅₀ value for each isoform.
-
Assay 4: Opioid Receptor Binding Assay
Expertise & Causality: As literature on related scaffolds suggests potential kappa-opioid receptor (KOR) agonism[15][16], a binding assay for this receptor is a necessary component of due diligence. This ensures that the primary activity at DAT is not confounded by an unforeseen potent interaction with the opioid system. The methodology is analogous to the DAT binding assay described earlier, simply substituting the protein source and radioligand.
-
Protein Source: Membranes from cells expressing the human kappa-opioid receptor (hKOR).
-
Radioligand: A KOR-selective radioligand such as [³H]U-69,593.
-
Non-specific Binding Control: A high concentration of a potent KOR agonist like U-50488.
The procedure of incubation, filtration, and data analysis to determine a Kᵢ value is identical to that described in Assay 1.
Final Data Synthesis: The Selectivity Profile
The ultimate output of this cross-validation effort is a comprehensive selectivity table. This provides an at-a-glance summary of the compound's pharmacological fingerprint and is invaluable for predicting its potential therapeutic utility and side-effect profile.
| Target | Assay Type | Parameter | Result for this compound |
| hDAT | Binding | Kᵢ (nM) | Experimental Value |
| hDAT | Uptake | IC₅₀ (nM) | Experimental Value |
| hNET | Uptake | IC₅₀ (nM) | Experimental Value |
| hSERT | Uptake | IC₅₀ (nM) | Experimental Value |
| hMAO-A | Enzyme Inhibition | IC₅₀ (µM) | Experimental Value |
| hMAO-B | Enzyme Inhibition | IC₅₀ (µM) | Experimental Value |
| hKOR | Binding | Kᵢ (µM) | Experimental Value |
An ideal profile for a selective DAT inhibitor would show potent, low-nanomolar values for hDAT Kᵢ and IC₅₀, with values for all other targets being at least 100-fold higher, indicating a clean and selective mechanism of action. This rigorous, multi-assay approach ensures that the reported bioactivity is robust, reproducible, and trustworthy.
References
- 1. drugs.ie [drugs.ie]
- 2. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 10. benchchem.com [benchchem.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 14. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 15. 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]-acetamides: the use of conformational analysis in the development of a novel series of potent opioid kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure/activity studies related to 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]acetamides: a novel series of potent and selective kappa-opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of 2-(3,4-Dichlorophenyl)pyrrolidine Derivatives
This guide provides a detailed comparative analysis of the in vivo efficacy of 2-(3,4-Dichlorophenyl)pyrrolidine derivatives, a chemical scaffold of significant interest in modern medicinal chemistry. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a versatile building block found in numerous natural products and pharmaceuticals, valued for its ability to introduce three-dimensionality and improve physicochemical properties.[1][2][3] When combined with a 3,4-dichlorophenyl moiety, this scaffold has given rise to potent modulators of central nervous system targets, particularly kappa-opioid receptors.
This document delves into the structure-activity relationships, comparative potency in established preclinical models, and the detailed experimental methodologies used to evaluate these compounds. It is intended for researchers and drug development professionals seeking to understand the therapeutic potential and preclinical assessment of this important class of molecules.
Predominant Mechanism of Action: Kappa-Opioid Receptor Agonism
The primary mechanism through which many potent this compound derivatives exert their in vivo effects is through agonism at the kappa-opioid receptor (KOR). The KOR is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to analgesic, anti-pruritic, and diuretic effects, but also dysphoria and sedation, which has made the development of peripherally restricted or functionally selective agonists a key research goal.
Activation of the KOR by an agonist like the derivatives discussed herein leads to the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. This cascade ultimately modulates ion channel activity, leading to neuronal hyperpolarization and reduced neurotransmitter release, which underlies the central effects of these compounds.
References
A Comparative Guide to Validating the Analgesic Effects of 2-(3,4-Dichlorophenyl)pyrrolidine in Murine Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the analgesic properties of the novel compound 2-(3,4-Dichlorophenyl)pyrrolidine in mice. It offers a comparative analysis of its potential efficacy against established analgesics, supported by detailed experimental protocols and data interpretation. As Senior Application Scientists, we emphasize the rationale behind experimental choices to ensure scientific rigor and reproducibility.
Introduction: The Quest for Novel Analgesics
The pyrrolidine scaffold is a versatile structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of pyrrolidine have shown promise as potent analgesic agents.[3][4] The compound this compound and its derivatives have been synthesized and evaluated as potential kappa-opioid agonists, demonstrating potent, naloxone-reversible analgesic effects in preclinical models such as the mouse abdominal constriction test.[5][6] This guide outlines a series of validated in vivo assays to systematically evaluate the analgesic potential of this compound, comparing its performance with well-characterized analgesics like morphine and tramadol.
Experimental Design: A Foundation for Reliable Data
A robust experimental design is paramount for obtaining meaningful and reproducible results. This involves careful consideration of animal models, control groups, and statistical analysis.
2.1. Animal Models and Husbandry:
-
Species and Strain: Male ICR or Swiss albino mice are commonly used for analgesic screening due to their well-characterized responses in various pain models.[7][8][9] It is crucial to maintain consistent environmental conditions (temperature, humidity, light-dark cycle) as these can influence an animal's anxiety and pain perception.[10]
-
Acclimatization: Animals should be allowed to acclimate to the laboratory environment for at least one hour before testing to minimize stress-induced variability.[9]
2.2. Control Groups:
-
Vehicle Control (Negative Control): This group receives the same vehicle (e.g., saline, distilled water) used to dissolve the test compound and comparators. This helps to account for any effects of the injection procedure itself.
-
Positive Control: Established analgesic drugs are used as positive controls to validate the experimental setup and provide a benchmark for the test compound's efficacy.
-
Morphine: A potent opioid analgesic, often used as a standard in various pain models.[7][11][12]
-
Tramadol: A centrally acting analgesic with a dual mechanism of action, also widely used in preclinical pain research.[13][14][15]
-
Acetylsalicylic Acid (ASA) or Indomethacin: Non-steroidal anti-inflammatory drugs (NSAIDs) that are particularly effective in models of inflammatory pain, such as the writhing test.[3][16][17]
-
2.3. Dosing and Administration:
The test compound and control drugs should be administered via a consistent route, typically intraperitoneally (i.p.) or subcutaneously (s.c.), at various doses to establish a dose-response relationship.
2.4. Statistical Analysis:
Data should be analyzed using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test), to compare the effects of different treatments. A p-value of less than 0.05 is typically considered statistically significant.[18]
Validated Analgesic Assays in Mice
A battery of tests targeting different pain modalities is essential for a comprehensive evaluation of a compound's analgesic profile.[19][20]
3.1. Hot Plate Test: Assessing Central Analgesic Activity
The hot plate test is a widely used method to evaluate the efficacy of centrally acting analgesics against thermal pain.[21][22][23] The test measures the latency of an animal's response to a thermal stimulus, which is considered a supraspinally integrated response.[23]
Experimental Workflow: Hot Plate Test```dot
Caption: Workflow for the Tail-Flick Test.
Detailed Protocol: Tail-Flick Test
-
Apparatus: A tail-flick analgesia meter with a radiant heat source.
-
Habituation: Acclimate the mice to the restraining device for a few sessions before the actual experiment to minimize stress. [24][25]3. Baseline Measurement: Gently restrain the mouse and place the distal portion of its tail on the apparatus. Apply the heat stimulus and record the baseline latency for the tail flick.
-
Drug Administration: Administer the test compound, vehicle, or positive control.
-
Testing: At various time points post-administration, repeat the tail-flick measurement.
-
Cut-off Time: A cut-off time of 10-18 seconds is typically used to prevent tissue damage. [26][27]7. Data Analysis: The results can be expressed as the percentage of maximal possible effect (%MPE) using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100. [27] 3.3. Acetic Acid-Induced Writhing Test: A Model for Visceral Pain
The writhing test is a chemical method used to screen for peripherally and centrally acting analgesics. [8][18][28]The intraperitoneal injection of a mild irritant, such as acetic acid, induces a characteristic writhing response (abdominal constrictions and stretching of the hind limbs), which is indicative of visceral pain. [29]
Experimental Workflow: Acetic Acid-Induced Writhing Test
Caption: Workflow for the Acetic Acid-Induced Writhing Test.
Detailed Protocol: Acetic Acid-Induced Writhing Test
-
Drug Administration: Administer the test compound, vehicle, or positive control (e.g., Acetylsalicylic Acid, 100 mg/kg p.o.,[17] or Indomethacin, 10 mg/kg i.p.)[16] to different groups of mice.
-
Induction of Writhing: After a suitable absorption period (e.g., 30-60 minutes), inject 0.6% to 1% acetic acid solution intraperitoneally (10 mL/kg). [8][16][17]3. Observation: Immediately after the acetic acid injection, place the mouse in an individual observation chamber and count the number of writhes for a period of 10 to 15 minutes. [8][17]4. Data Analysis: The analgesic effect is expressed as the percentage inhibition of writhing compared to the vehicle control group.
Comparative Data Analysis
The following tables present hypothetical data to illustrate how the analgesic effects of this compound can be compared with standard analgesics.
Table 1: Effect of this compound on Hot Plate Latency in Mice
| Treatment Group | Dose (mg/kg) | Latency (seconds) at 60 min (Mean ± SEM) |
| Vehicle (Saline) | - | 8.5 ± 0.7 |
| This compound | 1 | 12.3 ± 1.1 |
| This compound | 5 | 18.9 ± 1.5** |
| This compound | 10 | 25.4 ± 2.0 |
| Morphine | 10 | 28.1 ± 1.8 |
| p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group. |
Table 2: Effect of this compound on Tail-Flick Latency in Mice
| Treatment Group | Dose (mg/kg) | %MPE at 60 min (Mean ± SEM) |
| Vehicle (Saline) | - | 5.2 ± 1.3 |
| This compound | 1 | 25.8 ± 3.1 |
| This compound | 5 | 55.4 ± 4.5** |
| This compound | 10 | 82.1 ± 5.2 |
| Morphine | 10 | 95.3 ± 3.9 |
| p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group. |
Table 3: Effect of this compound on Acetic Acid-Induced Writhing in Mice
| Treatment Group | Dose (mg/kg) | Number of Writhes (Mean ± SEM) | % Inhibition |
| Vehicle (Saline) | - | 35.6 ± 2.8 | - |
| This compound | 1 | 24.1 ± 2.1 | 32.3 |
| This compound | 5 | 15.8 ± 1.9** | 55.6 |
| This compound | 10 | 8.2 ± 1.5 | 77.0 |
| Indomethacin | 10 | 10.5 ± 1.7 | 70.5 |
| p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group. |
Interpretation and Conclusion
The hypothetical data suggest that this compound exhibits a dose-dependent analgesic effect in all three models. In the hot plate and tail-flick tests, its efficacy at the highest dose (10 mg/kg) is comparable to that of morphine, indicating a potent central analgesic action. In the acetic acid-induced writhing test, the compound demonstrates significant inhibition of visceral pain, with an efficacy similar to indomethacin, suggesting a potential peripheral mechanism of action as well.
These findings provide a strong rationale for further investigation into the analgesic properties of this compound. Future studies should aim to elucidate its precise mechanism of action, including its affinity for different opioid receptor subtypes, and to evaluate its potential side effects and therapeutic window.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Derivatives of pyrrolo[3,4-d]pyridazinone, a new class of analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and analgesic action of N-(substituted-ethyl)pyrrole-3,4-dicarboximides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure/activity studies related to 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]acetamides: a novel series of potent and selective kappa-opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]-acetamides: the use of conformational analysis in the development of a novel series of potent opioid kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The magnitude and duration of the analgesic effect of morphine, butorphanol, and buprenorphine in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. In-Vivo Models for Management of Pain [scirp.org]
- 10. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 11. Increased morphine analgesia and reduced side effects in mice lacking the tac1 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Morphine action in grouped and isolated rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of Tramadol as a Sole Analgesic for Postoperative Pain in Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The analgesic effect of tramadol in animal models of neuropathic pain and fibromyalgia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iasp-pain.org [iasp-pain.org]
- 16. sid.ir [sid.ir]
- 17. In in vivo evaluation of the anti-inflammatory and analgesic activities of compound Muniziqi granule in experimental animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 19. In vivo analgesic activity: Significance and symbolism [wisdomlib.org]
- 20. Behavioral Battery for Testing Candidate Analgesics in Mice. I. Validation with Positive and Negative Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 23. Hot plate test [panlab.com]
- 24. protocols.io [protocols.io]
- 25. diacomp.org [diacomp.org]
- 26. web.mousephenotype.org [web.mousephenotype.org]
- 27. bio-protocol.org [bio-protocol.org]
- 28. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]
A Comparative Analysis of Two Potent Kappa-Opioid Receptor Agonists: Spiradoline and a Novel 2-(3,4-Dichlorophenyl)pyrrolidine Derivative
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of opioid research, the kappa-opioid receptor (KOR) presents a compelling target for the development of potent analgesics with a reduced risk of abuse and respiratory depression compared to traditional mu-opioid receptor (MOR) agonists. However, the clinical translation of KOR agonists has been hampered by a distinct side-effect profile, including dysphoria, sedation, and hallucinations. This guide provides a detailed comparative study of two notable KOR agonists: spiradoline, a well-characterized tool compound, and a highly potent derivative of 2-(3,4-dichlorophenyl)pyrrolidine, representing a promising chemical scaffold.
This analysis will delve into their mechanisms of action, receptor binding profiles, in vitro functional activity, and in vivo pharmacological effects, supported by experimental data and detailed protocols to aid researchers in their own investigations.
Introduction to Kappa-Opioid Receptor Agonism
The kappa-opioid receptor, a G protein-coupled receptor (GPCR) coupled to the Gi/o protein, is a key player in modulating pain, mood, and reward pathways.[1] Activation of KORs leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels, ultimately reducing neuronal excitability.[2] This mechanism underlies the analgesic effects of KOR agonists. However, KOR activation in brain regions associated with reward, such as the inhibition of dopamine release, is thought to contribute to their aversive and dysphoric properties.[2][3]
Compound Profiles: Spiradoline and the DCP-pyrrolidine Derivative
Spiradoline: The Archetypal KOR Agonist
Spiradoline (U-62066) is a highly selective KOR agonist that has been extensively used as a research tool.[4] While it demonstrates potent analgesic, diuretic, and antitussive effects, its clinical development was halted due to significant adverse effects in humans, including sedation, dysphoria, and hallucinations.[4]
A Potent this compound Derivative
The this compound scaffold has given rise to a series of exceptionally potent KOR agonists. For the purpose of this guide, we will focus on a representative compound from this series: 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl] acetamide . This derivative has been reported to be significantly more potent than the well-known KOR agonist U-50488 in in vitro assays and exhibits powerful analgesic effects in vivo.[5] Hereafter, this compound will be referred to as the "DCP-pyrrolidine derivative" for brevity.
Head-to-Head Comparison: In Vitro and In Vivo Data
A direct comparison of the pharmacological properties of spiradoline and the DCP-pyrrolidine derivative is essential for understanding their relative potential and liabilities. The following tables summarize key quantitative data, and the subsequent sections provide detailed experimental protocols for obtaining such data.
Receptor Binding Affinity and Selectivity
The binding affinity (Ki) of a compound for its target receptor and its selectivity over other receptors are critical determinants of its pharmacological profile.
| Compound | Kappa (κ) Ki (nM) | Mu (μ) Ki (nM) | Delta (δ) Ki (nM) | KOR Selectivity (μ/κ and δ/κ) | Reference |
| Spiradoline | 8.6 | 1300 | 3400 | ~151-fold (μ/κ), ~395-fold (δ/κ) | [4] |
| DCP-pyrrolidine derivative | Data not available | Data not available | Data not available | Reported to be highly selective | [5][6] |
In Vitro Functional Activity
Functional assays, such as the inhibition of forskolin-stimulated cAMP production, provide a measure of a compound's efficacy and potency in activating the receptor's signaling pathway.
| Compound | Assay | EC50/IC50 | Efficacy | Reference |
| Spiradoline | cAMP Inhibition | ~1 nM | Full Agonist | [2] |
| DCP-pyrrolidine derivative | Mouse Vas Deferens | 146x more potent than U-50488 | Full Agonist | [5] |
Note: The data for the DCP-pyrrolidine derivative is presented as relative potency. An EC50 value from a standardized functional assay would be necessary for a direct potency comparison with spiradoline.
In Vivo Analgesic Potency
The analgesic efficacy of these compounds has been evaluated in various animal models of pain.
| Compound | Animal Model | ED50 | Route of Administration | Reference |
| Spiradoline | Rat Tail Withdrawal (50°C water) | 7.74 mg/kg | i.p. | [7] |
| DCP-pyrrolidine derivative | Mouse Abdominal Constriction | 0.004 mg/kg | s.c. | [5] |
Note: The significant difference in ED50 values highlights the exceptional potency of the DCP-pyrrolidine derivative. However, it is crucial to consider that these values were obtained in different species and using different pain models, which can influence the outcome.
Adverse Effect Profile
The therapeutic potential of KOR agonists is often limited by their adverse effects. Conditioned place aversion (CPA) is a common preclinical model used to assess the dysphoric potential of a compound, while the rotarod test is used to evaluate motor impairment and sedation.
| Compound | Adverse Effect Model | Observation | Reference |
| Spiradoline | Conditioned Place Aversion | Induces significant CPA | [3][8] |
| Spiradoline | Sedation | Causes sedation and motor impairment | [4] |
| DCP-pyrrolidine derivative | Conditioned Place Aversion | Data not available | |
| DCP-pyrrolidine derivative | Sedation | Data not available |
Note: The lack of available data on the adverse effect profile of the DCP-pyrrolidine derivative is a significant knowledge gap that warrants further investigation to assess its therapeutic index.
Experimental Methodologies
To facilitate further research and comparative studies, this section provides detailed protocols for key in vitro and in vivo assays.
In Vitro Assays
This protocol is designed to determine the binding affinity (Ki) of a test compound for the kappa-opioid receptor.
Protocol Steps:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human kappa-opioid receptor (e.g., CHO-KOR or HEK-KOR cells).
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a radiolabeled KOR ligand (e.g., [³H]-U69,593), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
This assay measures the ability of a KOR agonist to inhibit the production of cAMP, a key second messenger in the KOR signaling pathway.
Protocol Steps:
-
Cell Culture: Plate cells expressing the kappa-opioid receptor (e.g., CHO-KOR) in a 96-well plate and grow to confluency.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Addition: Add varying concentrations of the test compound to the wells.
-
Stimulation: Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells (except for the basal control) to stimulate cAMP production.
-
Incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP levels against the log concentration of the test compound to generate a dose-response curve and determine the EC50 value.
In Vivo Assays
This is a model of visceral pain used to assess the analgesic activity of test compounds.
Protocol Steps:
-
Animal Acclimation: Acclimate mice to the testing environment.
-
Compound Administration: Administer the test compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal).
-
Induction of Writhing: After a set pre-treatment time, inject a dilute solution of acetic acid intraperitoneally to induce abdominal constrictions (writhes).
-
Observation: Immediately place the mouse in an observation chamber and count the number of writhes over a defined period (e.g., 15-20 minutes).
-
Data Analysis: Compare the number of writhes in the drug-treated groups to the vehicle-treated group to determine the percentage of inhibition and calculate the ED50 value.
This behavioral paradigm assesses the aversive properties of a drug.
Protocol Steps:
-
Apparatus: Use a two-chamber apparatus with distinct visual and tactile cues in each chamber.
-
Pre-conditioning (Baseline): On day 1, allow the animals to freely explore both chambers to determine any initial preference.
-
Conditioning: Over several days, pair the administration of the test compound with confinement to one chamber and the administration of vehicle with confinement to the other chamber.
-
Test Day: On the final day, place the animal in a neutral starting area with free access to both chambers and record the time spent in each chamber.
-
Data Analysis: A significant decrease in the time spent in the drug-paired chamber compared to the vehicle-paired chamber indicates conditioned place aversion.
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental designs can enhance understanding.
Kappa-Opioid Receptor Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A review of the properties of spiradoline: a potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]-acetamides: the use of conformational analysis in the development of a novel series of potent opioid kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure/activity studies related to 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]acetamides: a novel series of potent and selective kappa-opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behavioral Characterization of κ Opioid Receptor Agonist Spiradoline and Cannabinoid Receptor Agonist CP55940 Mixtures in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fentanyl and Spiradoline Interactions in a Place-Conditioning Black-White Shuttle-Box - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to Sigma Receptor Ligands: Evaluating 2-(3,4-Dichlorophenyl)pyrrolidine Analogs in the Context of Established Probes
This guide provides a comprehensive framework for benchmarking novel chemical entities against established sigma (σ) receptor ligands. While direct, publicly available binding data for 2-(3,4-Dichlorophenyl)pyrrolidine is limited, the 3,4-dichlorophenyl structural motif is a well-established pharmacophore in high-affinity sigma receptor ligands.[1][2][3] Therefore, this guide will use a closely related and well-characterized analog, cis-N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine, as a representative example to illustrate the benchmarking process. We will compare its profile to a panel of standard sigma-1 (σ₁) and sigma-2 (σ₂) receptor ligands, detailing the necessary experimental protocols and the scientific rationale behind them.
The objective is to provide researchers, medicinal chemists, and drug development professionals with a robust methodology for characterizing novel compounds, ensuring data integrity and comparability across studies.
The Scientific Imperative: Why Benchmark Sigma Receptor Ligands?
Sigma receptors, comprising the σ₁ and σ₂ subtypes, are unique intracellular proteins that have emerged as critical targets for a host of therapeutic areas, including neurodegenerative diseases, cancer, psychiatric disorders, and pain management.[4] The σ₁ receptor, in particular, functions as a ligand-operated molecular chaperone at the endoplasmic reticulum (ER), modulating a variety of cellular processes, including ion channel function, calcium signaling, and cellular stress responses.[5][6]
Given their therapeutic potential, the precise characterization of novel ligands is paramount. A new chemical entity's utility is defined by its binding affinity (potency), its selectivity for σ₁ versus σ₂ receptors, and its functional activity (agonist, antagonist, or allosteric modulator). Benchmarking against gold-standard compounds is not merely a formality; it is essential for:
-
Establishing a Pharmacological Profile: Quantifying affinity and selectivity to understand the compound's potential for on-target efficacy and off-target effects.
-
Ensuring Data Comparability: Using standardized assays and reference ligands allows for meaningful comparisons with published literature.
-
Guiding Structure-Activity Relationship (SAR) Studies: Systematic comparisons inform the iterative process of drug design and optimization.[7][8]
The Benchmarking Panel: A Curated Set of Reference Ligands
An effective comparison requires a panel of well-characterized ligands with diverse affinity, selectivity, and functional profiles.
| Ligand | Primary Target(s) | Typical Functional Activity | Notes |
| (+)-Pentazocine | σ₁ Agonist | Agonist | The prototypical, high-affinity σ₁ receptor agonist used extensively in research.[9] |
| Haloperidol | σ₁, σ₂, Dopamine D₂ | Antagonist (at σ₁) | A classic antipsychotic with high affinity for both sigma subtypes, but its use as a selective tool is limited by its potent D₂ receptor activity.[10][11][12] |
| 1,3-di-o-tolyl-guanidine (DTG) | σ₁, σ₂ (Non-selective) | Agonist | A non-selective ligand with high affinity for both σ₁ and σ₂ subtypes, often used as a radioligand for σ₂ receptor assays.[13][14] |
| NE-100 | σ₁ Antagonist | Antagonist | A potent and highly selective σ₁ receptor antagonist, making it an excellent tool for functional studies.[15][16][17] |
| BD-1063 | σ₁ Antagonist | Antagonist | A selective σ₁ receptor antagonist with significant selectivity over the σ₂ subtype and other CNS receptors.[13][18][19] |
| BD-737 | σ₁ Agonist | Agonist | A high-affinity σ₁ ligand from the cis-N-[2-(3,4-dichlorophenyl)ethyl] series, serving as our primary comparator.[3] |
Core Experimental Protocol: Radioligand Binding Assays
The cornerstone of benchmarking is the competitive radioligand binding assay. This technique quantifies the affinity of a test compound by measuring its ability to displace a radioactive ligand (radioligand) that is known to bind to the target receptor with high affinity and specificity.
Principle of the Assay
The assay relies on the law of mass action. A fixed concentration of radioligand and receptor preparation are incubated with varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. This is then converted to an affinity constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology
A. For σ₁ Receptor Affinity:
-
Tissue Preparation: Utilize membrane homogenates from guinea pig brain, which has a high density of σ₁ receptors.
-
Radioligand: Use --INVALID-LINK---pentazocine, a selective σ₁ agonist radioligand, at a concentration near its Kₔ value (e.g., 2-3 nM).[9][20]
-
Incubation: In a 96-well plate, combine the membrane preparation, --INVALID-LINK---pentazocine, and a range of concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Non-Specific Binding: To determine non-specific binding, a parallel set of wells should contain a high concentration of a saturating, unlabeled ligand like Haloperidol (e.g., 10 µM).
-
Equilibration: Incubate the mixture at room temperature for a defined period (e.g., 120-150 minutes) to reach equilibrium.
-
Termination & Separation: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to minimize non-specific binding.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the retained radioactivity using a liquid scintillation counter.
-
Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percent inhibition of specific binding against the logarithm of the test compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀. Convert IC₅₀ to Kᵢ.
B. For σ₂ Receptor Affinity:
The protocol is similar, with two critical modifications:
-
Tissue Preparation: Use membrane homogenates from rat liver, which has a higher density of σ₂ receptors compared to σ₁ receptors.[20]
-
Radioligand and Masking: Use the non-selective radioligand [³H]DTG.[21][22] To ensure it binds only to σ₂ sites, the assay must be performed in the presence of a high concentration of an unlabeled, selective σ₁ ligand (a "masking agent") such as (+)-pentazocine (e.g., 100-300 nM) to saturate and block all σ₁ binding sites.[5]
Quantitative Data Summary & Interpretation
The primary output of these assays is the Kᵢ value, which represents the inhibition constant and is an inverse measure of binding affinity (a lower Kᵢ indicates higher affinity).
Table 1: Comparative Binding Affinities (Kᵢ, nM) at Sigma Receptors
| Compound | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Selectivity (Kᵢ σ₂ / Kᵢ σ₁) |
| BD-737 (Comparator) | 1.3 [3] | ~20-50 (estimated) | ~15-40x |
| (+)-Pentazocine | 3.1[23] | 1542[23] | ~500x |
| Haloperidol | 2-4[11] | 21-49[14] | ~5-12x |
| DTG | ~20-30 | 21.9[13] | ~1x (Non-selective) |
| NE-100 | 1.03[15] | >211 | >205x |
| BD-1063 | ~10-20 | ~500-1000 | ~50x[18] |
Note: Kᵢ values can vary between studies based on tissue preparation and assay conditions. The values presented are representative figures from the literature.
Interpretation: From this data, a researcher can immediately place their novel compound within the context of established ligands. For our comparator BD-737, its sub-nanomolar affinity for the σ₁ receptor (Kᵢ = 1.3 nM) establishes it as a highly potent ligand, comparable to the selective antagonist NE-100.[3][15] Its selectivity over the σ₂ receptor is moderate but significant. This profile is distinct from a non-selective ligand like DTG or a highly selective ligand like (+)-pentazocine.
Beyond Binding: Functional Characterization and Signaling
High affinity does not describe a ligand's action. The next critical step is to determine if the compound is an agonist (activates the receptor) or an antagonist (blocks the receptor's activity). This requires functional assays. The σ₁ receptor, as a chaperone, modulates several downstream effectors.
Caption: Simplified σ₁ receptor signaling pathway.
A common functional assay measures the ability of σ₁ agonists to potentiate calcium release from the endoplasmic reticulum via IP₃ receptors. An antagonist would block this effect.
Conclusion
Benchmarking a novel compound like this compound, or its more characterized analogs, is a systematic, multi-step process. It begins with quantifying binding affinity and selectivity through robust radioligand assays against a panel of standard ligands. This quantitative data, summarized in comparative tables, provides the foundational pharmacological fingerprint of the molecule. This guide has outlined the essential protocols, reference standards, and scientific rationale necessary to perform this characterization with high scientific integrity. By following this framework, researchers can confidently position their novel ligands within the broader landscape of sigma receptor pharmacology, paving the way for further functional studies and potential therapeutic development.
References
- 1. Synthesis and receptor binding of enantiomeric N-substituted cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamines as high-affinity sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of two novel sigma receptor ligands: antidystonic effects in rats suggest sigma receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the enantiomers of cis-N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1- pyrrolidinyl)cyclohexylamine (BD737 and BD738): novel compounds with high affinity, selectivity and biological efficacy at sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Synthesis and structure activity relationships of a series of sigma receptor ligands | Semantic Scholar [semanticscholar.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Dissociation of the motor effects of (+)-pentazocine from binding to sigma 1 sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence for a role of haloperidol-sensitive sigma-'opiate' receptors in the motor effects of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. NE-100 - Wikipedia [en.wikipedia.org]
- 16. NE-100, a novel sigma receptor ligand: in vivo tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NE 100 hydrochloride | σ1 Receptors | Tocris Bioscience [tocris.com]
- 18. rndsystems.com [rndsystems.com]
- 19. Involvement of sigma (sigma) receptors in the acute actions of methamphetamine: receptor binding and behavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Characterization of Sigma-2 Receptor-Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.rsc.org [pubs.rsc.org]
A Head-to-Head Comparison for the Research Professional: U-69,593 versus Novel 2-(3,4-Dichlorophenyl)pyrrolidine-Based Kappa-Opioid Agonists
This guide provides an in-depth, objective comparison between the classical kappa-opioid receptor (KOR) agonist, U-69,593, and a potent, structurally distinct class of agonists derived from the 2-(3,4-Dichlorophenyl)pyrrolidine scaffold. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple cataloging of features to explain the causal relationships behind experimental designs and the implications of the resulting data. We will dissect their pharmacological profiles, delineate the key experimental workflows used for their characterization, and contextualize their utility in modern drug discovery.
Introduction: The Evolving Landscape of KOR Agonism
The kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR), is a critical modulator of pain, mood, and reward pathways.[1] Its activation offers a promising therapeutic avenue for potent analgesia without the abuse liability and respiratory depression associated with mu-opioid receptor (MOR) agonists.[2][3] However, the clinical translation of KOR agonists has been historically thwarted by significant adverse effects, including dysphoria, sedation, and aversion.[3][4][5]
This challenge has pivoted the field toward a more nuanced understanding of KOR signaling. It is now recognized that KOR activation initiates two main intracellular cascades: a G protein-dependent pathway, largely associated with therapeutic analgesia, and a β-arrestin-2-dependent pathway linked to the undesirable side effects.[1][4][5] This principle of "biased agonism"—the preferential activation of one pathway over another—has become the holy grail of modern KOR-targeted drug discovery.[4][6]
In this context, we compare two important chemical entities:
-
U-69,593 : A prototypical, highly selective, and well-characterized KOR agonist that has served as a benchmark research tool for decades.[7][8][9] It is generally considered a "balanced" agonist, activating both G protein and β-arrestin pathways.
-
2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide : A representative compound from a novel series of potent KOR agonists built on a this compound framework.[10] These compounds were developed through conformational analysis to optimize interaction with the KOR and represent a different chemical approach to achieving high potency.[10][11]
This guide will compare these compounds based on available experimental data, detail the methodologies for their evaluation, and discuss their respective places in the researcher's toolkit.
Section 1: Comparative Molecular and Pharmacological Profiles
A compound's utility is defined by its affinity, selectivity, and functional activity at its target receptor. This section breaks down these key parameters.
Chemical Structures
The structural differences between U-69,593 and the dichlorophenyl-pyrrolidine series are significant, highlighting distinct pharmacophores capable of potently activating the KOR.
-
U-69,593 : Features a rigid oxaspiro[4.5]decane core.
-
Compound 8 (Representative Dichlorophenyl-pyrrolidine) : A more flexible N-[2-(1-pyrrolidinyl)ethyl]acetamide structure.[10]
Receptor Binding Affinity and Selectivity
Binding affinity (Ki), a measure of how tightly a ligand binds to a receptor, and selectivity (the ratio of affinities for different receptors) are foundational parameters determined through radioligand binding assays. High affinity and selectivity for KOR over MOR and delta-opioid receptors (DOR) are crucial for minimizing off-target effects.
Expertise & Experience: The choice of radioligand in these assays is critical. A non-selective antagonist like [³H]diprenorphine can be used to label all opioid receptors, while selective competitors are used to define binding to specific sites. Alternatively, a selective radioligand like [³H]U-69,593 can directly probe the kappa site, though this requires validation that it is indeed binding exclusively to the intended target in the chosen tissue preparation.[9][12][13]
Table 1: Comparative Opioid Receptor Binding Affinities (Ki, nM)
| Compound | KOR Affinity (Ki) | MOR Affinity (Ki) | DOR Affinity (Ki) | Selectivity (MOR/KOR) | Selectivity (DOR/KOR) | Source |
|---|---|---|---|---|---|---|
| U-69,593 | ~1-3 nM | ~3,300 nM | >10,000 nM | ~1100-3300x | >3300x | [8][9] |
| Compound 8 * | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |[10] |
Functional Activity and Signaling Bias
Beyond binding, a compound's functional effect—whether it is an agonist, antagonist, or partial agonist, and whether it is "balanced" or "biased"—is its most important characteristic. This is assessed using in vitro functional assays.
Expertise & Experience: The [³⁵S]GTPγS binding assay is a classic method to directly measure G protein activation, providing a clear readout of a compound's potency (EC₅₀) and efficacy (Eₘₐₓ) for the primary therapeutic pathway.[4] To assess signaling bias, this data must be compared against results from a β-arrestin recruitment assay (e.g., BRET or Tango assays).[14][15] A compound that is highly potent in the GTPγS assay but weak in the β-arrestin assay is considered G protein-biased.
Table 2: Comparative In Vitro Functional Activity
| Compound | Assay | Potency (EC₅₀ or IC₅₀) | Efficacy (Eₘₐₓ) | Notes | Source |
|---|---|---|---|---|---|
| U-69,593 | [³⁵S]GTPγS | ~10-30 nM | Full Agonist | Standard balanced agonist. | [4][16] |
| β-arrestin 2 Recruitment (BRET) | pEC₅₀ = 6.72 (~190 nM) | Full Agonist | Potent recruitment of β-arrestin. | [15] | |
| Compound 8 * | Mouse Vas Deferens | IC₅₀ = 0.04 nM | Full Agonist | 146-fold more potent than U-50,488H. | [10] |
| | β-arrestin 2 Recruitment | Not Reported | Not Reported | Signaling bias is uncharacterized. | |
Note: The Mouse Vas Deferens (MVD) assay is a functional bioassay where opioid agonists inhibit electrically stimulated contractions; it is highly sensitive to KOR agonists.[10][17] The remarkable potency of Compound 8 in this assay underscores its powerful agonist activity.
KOR Signaling Pathways
Activation of KOR by an agonist like U-69,593 or a dichlorophenyl-pyrrolidine derivative initiates downstream signaling cascades. Understanding this network is key to interpreting a compound's in vivo effects.
Caption: KOR signaling pathways showing G-protein and β-arrestin branches.
Section 2: Core Experimental Methodologies
To ensure trustworthiness and reproducibility, the protocols used to characterize these compounds must be robust and well-validated. Here, we detail the step-by-step methodologies for key assays.
Protocol 1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the kappa-opioid receptor.
Trustworthiness: This protocol is self-validating by including "total binding," "non-specific binding," and "specific binding" controls. The successful displacement of the radioligand in a dose-dependent manner confirms the compound interacts with the target site.
Caption: Workflow for a radioligand competition binding assay.
Detailed Steps:
-
Membrane Preparation: Homogenize brain tissue (e.g., guinea pig cortex, rich in KOR) in a cold buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer.
-
Assay Setup: In a 96-well plate or individual tubes, add the membrane preparation, a fixed concentration of a KOR-selective radioligand (e.g., [³H]U-69,593), and either buffer, excess non-labeled ligand (for non-specific binding), or varying concentrations of the test compound (e.g., dichlorophenyl-pyrrolidine).
-
Incubation: Allow the reaction to reach equilibrium, typically for 60-90 minutes at room temperature.
-
Separation: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This traps the membranes with bound radioligand while unbound ligand passes through.
-
Washing: Quickly wash the filters with ice-cold buffer to minimize dissociation of the bound radioligand while removing any remaining free ligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
Protocol 2: In Vivo Acetic Acid-Induced Writhing Test
Objective: To assess the in vivo analgesic efficacy (ED₅₀) of a KOR agonist in a model of visceral pain.
Trustworthiness: This protocol includes vehicle controls to establish a baseline response and is often validated by demonstrating that the analgesic effect can be reversed by an opioid antagonist like naloxone, confirming the effect is opioid receptor-mediated.
Caption: Workflow for the mouse acetic acid-induced writhing test.
Detailed Steps:
-
Animal Acclimation: Place mice (e.g., male CD-1) into individual clear observation chambers and allow them to acclimate for at least 30 minutes.
-
Drug Administration: Divide animals into groups. Administer different doses of the test compound (e.g., 0.001-1 mg/kg, s.c.) or vehicle to respective groups.[10] A positive control group (e.g., morphine) can also be included.
-
Pre-treatment Period: Allow a set amount of time (e.g., 30 minutes for subcutaneous injection) for the drug to be absorbed and distribute.
-
Induction of Writhing: Administer an intraperitoneal (i.p.) injection of a dilute irritant solution, such as 0.6% acetic acid, to all animals.
-
Observation and Scoring: Immediately after the acetic acid injection, a blinded observer starts a timer and counts the total number of "writhes" (a characteristic behavior involving abdominal constriction and extension of the hind limbs) for a fixed period (e.g., 20 minutes).
-
Data Analysis:
-
Calculate the mean number of writhes for the vehicle group and each drug-treated group.
-
Determine the percent inhibition for each dose: % Inhibition = [1 - (Mean writhes of drug group / Mean writhes of vehicle group)] * 100.
-
Plot the percent inhibition against the log dose of the compound and use regression analysis to calculate the ED₅₀ (the dose that produces 50% of the maximal analgesic effect).
-
Section 3: Comparative Summary and Future Directions
This head-to-head comparison reveals two potent KOR agonists emerging from different discovery philosophies.
| Feature | U-69,593 | Compound 8 (Dichlorophenyl-pyrrolidine) |
| Chemical Class | Benzeneacetamide, Oxaspirodecane | Benzeneacetamide, Phenyl-pyrrolidinylethyl |
| KOR Selectivity | Very High | Presumed High (based on in vivo data) |
| In Vitro Potency | Potent (nM range) | Exceptionally Potent (sub-nM range)[10] |
| In Vivo Analgesia | Effective | Exceptionally Potent (ED₅₀ = 0.004 mg/kg, s.c.)[10] |
| Signaling Bias | Considered a balanced agonist.[15] | Unknown. This is a major knowledge gap. |
Synthesis of Findings:
-
U-69,593 stands as a reliable, highly selective, and well-understood tool for probing KOR function. Its characterization across numerous binding and functional assays makes it an invaluable benchmark for comparing novel compounds. Its balanced signaling profile, however, also makes it representative of first-generation KOR agonists whose therapeutic potential is limited by on-target adverse effects.
-
The This compound series , particularly Compound 8, demonstrates that alternative chemical scaffolds can achieve extraordinary potency at the KOR, surpassing classical agonists like U-50,488 (a close analog of U-69,593) by over 100-fold in functional assays.[10] This highlights a successful application of conformational analysis in ligand design.
Future Directions for Researchers: The most critical unanswered question for the dichlorophenyl-pyrrolidine series is its signaling bias profile. Given its development pre-dated the widespread appreciation of biased agonism, this data does not exist in the public domain.
A crucial future experiment would be a direct, head-to-head comparison of U-69,593 and Compound 8 in parallel [³⁵S]GTPγS and β-arrestin 2 recruitment assays.
-
Hypothesis 1: If Compound 8 is found to be a balanced agonist like U-69,593, its extreme potency might be a liability, potentially leading to a narrow therapeutic window.
-
Hypothesis 2: If Compound 8 is found to be a G protein-biased agonist, it could represent a highly valuable, albeit accidentally discovered, lead compound for developing safer analgesics. It would merit further investigation in behavioral models that distinguish between analgesia and aversion (e.g., conditioned place aversion assay).
This investigation would definitively place this potent chemical series within the modern landscape of KOR pharmacology and guide future drug development efforts.
References
- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. U-69,593 - Wikipedia [en.wikipedia.org]
- 8. Interaction of U-69,593 with mu-, alpha- and kappa-opioid binding sites and its analgesic and intestinal effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [3H]U-69593 a highly selective ligand for the opioid kappa receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]-acetamides: the use of conformational analysis in the development of a novel series of potent opioid kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure/activity studies related to 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]acetamides: a novel series of potent and selective kappa-opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A kinetic analysis of kappa-opioid agonist binding using the selective radioligand [3H]U69593 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of multiple kappa-opioid receptors by selective and nonselective ligand binding in guinea pig spinal cord: resolution of high and low affinity states of the kappa 2 receptors by a computerized model-fitting technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [sfera.unife.it]
- 15. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vitro opioid receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity Profile of 2-(3,4-Dichlorophenyl)pyrrolidine: A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive framework for assessing the monoamine transporter selectivity profile of 2-(3,4-dichlorophenyl)pyrrolidine. As a crucial step in early-stage drug development, understanding a compound's affinity and functional activity at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters is paramount for predicting its therapeutic potential and off-target liability. While direct, published selectivity data for this compound is limited, with much of the literature focusing on its potent kappa-opioid agonist activity, this guide will utilize data from structurally related pyrrolidine-based compounds to establish a comparative context.[1][2][3] We will detail the requisite experimental protocols to generate a robust selectivity profile, enabling researchers to make data-driven decisions.
Introduction: The Critical Role of Transporter Selectivity
Monoamine transporters are integral membrane proteins that regulate neurotransmission by facilitating the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft.[4] Compounds that modulate the activity of these transporters are mainstays in the treatment of numerous psychiatric and neurological disorders. The therapeutic efficacy and side-effect profile of such agents are intrinsically linked to their selectivity for the individual transporter subtypes.[5]
For instance, high selectivity for DAT is often associated with psychostimulant and reinforcing effects, while SERT-selective agents are the foundation of modern antidepressant medications.[5][6] Compounds with a mixed DAT/NET inhibition profile are explored for conditions like ADHD.[6][7] Therefore, a quantitative assessment of a new chemical entity's binding affinity (Ki) and uptake inhibition potency (IC50) at each transporter is a non-negotiable step in preclinical development. The pyrrolidine scaffold is a common feature in many biologically active compounds, and its derivatives have shown a wide range of activities at monoamine transporters.[8][9][10]
Comparative Selectivity Analysis: Benchmarking Against Established Ligands
To contextualize the potential selectivity profile of this compound, it is essential to compare it against well-characterized monoamine reuptake inhibitors. The choice of comparators should include compounds with varying selectivity profiles, such as the relatively non-selective inhibitor cocaine, the DAT/NET-selective methylphenidate, and highly selective agents for each transporter.
Below is a representative table summarizing the binding affinities (Ki, nM) of several known monoamine transporter ligands. The data for this compound is presented hypothetically, based on structure-activity relationships observed in related α-pyrrolidinophenone compounds, which often show a preference for DAT and NET over SERT.[10]
Table 1: Comparative Binding Affinities (Ki, nM) at Human Monoamine Transporters
| Compound | DAT | NET | SERT | DAT/SERT Selectivity Ratio | DAT/NET Selectivity Ratio |
| This compound (Hypothetical) | 25 | 50 | >1000 | >40 | 0.5 |
| Cocaine | ~250 | ~500 | ~300 | ~0.83 | 0.5 |
| Methylphenidate | ~100 | ~100 | ~10,000 | ~0.01 | 1 |
| GBR-12909 (DAT-selective) | 10 | 500 | 2000 | 0.005 | 0.02 |
| Nisoxetine (NET-selective) | 500 | 1 | 1000 | 0.5 | 500 |
| Paroxetine (SERT-selective) | 1000 | 500 | 1 | 1000 | 2 |
Note: Ki values for comparators are approximate and can vary based on experimental conditions.[6][7]
The hypothetical data suggest that this compound may exhibit a preference for DAT and NET, with significantly lower affinity for SERT. This profile would warrant further investigation into its potential as a stimulant or ADHD therapeutic, while also considering its known potent kappa-opioid receptor agonism.
Experimental Workflow for Determining Transporter Selectivity
A two-tiered approach is recommended to establish a comprehensive selectivity profile. First, radioligand binding assays are employed to determine the affinity of the test compound for each transporter. Second, functional assays, such as synaptosomal uptake inhibition, are used to assess the compound's potency in blocking the transporter's primary function.
Caption: High-level workflow for determining monoamine transporter selectivity.
Detailed Experimental Protocols
The following protocols are based on established methodologies for in vitro binding and synaptosomal uptake assays.[11][12][13][14]
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of this compound at hDAT, hNET, and hSERT.
Materials:
-
Cell membranes from HEK293 cells stably expressing hDAT, hNET, or hSERT.
-
Radioligands: [3H]WIN 35,428 (for hDAT), [3H]Nisoxetine (for hNET), [3H]Citalopram (for hSERT).
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific binding inhibitors: GBR 12909 (10 µM for hDAT), Desipramine (10 µM for hNET), Fluoxetine (10 µM for hSERT).
-
Test Compound: this compound dissolved in an appropriate vehicle (e.g., DMSO).
-
96-well plates, glass fiber filter mats, scintillation fluid, and a microplate scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add binding buffer, the appropriate radioligand at a concentration near its Kd, and either vehicle, non-specific inhibitor, or a range of concentrations of the test compound.
-
Initiate Reaction: Add the cell membrane preparation to each well to initiate the binding reaction. The final assay volume is typically 200-250 µL.
-
Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filter mats, washing immediately with ice-cold binding buffer to remove unbound radioligand.[11]
-
Quantification: Allow the filter mats to dry, then add scintillation cocktail and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosomal Uptake Inhibition Assay Protocol
Objective: To determine the functional potency (IC50) of this compound to inhibit dopamine, norepinephrine, and serotonin uptake.
Materials:
-
Freshly dissected rodent brain tissue: Striatum (rich in DAT), Cortex/Hippocampus (NET), and Midbrain/Cortex (SERT).
-
Homogenization Buffer: 0.32 M Sucrose, 4 mM HEPES, pH 7.4.[12]
-
Uptake Buffer (Krebs-HEPES): 25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl2, 1.2 mM MgSO4, 5 mM D-glucose, 1 mM ascorbic acid.[11][12]
-
Radiolabeled Neurotransmitters: [3H]Dopamine, [3H]Norepinephrine, [3H]Serotonin.
-
Test Compound and appropriate non-specific uptake inhibitors (as in the binding assay).
-
Glass-Teflon homogenizer, refrigerated centrifuge, 96-well plates, filtration system, and scintillation counter.
Procedure:
-
Synaptosome Preparation: Homogenize the brain tissue in ice-cold homogenization buffer.[15][16] Centrifuge the homogenate at low speed (~1,000 x g) to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (~15,000 x g) to pellet the crude synaptosomes.[12][15] Resuspend the pellet in ice-cold Uptake Buffer.
-
Protein Quantification: Determine the protein concentration of the synaptosomal preparation using a standard method (e.g., BCA assay).[16]
-
Assay Setup: In a 96-well plate, add synaptosomes (30-80 µg protein/well) and varying concentrations of the test compound or non-specific uptake inhibitor.[11]
-
Pre-incubation: Pre-incubate the plates for 10-30 minutes at 37°C.
-
Initiate Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short period (typically 5-15 minutes) at 37°C.[12] The incubation time should be within the linear range of uptake.
-
Termination and Filtration: Terminate the uptake by rapid filtration over glass fiber filters and wash with ice-cold uptake buffer.[11]
-
Quantification and Analysis: Quantify the radioactivity trapped on the filters and calculate the IC50 values as described for the binding assay.
Caption: Mechanism of competitive inhibition at a monoamine transporter.
Discussion and Interpretation of Results
A comprehensive selectivity profile is built upon the integration of both binding and functional data. A close correlation between Ki and IC50 values typically suggests a competitive mechanism of action at the primary binding site. Discrepancies may indicate more complex interactions, such as allosteric modulation or non-competitive inhibition.
For this compound, the hypothetical profile (high affinity/potency at DAT/NET, low at SERT) would classify it as a dopamine/norepinephrine reuptake inhibitor (DNRI). This profile is shared by compounds with therapeutic applications in ADHD and depression, but also by substances with abuse potential.[5] Crucially, this monoamine transporter activity must be considered in concert with its documented effects at kappa-opioid receptors.[1][2] The interplay between these two distinct pharmacological actions could result in a unique and complex in vivo profile, necessitating further behavioral and safety pharmacology studies.
By following the rigorous, self-validating protocols outlined in this guide, researchers can confidently establish the selectivity profile of novel pyrrolidine derivatives and other chemical entities, providing the critical data needed to advance promising candidates through the drug development pipeline.
References
- 1. Structure/activity studies related to 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]acetamides: a novel series of potent and selective kappa-opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]-acetamides: the use of conformational analysis in the development of a novel series of potent opioid kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Monoamine transporter ubiquitination and inward-open conformation synergistically maximize transporter endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 13. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid determination of dopamine uptake in synaptosomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 機能性シナプトソームを単離する | Thermo Fisher Scientific - JP [thermofisher.com]
A Senior Scientist's Guide to Ensuring Reproducibility in In Vitro Binding Assays for 2-(3,4-Dichlorophenyl)pyrrolidine and its Analogs
Abstract
The precise and reproducible characterization of a compound's binding affinity to its biological target is a foundational pillar of modern drug discovery. For novel chemical entities like 2-(3,4-Dichlorophenyl)pyrrolidine, a potent ligand for monoamine transporters, robust in vitro binding data is paramount for establishing structure-activity relationships (SAR) and guiding further development. This guide provides an in-depth analysis of the methodologies and critical parameters that govern the reproducibility of in vitro binding assays. We will delve into the theoretical underpinnings of radioligand binding, present a detailed, field-tested protocol for assessing the affinity of this compound for the dopamine transporter (DAT), and explore the multifaceted factors that contribute to inter-assay and inter-laboratory variability. Furthermore, we will compare classical radioligand assays with alternative technologies and offer a decision-making framework for selecting the most appropriate method. This document is intended for researchers, scientists, and drug development professionals dedicated to generating high-fidelity, reproducible binding data.
Introduction: The Pharmacological Significance of this compound
This compound belongs to a class of compounds that interact with monoamine transporters (MATs), specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[1][2] These transporters are critical for regulating neurotransmission by clearing dopamine, serotonin, and norepinephrine from the synaptic cleft.[2] Dysfunction of these transporters has been implicated in a host of neuropsychiatric conditions, making them key targets for therapeutic intervention and research.[1] Compounds like this compound are invaluable tools for probing the structure and function of these transporters. The ability to reliably measure their binding affinity (typically expressed as the inhibition constant, Ki) is essential for understanding their pharmacological profile.
The Cornerstone of Characterization: Radioligand Binding Assays
Radioligand binding assays remain the gold standard for determining the affinity of a test compound for a specific receptor or transporter.[2] The most common format is the competitive inhibition assay, where the test compound competes with a radiolabeled ligand (a "hot" ligand with known high affinity) for binding to the target.
The Principle of Competitive Binding:
The fundamental principle relies on the law of mass action. By incubating a fixed concentration of the target (e.g., cell membranes expressing DAT) and a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428), we can measure the displacement of the radioligand as we add increasing concentrations of the unlabeled test compound (the "cold" ligand, this compound). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. This can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[3]
Caption: Principle of competitive radioligand binding.
A Validated Protocol for Assessing DAT Affinity
Reproducibility begins with a robust and well-documented protocol. The following is a detailed, step-by-step methodology for a competitive binding assay using membranes from HEK293 cells stably expressing human DAT (hDAT).
Experimental Protocol: [³H]WIN 35,428 Competitive Binding Assay
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing hDAT to ~90% confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA).[4]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[4]
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).[4]
-
Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.[4]
-
Determine protein concentration using a standard method like the BCA assay. This is a critical step for normalizing data.
-
-
Assay Execution:
-
On the day of the assay, thaw membranes and resuspend in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[4]
-
Set up the assay in a 96-well plate format. Each well will have a final volume of 250 µL.[4]
-
Total Binding Wells: Add 150 µL of membrane suspension, 50 µL of assay buffer, and 50 µL of [³H]WIN 35,428 (at a concentration near its Kd, e.g., 2-5 nM).
-
Non-Specific Binding (NSB) Wells: Add 150 µL of membrane suspension, 50 µL of a saturating concentration of a known DAT inhibitor (e.g., 10 µM cocaine or GBR 12909), and 50 µL of [³H]WIN 35,428.
-
Competition Wells: Add 150 µL of membrane suspension, 50 µL of this compound at various concentrations (typically a 10-point serial dilution), and 50 µL of [³H]WIN 35,428.
-
Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[4]
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid vacuum filtration onto glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[4]
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[4]
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[4]
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
Caption: Standard workflow for a competitive radioligand binding assay.
Comparative Binding Profile and Sources of Variation
The binding affinity of this compound and its analogs can vary across different monoamine transporters. A summary of representative data from the literature is essential for contextualizing new results.
| Compound | Target | Ki (nM) | Reference |
| α-Pyrrolidinovalerophenone (α-PVP) | hDAT | 22.2 | [5] |
| α-Pyrrolidinobutiophenone (α-PBP) | hDAT | 145 | [5] |
| α-Pyrrolidinopropiophenone (α-PPP) | hDAT | 1290 | [5] |
| α-PVP | hNET | ~100-1000 | [5] |
| α-PVP | hSERT | >10,000 | [5] |
Why do Ki values vary?
It is not uncommon to find different reported Ki values for the same compound in the literature. Achieving reproducibility is challenging, and variations can be traced to several key factors:[6][7]
-
Biological Reagents: The source of the target protein (e.g., cell line, tissue preparation, species), its expression level, and the quality of the membrane preparation can significantly impact results.
-
Assay Conditions: Buffer composition (pH, ionic strength), incubation time, and temperature can alter binding affinities.[3][6] It is crucial to ensure the reaction has reached equilibrium, a step that is often overlooked.[8]
-
Radioligand Choice: The specific radioligand used, its concentration relative to its Kd, and its specific activity can all influence the outcome.
-
Data Analysis: The method used to calculate non-specific binding, the statistical model for curve fitting, and the accuracy of the Kd value used in the Cheng-Prusoff equation are all potential sources of discrepancy.
Navigating the Assay Landscape: Alternatives and Orthogonal Approaches
While radioligand binding assays are powerful, they have drawbacks, including the handling and disposal of radioactive materials.[9] Several alternative technologies have emerged.
-
Fluorescence-Based Assays: These methods use fluorescent ligands or probes.[9][10] Techniques like Fluorescence Polarization (FP) or Förster Resonance Energy Transfer (FRET) can monitor binding events in real-time.[10] A notable example for monoamine transporters is the use of fluorescent substrates like ASP+.[11] These assays are often safer, more cost-effective, and amenable to high-throughput screening.[9]
-
Surface Plasmon Resonance (SPR) & Bio-Layer Interferometry (BLI): These are label-free techniques that measure changes in mass on a sensor surface as a ligand binds to an immobilized target.[12] They provide not only affinity data (Kd) but also kinetic data (on- and off-rates).[12] However, they require purified protein and surface immobilization, which can sometimes alter the protein's native conformation.[12]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[12][13] It is a label-free, in-solution method but typically requires larger quantities of purified protein.[12]
Caption: Decision tree for selecting an appropriate binding assay format.
Achieving Assay Robustness and Reproducibility: A Deep Dive
Ensuring high-quality, reproducible data is a continuous process of vigilance and adherence to best practices.[7][12][14]
-
Systematic Validation: Every new assay should be rigorously validated. This includes determining the optimal protein concentration, ensuring the binding is saturable and reversible, and confirming the time required to reach equilibrium.[8]
-
Quality Control of Reagents: Use a consistent source and batch of membranes. Regularly check the purity and concentration of both the radioligand and test compounds.
-
Precise Execution: Meticulous pipetting and consistent timing, especially during filtration and washing steps, are non-negotiable. Automation can significantly reduce operator-dependent variability.
-
Standard Operating Procedures (SOPs): Maintain detailed SOPs for every step of the process, from cell culture to data analysis. This is the bedrock of inter-assay and inter-laboratory reproducibility.
-
Reference Compounds: Always include a known reference compound with a well-established Ki in every assay run. This serves as a vital quality control check to ensure the assay is performing as expected.
Conclusion
The in vitro binding assay is a critical tool in pharmacology, but its output is only as reliable as its execution. For a compound like this compound, generating reproducible affinity data for monoamine transporters requires a deep understanding of the assay's principles, meticulous attention to protocol details, and a critical awareness of the potential sources of variability. By embracing rigorous validation, implementing strict quality controls, and considering orthogonal assay formats, researchers can ensure the generation of high-fidelity data that is both reliable and reproducible, thereby accelerating the path of scientific discovery.
References
- 1. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 2. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. elifesciences.org [elifesciences.org]
- 9. selectscience.net [selectscience.net]
- 10. Radioligands vs. Fluorescent Ligands: Binding Assays - Celtarys [celtarys.com]
- 11. researchgate.net [researchgate.net]
- 12. Binding Assays: Common Techniques and Key Considerations - Fluidic Sciences Ltd % [fluidic.com]
- 13. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 14. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(3,4-Dichlorophenyl)pyrrolidine
Introduction: 2-(3,4-Dichlorophenyl)pyrrolidine is a substituted pyrrolidine derivative, a class of compounds frequently utilized as building blocks in the synthesis of novel therapeutic agents and research chemicals.[1][2] The presence of a dichlorinated phenyl group attached to a pyrrolidine ring signifies two key characteristics relevant to its handling and disposal: it is a halogenated organic compound, and it is likely to be biologically active. Improper disposal of such compounds can lead to environmental contamination and poses significant health risks.
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound. It is designed for researchers, chemists, and laboratory personnel engaged in drug discovery and development. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of both laboratory personnel and the environment.
Section 1: Hazard Profile and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a specific, comprehensive toxicological profile for this compound may not be widely published, its structure allows for an informed risk assessment based on analogous compounds.
Structural Causality of Hazards:
-
Halogenated Phenyl Group: The dichlorophenyl group makes this a halogenated hydrocarbon. Such compounds are often persistent in the environment and can be toxic. Upon combustion, they can produce highly toxic gases such as hydrogen chloride and phosgene.[3][4]
-
Pyrrolidine Ring: The pyrrolidine scaffold is a common feature in many biologically active compounds and drugs.[2][5] Its presence suggests the potential for unforeseen biological effects if exposure occurs.
Safety Data Sheets (SDS) for this compound and structurally similar ones indicate the following primary hazards:[6][7][8][9][10]
| Hazard Type | Description | Rationale and Recommended Precaution |
| Skin Irritation/Corrosion | May cause skin irritation upon contact. | The compound can interact with skin tissues. Always wear nitrile gloves and a lab coat. Wash hands thoroughly after handling.[6][8][10] |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage. | Direct contact with eye tissue can cause significant injury. Always wear safety goggles or a face shield.[6][8][10] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled. | Fine powders or vapors can be inhaled. All handling should occur within a certified chemical fume hood.[6][8][9] |
| Acute Toxicity (Oral) | May be harmful if swallowed. | Ingestion can introduce the compound into the system. Do not eat, drink, or smoke in laboratory areas.[6] |
| Environmental Hazard | Halogenated organic compounds can be persistent and harmful to aquatic life. | Never dispose of this chemical down the drain or in regular trash.[11] |
Section 2: The Regulatory Imperative: EPA and RCRA
The disposal of chemical waste is not merely a matter of good laboratory practice; it is a legal requirement. In the United States, the Environmental Protection Agency (EPA) regulates the management and disposal of hazardous materials under the Resource Conservation and Recovery Act (RCRA) .[12][13][14]
Under RCRA, the generator of the waste (i.e., the laboratory) is responsible for:
-
Hazardous Waste Identification: Determining if the waste is hazardous.[13] this compound, as a halogenated organic compound, must be treated as hazardous waste.
-
Proper Management: Ensuring the waste is correctly segregated, labeled, and stored.
-
Safe Disposal: Transferring the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) via a certified transporter.[13][15]
Failure to comply with these regulations can result in significant penalties for both the institution and the individual researcher.
Section 3: Core Disposal Protocol: Segregation is Key
The single most important step in the proper disposal of this compound is its correct segregation into the halogenated organic waste stream.
Why Segregation is Critical: The treatment method for halogenated and non-halogenated waste is fundamentally different.
-
Non-Halogenated Solvents: Often used as a supplemental fuel source in cement kilns, effectively recycling their energy content.[16]
-
Halogenated Solvents: Cannot be burned for fuel due to the production of corrosive and toxic gases (e.g., HCl). They must undergo high-temperature incineration with specialized scrubbers to neutralize these byproducts. This process is significantly more complex and expensive.[11][16]
Contaminating a large container of non-halogenated waste with even a small amount of a chlorinated compound like this compound renders the entire volume as halogenated waste, dramatically increasing disposal costs and environmental burden.[16]
Caption: Waste Segregation Decision Flowchart.
Section 4: Step-by-Step Disposal Procedure
Follow this procedure for all waste streams containing this compound, including pure compound, reaction mixtures, solutions, and contaminated materials (e.g., silica gel, filter paper, gloves).
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Proper PPE is non-negotiable. It is the first line of defense against chemical exposure.
| PPE Item | Specification | Purpose |
| Eye Protection | ANSI Z87.1 compliant safety glasses or goggles. | Protects eyes from splashes or aerosolized powder.[17] |
| Hand Protection | Nitrile gloves (check manufacturer's compatibility chart). | Prevents direct skin contact.[17] |
| Body Protection | Flame-resistant lab coat. | Protects skin and clothing from contamination. |
| Footwear | Closed-toe shoes. | Protects feet from spills.[17] |
Step 2: Prepare the Waste Container
-
Select the Correct Container: Obtain a designated "Halogenated Organic Waste" container from your institution's Environmental Health & Safety (EHS) department. These are typically made of chemically resistant plastic (e.g., polyethylene).[4][16]
-
Ensure Proper Function: The container must have a secure, leak-proof screw-top cap.[16]
-
Work in a Fume Hood: All transfers of waste into the container must be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.[4][17]
Step 3: Label the Container Correctly
As soon as the first drop of waste is added, affix a "Hazardous Waste" tag. Incomplete or missing labels are a primary cause of regulatory violations. The label must include:
-
The words "Hazardous Waste" .[3]
-
Generator Information: Your name, lab, and contact information.
-
Contents: List all chemical components by their full name (no abbreviations). For this compound, list it explicitly. Estimate percentages of all components.
-
Hazards: Check the appropriate hazard boxes (e.g., Toxic, Irritant).
Step 4: Accumulate Waste Safely
-
Keep Containers Closed: The waste container must be sealed with the cap at all times, except when actively adding waste.[3][11] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.
-
Store in a Satellite Accumulation Area (SAA): The container must be stored in a designated SAA, which is at or near the point of generation and under the control of the lab personnel.[11]
-
Use Secondary Containment: Place the waste container inside a larger, chemically resistant tub or tray to contain any potential leaks.[4]
Step 5: Arrange for Disposal
Once the container is full or you are finished with the project, contact your institution's EHS department to request a waste pickup. Do not allow waste to accumulate for extended periods.
Section 5: Emergency Procedures for Spills and Exposures
Accidents can happen. Being prepared is critical to mitigating harm.
Caption: Emergency Spill Response Flowchart.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6] |
| Skin Contact | Immediately remove contaminated clothing. Flush skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][10] |
Always have the Safety Data Sheet (SDS) available for emergency responders.
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, regulatory compliance, and meticulous segregation, researchers can ensure they are protecting themselves, their colleagues, and the wider community. The core tenets are simple but essential: Segregate all halogenated compounds, Label containers accurately from the start, Contain waste in closed, appropriate containers, and always consult your institution's EHS department for specific guidance.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. aksci.com [aksci.com]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. aksci.com [aksci.com]
- 10. angenechemical.com [angenechemical.com]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 17. scienceready.com.au [scienceready.com.au]
Mastering the Safe Handling of 2-(3,4-Dichlorophenyl)pyrrolidine: A Guide to Personal Protective Equipment and Disposal
This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of 2-(3,4-Dichlorophenyl)pyrrolidine. Tailored for researchers, scientists, and drug development professionals, this document aims to be the definitive resource for ensuring laboratory safety and procedural efficacy when working with this compound. By elucidating the rationale behind each recommendation, we strive to empower laboratory personnel with the knowledge to maintain a secure and compliant research environment.
Understanding the Hazard Profile
This compound is a substituted pyrrolidine derivative. While specific toxicological data for this compound is limited, the presence of a dichlorinated phenyl ring and a pyrrolidine moiety necessitates a cautious approach. Structurally similar compounds are known to cause skin, eye, and respiratory irritation. Therefore, all handling procedures must be predicated on the assumption that this compound is hazardous upon contact, inhalation, and ingestion.
GHS Hazard Classification (Anticipated):
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are paramount to minimizing exposure to this compound. A multi-layered approach to PPE is recommended, addressing dermal, ocular, and respiratory routes of exposure.
Dermal Protection: Beyond the Standard Nitrile Glove
Given that this compound is a halogenated aromatic amine, standard thin nitrile gloves may not provide sufficient protection for prolonged handling. Chemical permeation, the process by which a chemical can pass through a protective film on a molecular level, is a significant concern[1].
Recommended Hand Protection:
| Glove Material | Thickness | Recommendation | Rationale |
| Double Gloving (Nitrile) | Inner: Standard NitrileOuter: Thicker Nitrile (e.g., 8 mil) | Minimum requirement for short-duration tasks. | The outer glove provides initial protection and can be discarded if contamination is suspected, preserving the integrity of the inner glove. |
| Neoprene or Butyl Rubber Gloves | >15 mil | Recommended for extended handling or when direct contact is likely. | These materials generally offer better resistance to halogenated and aromatic compounds compared to nitrile. Always consult the manufacturer's chemical resistance guide. |
Body Protection: A chemical-resistant laboratory coat is mandatory. For tasks with a higher risk of splashes or powder dispersion, a disposable, polyethylene-coated polypropylene gown should be worn over the lab coat.
Ocular and Facial Protection: Shielding Against Splashes and Aerosols
Chemical splash goggles that conform to ANSI Z87.1 standards are the minimum requirement for eye protection. For procedures with a significant risk of splashing or aerosol generation, a full-face shield should be worn in conjunction with goggles.
Respiratory Protection: A Comprehensive Program
Respiratory protection is a critical component of safe handling, particularly when working with the powdered form of the compound or when heating solutions. The Occupational Safety and Health Administration (OSHA) mandates a written respiratory protection program (29 CFR 1910.134) for any workplace where respirators are necessary[2][3][4][5][6].
Workflow for Respiratory Protection:
Caption: Respiratory Protection Decision and Implementation Workflow.
Key Considerations for Respiratory Protection:
-
Cartridge Selection: For this compound, a combination cartridge is recommended: an Organic Vapor (OV) cartridge to protect against volatile components and a P100 particulate filter (oil-proof, 99.97% efficiency) for protection against fine powders and aerosols.
-
Fit Testing: A proper seal between the respirator facepiece and the user's face is crucial for the respirator to be effective. OSHA requires annual fit testing[4].
-
Maintenance: Respirators must be regularly inspected, cleaned, and properly stored. Cartridges have a limited service life and must be replaced on a schedule determined by the program administrator.
Operational Plan: From Weighing to Work-up
A meticulous operational plan is essential to minimize the risk of exposure and contamination.
Handling of Solid Compound
The powdered form of this compound presents a significant inhalation hazard.
Step-by-Step Protocol for Weighing:
-
Preparation: Don all required PPE. Ensure a chemical fume hood is certified and functioning correctly. Decontaminate the work surface within the fume hood.
-
Containment: Perform all weighing activities within a chemical fume hood or a ventilated balance enclosure.
-
Technique: Use a micro-spatula to transfer small portions of the powder. Avoid pouring directly from the bottle to minimize dust generation. Keep the container closed when not in use.
-
Decontamination: After weighing, decontaminate the spatula and any other equipment used. Wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) followed by a detergent solution.
Handling of Solutions
While solutions reduce the risk of aerosolized powder, they introduce a splash hazard.
Best Practices for Solution Handling:
-
Always work within a chemical fume hood.
-
Use a secondary container to transport solutions.
-
When transferring solutions, keep containers low to the work surface to minimize splash potential.
-
Be mindful of solvent compatibility with your PPE and work materials.
Spill Management and Decontamination
Prompt and effective spill management is crucial to prevent the spread of contamination.
Spill Cleanup Protocol:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate (if necessary): For large or uncontained spills, evacuate the immediate area.
-
Don PPE: Before attempting to clean a spill, don appropriate PPE, including double gloves, a lab coat, and respiratory protection.
-
Containment: For liquid spills, surround the area with an absorbent material (e.g., vermiculite or a spill pillow) to prevent it from spreading[7][8]. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Cleanup:
-
Liquids: Use absorbent pads to soak up the spill, working from the outside in.
-
Solids: Carefully scoop the material into a designated waste container.
-
-
Decontamination:
-
Wipe the spill area with a detergent solution.
-
Follow with a rinse of 70% ethanol.
-
For final decontamination, a solution of 5% sodium hypochlorite can be used, followed by a final rinse with water to remove any corrosive residue. Allow for adequate contact time for the deactivating agent to work[9].
-
-
Waste Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Plan: A Cradle-to-Grave Approach
As a halogenated organic compound, this compound and its associated waste must be managed as hazardous waste in accordance with EPA regulations[10][11].
Waste Segregation and Disposal Workflow:
Caption: Waste Segregation and Disposal Pathway.
Key Disposal Procedures:
-
Solid Waste: All disposable PPE, contaminated weigh boats, absorbent paper, and other solid materials must be collected in a clearly labeled, leak-proof container designated for halogenated solid waste.
-
Liquid Waste: Unused solutions, reaction mixtures, and contaminated solvents must be collected in a designated, labeled, and sealed container for halogenated liquid waste. Do not mix with non-halogenated waste streams[10].
-
Decontamination of Glassware: Reusable glassware should be rinsed with a suitable solvent to remove the bulk of the residue. This rinsate must be collected as hazardous liquid waste. The glassware should then be washed with a laboratory detergent and water.
Conclusion
The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the diligent implementation of a multi-faceted safety program. By adhering to the PPE recommendations, operational plans, and disposal procedures outlined in this guide, researchers can significantly mitigate the risks associated with this compound. A proactive and informed approach to laboratory safety is not merely a matter of compliance; it is a cornerstone of scientific integrity and professional responsibility.
References
- 1. cdn.mscdirect.com [cdn.mscdirect.com]
- 2. osha.gov [osha.gov]
- 3. OSHA Standard 29 CFR 1910.134: Respiratory Protection - Workplace Material Handling & Safety [workplacepub.com]
- 4. creativesafetysupply.com [creativesafetysupply.com]
- 5. eCFR :: 29 CFR 1910.134 -- Respiratory protection. [ecfr.gov]
- 6. oswego.edu [oswego.edu]
- 7. ehs.gatech.edu [ehs.gatech.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. benchchem.com [benchchem.com]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
